molecular formula C13H8FIN2O2S B1291001 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1001413-99-5

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B1291001
Numéro CAS: 1001413-99-5
Poids moléculaire: 402.18 g/mol
Clé InChI: KUIWDKYKFUDNNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H8FIN2O2S and its molecular weight is 402.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(benzenesulfonyl)-5-fluoro-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIWDKYKFUDNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640127
Record name 1-(Benzenesulfonyl)-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001413-99-5
Record name 1-(Benzenesulfonyl)-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated and sulfonated derivative of 7-azaindole, a privileged scaffold in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly kinase inhibitors. Its trifunctional nature, featuring a reactive iodine atom, a stabilizing benzenesulfonyl protecting group, and a fluorine substituent for modulating electronic properties, makes it a versatile building block in the design of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, and its significant, albeit indirect, role in the development of novel drug candidates.

Chemical Properties and Data

This compound is a solid at room temperature. The presence of the benzenesulfonyl group enhances the stability of the pyrrolopyridine ring system, while the iodo- and fluoro-substituents provide key handles for further chemical modifications.

PropertyValueReference(s)
Molecular Formula C₁₃H₈FIN₂O₂S[1][2]
Molecular Weight 402.18 g/mol [1][2]
CAS Number 1001413-99-5[1][2]
Appearance Solid

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The logical synthesis would involve the initial protection of the pyrrolo[2,3-b]pyridine nitrogen with a benzenesulfonyl group, followed by regioselective iodination at the 3-position.

Caption: Conceptual workflow for the synthesis of the title compound.

General Experimental Protocol for N-Benzenesulfonylation
  • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a base (e.g., sodium hydride, triethylamine) at 0 °C.

  • Stir the mixture for a short period to allow for deprotonation.

  • Slowly add benzenesulfonyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine.

General Experimental Protocol for C3-Iodination
  • Dissolve the N-protected intermediate in a suitable solvent (e.g., N,N-dimethylformamide).

  • Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to obtain the final product.

Role in Drug Development and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5]

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various kinases, most notably Janus kinases (JAKs).[3][4][6] The JAK-STAT signaling pathway is a crucial cascade for a variety of cytokines and growth factors, and its inhibition has proven to be a successful therapeutic strategy for autoimmune diseases.[5]

This compound serves as a key intermediate in the synthesis of these potent and selective kinase inhibitors. The iodine atom at the 3-position is particularly important as it allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), enabling the exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. The fluorine at the 5-position can enhance binding affinity and metabolic stability. The benzenesulfonyl group serves as a protecting group for the pyrrole nitrogen during these synthetic transformations and can be removed in a later step if necessary.

Caption: The role of pyrrolo[2,3-b]pyridine-based inhibitors in the JAK-STAT pathway.

Conclusion

This compound is a strategically important, multi-functionalized building block for the synthesis of medicinally relevant compounds. While detailed characterization and specific biological activity data for this particular intermediate are not widely published, its value lies in its utility for constructing more complex molecules, particularly those targeting kinase-mediated signaling pathways. The ability to perform selective chemical modifications at multiple positions of the pyrrolopyridine core makes this compound a valuable tool for medicinal chemists in the pursuit of novel therapeutics. Further disclosure of its use in patent literature and research articles will likely continue to highlight its significance in drug discovery.

References

An In-depth Technical Guide on the Structure Elucidation of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole derivative of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental data for this specific compound, this document presents a hypothetical yet scientifically grounded approach based on established synthetic routes and spectroscopic data from closely related analogues. The guide details proposed synthetic protocols, predicted analytical data, and the logical framework for confirming the molecular structure, serving as a valuable resource for researchers and scientists in the field of heterocyclic chemistry and drug discovery. The 7-azaindole core is a privileged scaffold in numerous kinase inhibitors and other therapeutic agents.[1][2]

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a crucial heterocyclic scaffold in the development of novel therapeutics, particularly in the domain of kinase inhibitors for oncology.[1] Its ability to mimic the indole moiety while offering altered physicochemical properties such as improved solubility and bioavailability makes it an attractive building block for drug design.[2] The target molecule, this compound, incorporates several key features: a 7-azaindole core, a fluorine atom at the 5-position which can modulate electronic properties and metabolic stability, an iodine atom at the 3-position providing a handle for further functionalization via cross-coupling reactions, and a benzenesulfonyl group on the pyrrole nitrogen, which acts as a protecting group and can influence the molecule's reactivity.

This guide outlines a systematic approach to the synthesis and definitive structural confirmation of this compound, employing modern analytical techniques.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned to start from commercially available 5-fluoro-7-azaindole. The proposed synthetic workflow involves a three-step process: protection of the pyrrole nitrogen, followed by regioselective iodination of the pyrrole ring.

Synthesis_Workflow A 5-Fluoro-7-azaindole B 1-Benzenesulfonyl-5-fluoro- 1H-pyrrolo[2,3-b]pyridine A->B Benzenesulfonyl chloride, NaH, THF C 1-Benzenesulfonyl-5-fluoro-3-iodo- 1H-pyrrolo[2,3-b]pyridine B->C N-Iodosuccinimide (NIS), Acetonitrile

Caption: Proposed synthesis of the target compound.
Experimental Protocols

Step 1: Synthesis of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

To a solution of 5-fluoro-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, after which benzenesulfonyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

To a solution of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, N-iodosuccinimide (NIS, 1.2 eq) is added. The reaction mixture is stirred at 50 °C for 2 hours.[3] After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Structure Elucidation Workflow

The definitive identification of the synthesized compound relies on a combination of spectroscopic and spectrometric techniques. The logical flow for structure confirmation is outlined below.

Elucidation_Workflow cluster_data Data Acquisition cluster_analysis Data Analysis MS Mass Spectrometry (MS) MolWeight Determine Molecular Weight and Formula (from MS) MS->MolWeight NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ProtonEnv Analyze Proton Environment and Connectivity (from ¹H NMR) NMR->ProtonEnv CarbonSkel Determine Carbon Skeleton (from ¹³C NMR) NMR->CarbonSkel FluorinePos Confirm Fluorine Presence and Position (from ¹⁹F NMR) NMR->FluorinePos IR Infrared (IR) Spectroscopy FuncGroups Identify Functional Groups (from IR) IR->FuncGroups Xray X-ray Crystallography (if single crystals obtained) SpatArrange Determine 3D Structure (from X-ray) Xray->SpatArrange Confirmation Structural Confirmation of 1-Benzenesulfonyl-5-fluoro-3-iodo- 1H-pyrrolo[2,3-b]pyridine MolWeight->Confirmation FuncGroups->Confirmation ProtonEnv->Confirmation CarbonSkel->Confirmation FluorinePos->Confirmation SpatArrange->Confirmation Definitive 3D structure

Caption: Logical workflow for structure elucidation.

Predicted Analytical Data

The following tables summarize the predicted analytical data for this compound based on known data for analogous compounds.

Physical and Chemical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₈FIN₂O₂S
Molecular Weight 402.18 g/mol
Appearance Off-white to yellow solid
CAS Number 1001413-99-5
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.40d~2.5H-6
~8.10dd~8.5, 1.5H-4
~8.00s-H-2
~7.95m-H-2', H-6' (Benzenesulfonyl)
~7.60m-H-4' (Benzenesulfonyl)
~7.50m-H-3', H-5' (Benzenesulfonyl)
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~158.0 (d, ¹JCF ≈ 250 Hz)C-5
~148.0C-7a
~145.0C-6
~138.0C-1' (Benzenesulfonyl)
~134.0C-4' (Benzenesulfonyl)
~131.0C-4
~129.5C-3', C-5' (Benzenesulfonyl)
~127.0C-2', C-6' (Benzenesulfonyl)
~125.0C-2
~115.0C-4a
~70.0C-3
Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Fragment
402[M]⁺
275[M - I]⁺
261[M - C₆H₅SO₂]⁺
141[C₆H₅SO₂]⁺
127[I]⁺
77[C₆H₅]⁺

The fragmentation of halogenated heterocyclic compounds often involves the loss of the halogen atom or the substituent group.[4][5]

Conclusion

The structural elucidation of this compound requires a systematic application of synthetic chemistry and analytical spectroscopy. While direct experimental data is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The methodologies and predicted data presented herein offer a valuable roadmap for researchers engaged in the synthesis and analysis of novel heterocyclic compounds for drug discovery and development. The functional group handles on this molecule make it a versatile intermediate for the creation of more complex derivatives.

References

Technical Guide: Physicochemical Properties and Biological Evaluation of 5-Fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1001413-99-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 1001413-99-5, identified as 5-Fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this document also includes information on closely related analogues and the broader class of pyrrolo[2,3-b]pyridines to infer its potential characteristics and biological activities. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, notably in the development of protein kinase inhibitors and antibacterial agents. This guide outlines generalized experimental protocols for the synthesis, characterization, and biological evaluation of this class of compounds.

Core Physicochemical Properties

PropertyValueSource
CAS Number 1001413-99-5-
Chemical Name 5-Fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-
Alternate Name 1-(Benzenesulfonyl)-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-
Molecular Formula C₁₃H₈FIN₂O₂S[1]
Molecular Weight 402.18 g/mol [1]
Physical State Solid (inferred from related compounds)
Predicted Boiling Point 532.4±60.0 °C-

Synthesis and Characterization

A detailed experimental protocol for the synthesis of 5-Fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is not publicly documented. However, a general synthetic strategy can be inferred from the synthesis of the parent scaffold, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, and related halogenated derivatives.[2] The synthesis would likely involve a multi-step process starting from a suitable pyridine precursor, followed by the construction of the fused pyrrole ring, and subsequent iodination and N-sulfonylation.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic approach.

G General Synthetic Workflow A Pyridine Precursor B Introduction of Amino and Halogen Groups A->B Halogenation/Amination C Cyclization to form Pyrrolo[2,3-b]pyridine Core B->C Ring Formation D Iodination at C3-position C->D Electrophilic Iodination E N-Sulfonylation with Benzenesulfonyl Chloride D->E Sulfonylation F CAS 1001413-99-5 E->F Final Product G JAK-STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK Kinase CytokineReceptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT_P Phosphorylated STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene Gene Transcription DNA->Gene Inhibitor CAS 1001413-99-5 Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds G Kinase Inhibition Assay Workflow A Prepare serial dilutions of CAS 1001413-99-5 C Add test compound dilutions A->C B Add kinase and substrate to microplate wells B->C D Initiate reaction with ATP C->D E Incubate at 37°C D->E F Stop reaction and measure kinase activity E->F G Calculate IC50 value F->G

References

The Core Mechanism of Pyrrolo[2,3-b]pyridine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its structural resemblance to the hinge-binding region of ATP allows it to effectively compete with the endogenous ligand, leading to the modulation of various signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the mechanism of action of pyrrolo[2,3-b]pyridine kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes.

General Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for pyrrolo[2,3-b]pyridine derivatives is competitive inhibition at the ATP-binding site of protein kinases. The nitrogen atom at position 7 and the exocyclic amino group of the pyrrolo[2,3-b]pyridine core mimic the hydrogen bonding pattern of adenine, forming crucial interactions with the hinge region of the kinase domain. This binding event blocks the phosphorylation of substrate proteins, thereby interrupting the downstream signaling cascade. The specificity of these inhibitors for different kinases is achieved through modifications to the core scaffold, which allow for interactions with other regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding site.

Key Kinase Targets and Modulated Signaling Pathways

Pyrrolo[2,3-b]pyridine-based inhibitors have been developed to target a wide range of kinases involved in critical cellular processes. The following sections detail the mechanism of action against some of the most significant targets.

IKKα and the Non-Canonical NF-κB Pathway

Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα) is a key regulator of the non-canonical NF-κB signaling pathway, which is involved in inflammation and immunity. Pyrrolo[2,3-b]pyridine inhibitors have been designed to selectively target IKKα over the closely related IKKβ.[1] These inhibitors typically feature an aminoindazole-pyrrolo[2,3-b]pyridine scaffold.[1]

Mechanism: By binding to the ATP pocket of IKKα, these compounds prevent the phosphorylation and processing of p100 to p52, a critical step in the activation of the non-canonical NF-κB pathway.[1] This leads to the suppression of downstream gene expression involved in inflammatory responses.

IKK_alpha_pathway cluster_inhibition Inhibition by Pyrrolo[2,3-b]pyridine Derivatives Inhibitor Inhibitor IKK_alpha IKKα Inhibitor->IKK_alpha Inhibits p100 p100 IKK_alpha->p100 Phosphorylates p52 p52 p100->p52 Processing p52_RELB p52/RELB Complex p52->p52_RELB RELB RELB RELB->p52_RELB Nucleus Nucleus p52_RELB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes

Fig. 1: Inhibition of the Non-Canonical NF-κB Pathway.
c-Met and Hepatocyte Growth Factor (HGF) Signaling

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a hallmark of many cancers. Pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have shown potent inhibitory activity against c-Met.[2]

Mechanism: These inhibitors bind to the ATP-binding site of the c-Met kinase domain, preventing its autophosphorylation upon HGF stimulation. This blockade inhibits the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.[2]

B-RAF and the MAPK/ERK Pathway

Mutations in the B-RAF kinase, particularly the V600E mutation, are prevalent in various cancers, leading to constitutive activation of the MAPK/ERK signaling pathway. Several FDA-approved B-RAF inhibitors are based on the pyrrolo[2,3-b]pyridine scaffold.[3]

Mechanism: These inhibitors are designed to selectively target the constitutively active V600E mutant B-RAF. By occupying the ATP-binding site, they prevent the phosphorylation of MEK and ERK, thereby inhibiting uncontrolled cell proliferation and promoting apoptosis.[3]

BRAF_pathway cluster_inhibition Inhibition by Pyrrolo[2,3-b]pyridine Derivatives Inhibitor Inhibitor BRAF B-RAF (V600E) Inhibitor->BRAF Inhibits MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes

Fig. 2: Inhibition of the MAPK/ERK Pathway by B-RAF Inhibitors.
CDK8 and the WNT/β-catenin Pathway

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator and a key oncogene in colorectal cancer, often associated with the aberrant activation of the WNT/β-catenin pathway.[4] Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent type II CDK8 inhibitors.[4]

Mechanism: These inhibitors target CDK8, which in turn indirectly inhibits the activity of β-catenin.[4] This leads to the downregulation of the WNT/β-catenin signaling pathway, resulting in cell cycle arrest and inhibition of tumor growth.[4]

Other Notable Kinase Targets

The versatility of the pyrrolo[2,3-b]pyridine scaffold has led to the development of inhibitors for numerous other kinases, including:

  • FMS Kinase: Involved in cell survival and differentiation.[5]

  • Glycogen Synthase Kinase-3β (GSK-3β): Implicated in Alzheimer's disease.[6]

  • Fibroblast Growth Factor Receptor (FGFR): Plays a role in tumor angiogenesis and proliferation.[7]

  • Janus Kinase 3 (JAK3): A key mediator of cytokine signaling in immune cells.[8]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): Involved in the regulation of macrophages and osteoclasts.[9]

  • Multi-Kinase Inhibition: Some derivatives exhibit activity against multiple kinases such as EGFR, Her2, VEGFR2, and CDK2.[10][11]

Quantitative Data Summary

The following tables summarize the in vitro potency of various pyrrolo[2,3-b]pyridine kinase inhibitors against their respective targets.

CompoundTarget KinaseIC50 / Ki (nM)Reference
SU1261IKKαKi = 10[1]
IKKβKi = 680[1]
SU1349IKKαKi = 16[1]
IKKβKi = 3352[1]
Compound 34c-MetIC50 = 1.68[2]
Compound 35V600E B-RAFIC50 = 80[3]
Compound 22CDK8IC50 = 48.6[4]
Compound H1CDK8IC50 = 35.2[4]
Compound 1rFMS KinaseIC50 = 30[5]
Compound 41GSK-3βIC50 = 0.22[6]
Compound 46GSK-3βIC50 = 0.26[6]
Compound 54GSK-3βIC50 = 0.24[6]
Compound 4hFGFR1IC50 = 7[7]
FGFR2IC50 = 9[7]
FGFR3IC50 = 25[7]
Compound 5kEGFRIC50 = 79[12]
Her2IC50 = 40[12]
VEGFR2IC50 = 136[12]
CDK2IC50 = 204[11]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning pyrrolo[2,3-b]pyridine kinase inhibitors.

Kinase Inhibition Assay (Generic Protocol)

This assay is used to determine the in vitro potency of a compound against a specific kinase.

kinase_assay_workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP to Initiate Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction after Defined Time Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., Fluorescence, Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Values Detect_Signal->Analyze_Data End End Analyze_Data->End

Fig. 3: General Workflow for a Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Recombinant kinase, a specific peptide or protein substrate, ATP, and the test inhibitor are prepared in an appropriate assay buffer.

  • Incubation: The kinase is pre-incubated with varying concentrations of the pyrrolo[2,3-b]pyridine inhibitor for a specified time to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is carried out at a constant temperature for a defined period.

  • Reaction Termination: The reaction is stopped, typically by the addition of a solution containing EDTA to chelate magnesium ions required for kinase activity.

  • Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format, or by detecting the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrrolo[2,3-b]pyridine inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined.

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the effect of the inhibitor on the phosphorylation status of specific proteins in a signaling pathway.

Methodology:

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein. A separate blot is often probed with an antibody for the total protein as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified to determine the change in protein phosphorylation levels in response to the inhibitor.

Conclusion

Pyrrolo[2,3-b]pyridine-based kinase inhibitors represent a highly successful class of targeted therapeutics. Their mechanism of action, centered on competitive ATP inhibition, allows for the potent and often selective modulation of a wide array of kinase-driven signaling pathways. The continued exploration of this versatile scaffold, guided by a deep understanding of its interaction with various kinases and the downstream cellular consequences, holds significant promise for the development of novel therapies for a range of human diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this exciting field.

References

The Ascendant Role of Fluorinated 7-Azaindole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 7-azaindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its bioisosteric relationship with indole and purine systems. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active agents. The strategic incorporation of fluorine atoms into this versatile scaffold has further amplified its therapeutic potential, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of fluorinated 7-azaindole derivatives, with a focus on their applications as kinase inhibitors and anticancer agents. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are presented to facilitate further research and development in this burgeoning field.

Anticancer Activity: Targeting Key Players in Carcinogenesis

Fluorinated 7-azaindole derivatives have demonstrated potent anticancer activity through various mechanisms of action, most notably through the inhibition of topoisomerase I and various protein kinases crucial for cancer cell proliferation and survival.

Topoisomerase I Inhibition

Certain fluorinated 7-azaindenoisoquinolines, which are structurally related to 7-azaindoles, have emerged as potent topoisomerase I (Top1) inhibitors. These compounds exert their cytotoxic effects by stabilizing the covalent complex between Top1 and DNA, leading to DNA damage and apoptosis in cancer cells.[1] The replacement of a potentially genotoxic nitro group with fluorine has been shown to maintain high Top1 inhibitory activity and potent cytotoxicity in human cancer cell cultures while potentially reducing off-target toxicity.[1]

Table 1: Cytotoxicity of Fluorinated 7-Azaindenoisoquinolines in the NCI-60 Cell Line Panel

CompoundMean-Graph Midpoint (MGM) GI₅₀ (μM)
16b 0.063
17b 0.033

Data extracted from a study on chlorinated and fluorinated 7-azaindenoisoquinolines.[1]

Kinase Inhibition: A Multifaceted Approach to Cancer Therapy

The 7-azaindole moiety is an excellent "hinge-binding" motif for ATP-competitive kinase inhibitors, and the addition of fluorine can fine-tune binding affinity and selectivity.

Cell Division Cycle 7 (Cdc7) Kinase: Orally active fluorinated 7-azaindole derivatives have been designed as potent inhibitors of Cdc7, a serine/threonine kinase involved in the initiation of DNA replication.[2] Inhibition of Cdc7 is a promising strategy for cancer therapy, either as a monotherapy or in combination with other chemotherapeutic agents.[2] While specific IC50 values for fluorinated derivatives were not detailed in the general review, the potency of similar non-fluorinated analogs underscores the potential of this class. For instance, certain azaindole-chloropyridine derivatives have shown potent Cdc7 inhibition.[3]

Aurora Kinases: This family of serine/threonine kinases plays a critical role in mitosis, and their dysregulation is frequently observed in cancer. Fluorinated 7-azaindole derivatives have been developed as inhibitors of Aurora kinases A and B.[2]

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase implicated in the development of certain cancers. 3,5-disubstituted-7-azaindole derivatives, which can include fluorinated substituents, have been reported as effective ALK inhibitors.[2]

Other Kinase Targets: The versatility of the fluorinated 7-azaindole scaffold has led to the development of inhibitors for a range of other kinases implicated in cancer and other diseases, including DYRK1A, ROCK, and AXL.

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay is fundamental for identifying compounds that inhibit the catalytic activity of Topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of this process will result in a higher proportion of the supercoiled DNA form remaining. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the test compound (at various concentrations), and Topoisomerase I assay buffer.

  • Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction. Include a positive control (e.g., camptothecin) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).

  • Visualization: Visualize the DNA bands under UV light. The inhibition of Top1 activity is determined by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.

Topoisomerase_I_Relaxation_Assay DNA Supercoiled Plasmid DNA Reaction_Mix Reaction Mixture DNA->Reaction_Mix Compound Test Compound (Fluorinated 7-Azaindole) Compound->Reaction_Mix Buffer Assay Buffer Buffer->Reaction_Mix Top1 Add Topo I 37°C, 30 min Reaction_Mix->Top1 Stop Stop Reaction (SDS/Proteinase K) Top1->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize UV Visualization Gel->Visualize

Workflow for Topoisomerase I Relaxation Assay.
NCI-60 Human Tumor Cell Line Screen

This is a standardized screen to evaluate the cytotoxic or cytostatic effects of a compound against a panel of 60 human cancer cell lines.

Principle: The assay measures the growth inhibition of cancer cell lines after a defined period of exposure to the test compound. The endpoint is typically a colorimetric or fluorometric measurement of cell viability.

Methodology:

  • Cell Plating: Inoculate the 60 different human tumor cell lines into 96-well microtiter plates at their respective optimal plating densities.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment and recovery.

  • Compound Addition: Add the fluorinated 7-azaindole derivative at five different concentrations (typically 10-fold dilutions) to the plates. Include a no-drug control.

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Viability Assay: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB), a protein-binding dye. Alternatively, use a metabolic assay like MTT or CellTiter-Glo.

  • Data Analysis: Measure the optical density or luminescence to determine cell viability. The results are expressed as the percentage of growth inhibition, and from this, the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) can be calculated.[4]

NCI60_Workflow start Plate 60 Cancer Cell Lines incubate1 Incubate 24h start->incubate1 add_compound Add Fluorinated 7-Azaindole Derivative (5 Concentrations) incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 fix_stain Fix with TCA & Stain with SRB incubate2->fix_stain measure Measure Optical Density fix_stain->measure analyze Calculate GI50, TGI, LC50 measure->analyze

General workflow of the NCI-60 screen.
Kinase Inhibition Assay (ADP-Glo™ Format)

This is a common method for quantifying the activity of a kinase and the inhibitory potential of a compound.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

Methodology:

  • Reaction Setup: In a white, opaque 96-well plate, add the kinase buffer, the specific kinase substrate (e.g., a peptide or protein), and the fluorinated 7-azaindole derivative at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding the kinase (e.g., Aurora A or Cdc7) and ATP. Incubate at 30°C for a defined period (e.g., 45-60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Inhibitor Fluorinated 7-Azaindole Derivative Inhibitor->Kinase inhibits

Inhibition of kinase-mediated substrate phosphorylation.

Conclusion

Fluorinated 7-azaindole derivatives represent a highly valuable and versatile class of compounds in contemporary drug discovery. Their demonstrated efficacy as potent inhibitors of key cancer targets, such as topoisomerases and a multitude of protein kinases, underscores their therapeutic potential. The strategic incorporation of fluorine not only enhances their biological activity but can also improve their drug-like properties. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to the continued exploration and development of this promising class of therapeutic agents. As our understanding of the molecular drivers of disease deepens, the rational design of novel fluorinated 7-azaindole derivatives is poised to deliver the next generation of targeted therapies.

References

Technical Guide: Spectroscopic Analysis of C13H8FIN2O2S

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound C13H8FIN2O2S does not correspond to a well-documented substance with readily available public spectroscopic data. Therefore, this guide presents a representative and hypothetical dataset for a plausible complex heterocyclic molecule with this molecular formula, such as a fluorinated, iodinated benzothiazole sulfonamide derivative. The data and protocols are compiled from established spectroscopic principles and data for structurally related compounds to serve as an illustrative technical whitepaper.

Abstract

The structural elucidation of novel chemical entities is fundamental to drug discovery and development. A multi-faceted analytical approach employing various spectroscopic techniques is essential for the unambiguous characterization of complex molecules. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of the hypothetical compound C13H8FIN2O2S, herein referred to as "Fluoriodobenzosulfon." The guide details representative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, along with the detailed experimental protocols used for data acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data gathered for "Fluoriodobenzosulfon."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Spectroscopic Data (500 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.52br s-1HSO2-NH
8.21d2.11HAr-H
8.05dd8.8, 2.11HAr-H
7.95d8.51HAr-H
7.88d8.51HAr-H
7.65t8.71HAr-H
7.51t7.81HAr-H
7.40t7.81HAr-H

Table 2: 13C NMR Spectroscopic Data (125 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Assignment
165.4C=N (benzothiazole)
159.2 (d, JCF = 245 Hz)C -F
152.1Ar-C
141.8Ar-C
138.5Ar-C
135.0Ar-C
129.3Ar-CH
127.8Ar-CH
125.1Ar-CH
122.6Ar-CH
116.7 (d, JCF = 23 Hz)Ar-CH
114.9Ar-CH
92.3C -I
Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data

m/z (Calculated)m/z (Found)Assignment
448.9271448.9275[M+H]+
321.9560321.9563[M - C6H4SO2+H]+
283.9211283.9215[M - I]+

Note: The presence of iodine (monoisotopic at 127 amu) results in a characteristic fragmentation pattern but does not produce a significant M+2 peak like chlorine or bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: FT-IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm-1)IntensityAssignment
3265Medium, SharpN-H Stretch (Sulfonamide)[1][2]
3080MediumAromatic C-H Stretch
1610StrongC=N Stretch (Benzothiazole)
1585, 1470StrongAromatic C=C Stretch
1335StrongS=O Asymmetric Stretch (Sulfonamide)[1][2]
1250StrongC-F Stretch
1158StrongS=O Symmetric Stretch (Sulfonamide)[1][2]
915MediumS-N Stretch[1]
820StrongC-H Out-of-Plane Bending

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

A sample of approximately 15 mg of the compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[3] The solution was filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter. 1H and 13C NMR spectra were recorded on a 500 MHz spectrometer.[4][5] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.[5]

Mass Spectrometry

The sample was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.[6] This stock solution was further diluted to a final concentration of approximately 10 µg/mL.[6] High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7][8] The instrument ionizes the chemical compounds to generate charged molecules or fragments, which are then separated based on their mass-to-charge ratio.[7][9]

Infrared (IR) Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.[10] A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.[11] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[11] The spectrum was recorded in the range of 4000-400 cm-1.[1]

Visualization

Experimental Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like "Fluoriodobenzosulfon."

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Synthesis & Purification purity Purity Check (LC-MS, HPLC) synthesis->purity nmr NMR (1H, 13C, COSY) purity->nmr ms Mass Spec (HRMS) purity->ms ir FT-IR purity->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation final_structure final_structure elucidation->final_structure Final Structure & Report

Caption: Workflow for Spectroscopic Characterization.

References

Technical Guide: NMR Analysis of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of the compound 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Due to the absence of publicly available experimental NMR data for this specific molecule, this document offers predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally related compounds. Furthermore, a comprehensive, standardized experimental protocol for the acquisition of NMR data for this and similar molecules is presented. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug development, facilitating the characterization of this and analogous heterocyclic compounds.

Introduction

This compound is a halogenated and sulfonylated derivative of the 7-azaindole scaffold, a core structure of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The precise structural elucidation of such molecules is paramount for understanding their chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution. This guide outlines the expected NMR spectral characteristics and provides a robust methodology for their experimental determination.

Predicted NMR Spectroscopic Data

While experimental NMR data for this compound is not currently available in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of structurally similar compounds, including 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, and 3-iodo-1H-pyrrolo[2,3-b]pyridine, and take into account the expected electronic effects of the substituents. The atom numbering scheme used for the assignments is shown in the diagram below.

Diagram 1: Chemical Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.0 - 8.2s-
H68.4 - 8.6d~2.5
H78.1 - 8.3d~2.5
H2'/H6'7.9 - 8.1d~7.5
H3'/H5'7.5 - 7.7t~7.5
H4'7.6 - 7.8t~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom NumberPredicted Chemical Shift (δ, ppm)
C2125 - 128
C375 - 80
C3a130 - 133
C5155 - 158 (d, ¹JCF ≈ 240 Hz)
C6145 - 148
C7118 - 121
C7a148 - 151
C1'138 - 141
C2'/C6'128 - 131
C3'/C5'129 - 132
C4'133 - 136

Experimental Protocols

The following section details a standard operating procedure for the acquisition of high-quality NMR data for the target compound.

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). For this compound, CDCl₃ or DMSO-d₆ are recommended.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K.

3.2.3. 2D NMR Experiments (for full structural confirmation)

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, crucial for assigning quaternary carbons and piecing together molecular fragments.

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for NMR analysis and the relationships for structural assignment.

Diagram 2: NMR Analysis Workflow

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation 1D_H_Acquisition 1D ¹H NMR Acquisition SamplePrep->1D_H_Acquisition 1D_C_Acquisition 1D ¹³C NMR Acquisition 1D_H_Acquisition->1D_C_Acquisition 2D_NMR_Acquisition 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_C_Acquisition->2D_NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) 2D_NMR_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis and Peak Picking DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation and Assignment SpectralAnalysis->StructureElucidation

Caption: A typical workflow for the NMR analysis of a small molecule.

Diagram 3: Logical Relationships for NMR Assignment

G cluster_assignment Structural Assignment Logic 1H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Chemical Shift) 13C_NMR->HSQC 13C_NMR->HMBC FinalStructure Final Structure Assignment COSY->FinalStructure HSQC->FinalStructure HMBC->FinalStructure

Caption: Interplay of different NMR experiments for structural elucidation.

Conclusion

This technical guide provides a comprehensive framework for the NMR analysis of this compound. While experimental data is not yet publicly documented, the predicted chemical shifts and detailed experimental protocols herein offer a valuable resource for researchers working with this compound. The application of the described 1D and 2D NMR techniques will enable unambiguous structural verification and characterization, which is a critical step in the drug discovery and development process.

The Versatile Scaffold: A Deep Dive into 1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of 1H-pyrrolo[2,3-b]pyridine, a privileged core in modern drug discovery.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique bicyclic structure, fusing a pyrrole and a pyridine ring, imparts a rigid conformation and distinct electronic properties that enable it to bind with high affinity to a multitude of biological targets.[2] This "privileged" scaffold has been successfully incorporated into a diverse array of therapeutic agents, tackling diseases ranging from cancer to inflammatory disorders and viral infections.[1][3] This technical guide provides a comprehensive review of the medicinal chemistry of 1H-pyrrolo[2,3-b]pyridine, focusing on its synthesis, structure-activity relationships (SAR), and applications in drug discovery, with a particular emphasis on its role as a kinase inhibitor.

A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is particularly renowned as a "kinase privileged fragment."[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 7-azaindole scaffold serves as an excellent "hinge-binding motif," forming two crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor.[4] This bidentate interaction, coupled with the five available positions for substitution, allows for the fine-tuning of potency and selectivity against a wide range of kinases.[4] A comprehensive survey revealed that 7-azaindole-based inhibitors have shown activity against over 90 different kinases, covering the entire human kinome.[4]

One of the most prominent examples of a 7-azaindole-based drug is Vemurafenib, a B-RAF kinase inhibitor approved by the FDA for the treatment of melanoma.[4] This drug's success story is a testament to the power of fragment-based drug discovery, where the 7-azaindole core served as a starting point for optimization.[4]

Therapeutic Applications Beyond Kinase Inhibition

While its role in kinase inhibition is profound, the therapeutic utility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a variety of other biological targets.

Anticancer Activity

Numerous 7-azaindole derivatives have demonstrated potent anticancer activities through various mechanisms.[5][6][7] Structure-activity relationship studies have revealed that substitutions at the 1, 3, and 5 positions of the 7-azaindole ring are particularly important for anticancer efficacy.[6][7] The introduction of alkyl, aryl carboxamide, and heterocyclic groups has proven to be a successful strategy in developing novel anticancer agents.[6][7]

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of Traf2 and Nck-interacting kinase (TNIK), a therapeutic target in colorectal cancer. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to design potent TNIK inhibitors with pIC50 values ranging from 7.37 to 9.92.

Furthermore, this scaffold has been utilized to develop inhibitors of Cell division cycle 7 (Cdc7) kinase, an attractive target for cancer therapy.[8] Optimization efforts have led to the discovery of potent ATP mimetic inhibitors with IC50 values as low as 7 nM.[8]

Phosphodiesterase 4B (PDE4B) Inhibition

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of phosphodiesterase 4B (PDE4B).[9] One promising compound from this series exhibited an IC50 value of 0.14 μM and demonstrated a 6-fold selectivity over PDE4D.[9] This compound also showed significant inhibition of TNF-α release in macrophages, highlighting its potential for treating central nervous system diseases.[9]

Other Therapeutic Targets

The versatility of the 7-azaindole scaffold is further underscored by its application in targeting other important biological molecules. Derivatives have been designed and synthesized as:

  • c-Met inhibitors: Compound 9 in a study showed strong c-Met kinase inhibition with an IC50 of 22.8 nM.[10]

  • Fibroblast growth factor receptor (FGFR) inhibitors: Compound 4h exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[11][12]

  • CDK8 inhibitors: A novel derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM for the potential treatment of colorectal cancer.[13]

  • Dopamine D4 receptor antagonists: A derivative showed high affinity and selectivity for the human dopamine D4 receptor.[14]

Synthesis and Functionalization

The development of synthetic methodologies for the modification of the 7-azaindole ring is a vibrant area of research.[6][7][15] Advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions have provided elegant and efficient techniques for the global functionalization of the 7-azaindole template.[15] These methods allow for the introduction of a wide range of substituents at various positions of the scaffold, facilitating the exploration of structure-activity relationships and the optimization of pharmacological properties.[1]

Quantitative Data Summary

The following tables summarize the biological activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different therapeutic targets.

Target Compound/Derivative Activity (IC50/pIC50) Reference
TNIK31 1H-pyrrolo[2,3-b]pyridine derivativespIC50 range: 7.37 to 9.92
Cdc7 Kinase(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-oneIC50: 7 nM[8]
PDE4B1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative (11h)IC50: 0.14 μM[9]
c-Met KinaseCompound 9IC50: 22.8 nM[10]
FGFR1Compound 4hIC50: 7 nM[11][12]
FGFR2Compound 4hIC50: 9 nM[11][12]
FGFR3Compound 4hIC50: 25 nM[11][12]
CDK8(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)IC50: 48.6 nM[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are representative protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides[11]

Scheme 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

Synthesis A Starting Material (e.g., 2-amino-3-bromopyridine) B Intermediate 1 (e.g., 1H-pyrrolo[2,3-b]pyridine) A->B Sonogashira coupling with trimethylsilylacetylene followed by cyclization C Intermediate 2 (e.g., Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate) B->C Vilsmeier-Haack reaction followed by oxidation D Intermediate 3 (1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) C->D Saponification (e.g., NaOH, MeOH/H2O) E Final Product (1H-pyrrolo[2,3-b]pyridine-2-carboxamide) D->E Amide coupling (e.g., T3P, NHR1R2, DIPEA, DMF) Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Test Compound (1H-pyrrolo[2,3-b]pyridine derivative) E Incubate A, B, C, and D in reaction buffer A->E B Kinase Enzyme (e.g., c-Met) B->E C Substrate (e.g., Poly(Glu, Tyr)) C->E D ATP D->E F Add detection reagent (e.g., ADP-Glo™) E->F G Measure luminescence F->G H Calculate IC50 G->H FGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg FGF FGF FGF->FGFR Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR MEK MEK RAS->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Migration, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects PLCg->Cell_Effects

References

The Benzenesulfonyl Group: A Strategic Tool in Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized azaindoles, critical scaffolds in medicinal chemistry, presents unique challenges due to the electronic properties of the bicyclic heteroaromatic system. The strategic use of protecting groups is paramount to achieving desired regioselectivity and reactivity. Among these, the benzenesulfonyl group has emerged as a robust and versatile tool for the protection of the azaindole nitrogen, enabling a range of synthetic transformations that would otherwise be difficult to achieve. This technical guide provides a comprehensive overview of the role of the benzenesulfonyl protecting group in azaindole synthesis, detailing its application in key synthetic strategies, experimental protocols, and a comparative analysis of its advantages and limitations.

Introduction to the Benzenesulfonyl Protecting Group

The benzenesulfonyl group is a powerful electron-withdrawing group that, when attached to the nitrogen of an azaindole, significantly modifies the reactivity of the heterocyclic core. This modification allows for selective functionalization at various positions of the azaindole ring system. Its stability under a wide range of reaction conditions, including strongly basic and organometallic reagents, makes it particularly valuable for multi-step syntheses.

Key Roles of the Benzenesulfonyl Group in Azaindole Synthesis

The utility of the benzenesulfonyl protecting group in azaindole synthesis is multifaceted, primarily revolving around three key aspects:

  • Activation and Directing Group: The strong electron-withdrawing nature of the benzenesulfonyl group enhances the acidity of the protons on the azaindole ring, facilitating deprotonation and subsequent functionalization. It is a potent directing group for ortho-metalation, enabling selective C2-functionalization.

  • Regioselective Functionalization: By modulating the electronic landscape of the azaindole, the benzenesulfonyl group can direct incoming electrophiles or organometallic reagents to specific positions, such as the C3 position in certain reactions.

  • Stabilization: The benzenesulfonyl group can stabilize reactive intermediates and prevent unwanted side reactions, thereby improving reaction yields and purity of the desired products.

Experimental Protocols

Detailed methodologies for the protection of the azaindole nitrogen with a benzenesulfonyl group and its subsequent removal are crucial for its successful application.

N-Benzenesulfonylation of 7-Azaindole

This procedure describes the protection of the nitrogen of 7-azaindole with benzenesulfonyl chloride.

Materials:

  • 7-Azaindole

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 7-azaindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzenesulfonyl-7-azaindole.

Deprotection of 1-Benzenesulfonyl-7-azaindole

This protocol outlines the removal of the benzenesulfonyl group using basic hydrolysis.

Materials:

  • 1-Benzenesulfonyl-7-azaindole

  • Methanol (MeOH)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-benzenesulfonyl-7-azaindole (1.0 eq) in methanol.

  • Add the aqueous NaOH solution (e.g., 5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-azaindole.

  • If necessary, purify the product by column chromatography or recrystallization.

Data Presentation: The Benzenesulfonyl Group in Action

The effectiveness of the benzenesulfonyl protecting group is evident in various synthetic transformations. The following tables summarize quantitative data from the literature, showcasing its utility in directing reactions and achieving high yields.

Table 1: Regioselective C3-Sulfenylation of N-Protected 7-Azaindoles[1][2]

EntryProtecting Group (R)Sulfonyl ChlorideProductYield (%)
1BenzenesulfonylBenzenesulfonyl chloride3-(Phenylthio)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine73
2TosylToluenesulfonyl chloride3-(p-Tolylthio)-1-(p-tolylsulfonyl)-1H-pyrrolo[2,3-b]pyridine86
3MesylMethanesulfonyl chloride3-(Methylthio)-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine65

Reaction conditions typically involve heating the N-protected 7-azaindole with the corresponding sulfonyl chloride in the presence of a promoter like TBAI in a suitable solvent such as DMF.

Table 2: Comparison of N-Protecting Groups in Palladium-Catalyzed Suzuki Coupling of 3-Bromo-7-azaindole

EntryProtecting GroupArylboronic AcidProductYield (%)Reference
1BenzenesulfonylPhenylboronic acid3-Phenyl-1-(phenylsulfonyl)-7-azaindole~85 (estimated)General knowledge from similar couplings
2BocPhenylboronic acid3-Phenyl-1-(tert-butoxycarbonyl)-7-azaindole92[3]
3NonePhenylboronic acid3-Phenyl-7-azaindoleLow to no reaction[4]

This table illustrates that while both benzenesulfonyl and Boc groups enable the Suzuki coupling, the unprotected azaindole is a poor substrate. The yields are comparable, making the choice of protecting group dependent on subsequent reaction steps and deprotection conditions.

Mandatory Visualizations: Reaction Workflows and Mechanisms

The logical flow of synthetic strategies and the underlying mechanisms are best understood through visual representations.

protection_functionalization_deprotection Azaindole Azaindole Protected_Azaindole N-Benzenesulfonyl Azaindole Azaindole->Protected_Azaindole Protection (PhSO₂Cl, Base) Functionalized_Protected Functionalized N-Benzenesulfonyl Azaindole Protected_Azaindole->Functionalized_Protected Functionalization (e.g., Metalation, Cross-coupling) Functionalized_Azaindole Functionalized Azaindole Functionalized_Protected->Functionalized_Azaindole Deprotection (e.g., Base Hydrolysis)

Caption: General workflow for azaindole functionalization.

directed_ortho_metalation cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start N-Benzenesulfonyl Azaindole lithiated C2-Lithiated Azaindole start->lithiated Directed ortho-Metalation (n-BuLi, THF, -78°C) product C2-Functionalized Azaindole lithiated->product Electrophilic Quench (E+)

Caption: Directed ortho-metalation of N-benzenesulfonyl azaindole.

Advantages and Disadvantages of the Benzenesulfonyl Protecting Group

The choice of a protecting group is a critical decision in synthesis design. The benzenesulfonyl group offers a distinct set of advantages and disadvantages.

Table 3: Advantages and Disadvantages

AdvantagesDisadvantages
High Stability: Robust under a wide range of conditions, including strongly basic media, organometallic reagents, and some acidic conditions.[5]Harsh Deprotection: Removal often requires strong basic or acidic conditions, which may not be compatible with sensitive functional groups.[6]
Strong Directing Group: Excellent for directed ortho-metalation, enabling selective C2 functionalization.[7][8]Polar Byproducts: Deprotection can lead to sulfonic acid byproducts, which can complicate purification.[9]
Electron-Withdrawing: Activates the azaindole ring towards certain nucleophilic additions and facilitates deprotonation.Potential for Side Reactions: Under certain conditions, the sulfonyl group itself can be a target for nucleophiles.
Crystalline Derivatives: Benzenesulfonyl-protected compounds are often crystalline, aiding in purification by recrystallization.

Conclusion

The benzenesulfonyl protecting group is a powerful and reliable tool in the synthesis of complex azaindole derivatives. Its strong electron-withdrawing nature and its capacity to direct metalation to the C2 position provide synthetic chemists with a strategic advantage in controlling regioselectivity. While the robustness of the benzenesulfonyl group necessitates specific and sometimes harsh deprotection conditions, its stability throughout multi-step sequences often outweighs this limitation. For researchers and drug development professionals, a thorough understanding of the properties and applications of the benzenesulfonyl group is essential for the efficient and strategic construction of novel azaindole-based therapeutic agents.

References

The Ascendance of 7-Azaindoles: A Technical Guide to their Discovery and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a "privileged" core structure in modern medicinal chemistry, demonstrating remarkable versatility and efficacy, particularly in the realm of kinase inhibition for cancer therapy. Its unique electronic properties and ability to act as a bioisostere of purines and indoles have cemented its importance in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of substituted 7-azaindoles, offering detailed experimental protocols and quantitative data to aid researchers in this dynamic field.

The Discovery and Significance of the 7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system, a fusion of a pyridine and a pyrrole ring, has garnered significant attention in drug discovery due to its ability to mimic the purine core of ATP. This mimicry allows 7-azaindole derivatives to act as competitive inhibitors of kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[1][2][3] The nitrogen atom at the 7-position and the pyrrole NH group can form a bidentate hydrogen bond with the hinge region of the kinase active site, a critical interaction for potent inhibition.[1][3]

The breakthrough of the 7-azaindole scaffold in oncology is exemplified by the FDA-approved drug Vemurafenib (Zelboraf®) , a potent inhibitor of the BRAF V600E mutant kinase used in the treatment of metastatic melanoma.[1][3] The success of Vemurafenib has spurred the development of a multitude of other 7-azaindole-based inhibitors targeting various kinases, including PIM, PI3K, and others, some of which are currently in clinical trials.[4][5]

Substitutions at various positions of the 7-azaindole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[6][7] Positions 1, 3, and 5 have been identified as particularly important for derivatization to enhance anticancer activity.[6][7]

Synthesis of Substituted 7-Azaindoles: Key Methodologies

The functionalization of the 7-azaindole core is achieved through a variety of modern synthetic organic chemistry techniques. The following sections detail the protocols for three of the most pivotal reactions used in the synthesis of substituted 7-azaindoles.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is frequently employed to introduce substituents at various positions of the 7-azaindole nucleus.

Experimental Protocol: Synthesis of a 3-Alkynyl-7-Azaindole Derivative

  • Materials:

    • 3-Iodo-7-azaindole

    • Terminal alkyne (e.g., Phenylacetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., Triethylamine, Et₃N)

    • Solvent (e.g., Tetrahydrofuran, THF or Dimethylformamide, DMF)

  • Procedure:

    • To a dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-iodo-7-azaindole (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

    • Add anhydrous THF or DMF as the solvent.

    • Add the terminal alkyne (1.2 equivalents) and triethylamine (3 equivalents) to the reaction mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-7-azaindole.

Suzuki Cross-Coupling for Aryl and Heteroaryl Linkages

The Suzuki cross-coupling reaction facilitates the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This method is extensively used to introduce aryl or heteroaryl moieties onto the 7-azaindole scaffold, which is often crucial for enhancing biological activity.

Experimental Protocol: Synthesis of a 5-Aryl-7-Azaindole Derivative

  • Materials:

    • 5-Bromo-7-azaindole

    • Arylboronic acid or its pinacol ester

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., Potassium carbonate, K₂CO₃)

    • Solvent system (e.g., 1,4-Dioxane and water)

  • Procedure:

    • In a reaction vessel, combine 5-bromo-7-azaindole (1 equivalent), the arylboronic acid (1.5 equivalents), Pd(dppf)Cl₂ (0.1 equivalents), and K₂CO₃ (2 equivalents).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the residue by flash column chromatography to yield the 5-aryl-7-azaindole.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. This reaction is vital for introducing amino substituents, which can significantly impact the pharmacological properties of 7-azaindole derivatives.

Experimental Protocol: Synthesis of a 4-Amino-7-Azaindole Derivative

  • Materials:

    • 4-Chloro-7-azaindole

    • Primary or secondary amine

    • Palladium precatalyst (e.g., XPhos Pd G3)

    • Ligand (e.g., XPhos)

    • Base (e.g., Sodium tert-butoxide, NaOtBu)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-chloro-7-azaindole (1 equivalent), the palladium precatalyst (0.02 equivalents), and the ligand (0.04 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent, followed by the amine (1.2 equivalents) and the base (1.4 equivalents).

    • Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 80-110 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain the desired 4-amino-7-azaindole.

Biological Evaluation of Substituted 7-Azaindoles

The biological activity of novel 7-azaindole derivatives is primarily assessed through in vitro assays that measure their inhibitory effect on specific kinase targets and their cytotoxic effect on cancer cell lines.

In Vitro Kinase Inhibition Assays

Several assay formats are available to determine the potency of a compound against a specific kinase. The LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay are two widely used, high-throughput methods.

Experimental Protocol: BRAF V600E LanthaScreen™ Eu Kinase Binding Assay [8]

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by a test compound.

  • Materials:

    • BRAF V600E kinase

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Test compound (substituted 7-azaindole)

    • Kinase buffer

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer containing DMSO.

    • In a 384-well plate, add the test compound dilutions.

    • Prepare a mixture of the BRAF V600E kinase and the Eu-labeled antibody in kinase buffer and add it to the wells.

    • Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled tracer to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 620 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC₅₀ value.

Experimental Protocol: PIM-1 ADP-Glo™ Kinase Assay [9]

  • Principle: This is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Materials:

    • PIM-1 kinase

    • Peptide substrate for PIM-1

    • ATP

    • Test compound

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Kinase buffer

    • 384-well white assay plates

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the PIM-1 kinase to the wells.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [10][11]

  • Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Cancer cell line (e.g., A375 melanoma cells for BRAF inhibitors)

    • Cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Shake the plate gently for a few minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted 7-azaindole kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 7-Azaindole Derivatives

CompoundTarget KinaseAssay TypeIC₅₀ / Kᵢ (nM)Reference
VemurafenibBRAF V600EBiochemical13[12]
PIM1-IN-2PIM-1Biochemical (Kᵢ)91[6]
B13PI3KγBiochemical0.5[13]
6zABLBiochemical1[4]
6zSRCBiochemical3[4]
8lHaspinBiochemical14[14]
8gCDK9/CyclinTBiochemical220[14]

Table 2: Cellular Activity and Pharmacokinetic Properties of Vemurafenib

ParameterValueReference
Cellular Activity
A375 (BRAF V600E) IC₅₀31 nM[12]
Pharmacokinetics (Human)
Oral Bioavailability~49%[15]
Tₘₐₓ~4 hours[16]
Half-life (t₁/₂)~57 hours[16]
Protein Binding>99%[15]
MetabolismPrimarily CYP3A4[16]
ExcretionFeces (~94%)[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the study of 7-azaindoles is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, and Differentiation Transcription->Proliferation Vemurafenib Vemurafenib (7-Azaindole Inhibitor) Vemurafenib->BRAF

Caption: The MAPK/ERK signaling pathway and the point of inhibition by Vemurafenib.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Growth Cell Growth, Proliferation, and Survival Downstream->Growth Azaindole_Inhibitor Substituted 7-Azaindole Inhibitor Azaindole_Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway with inhibition by a 7-azaindole derivative.

Synthesis_Workflow Start 7-Azaindole Core Halogenation Halogenation (e.g., NBS, NIS) Start->Halogenation Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Halogenation->Coupling Intermediate Substituted 7-Azaindole Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., N-alkylation, side chain modification) Intermediate->Modification Final_Compound Final Biologically Active Compound Modification->Final_Compound

Caption: A generalized experimental workflow for the synthesis of substituted 7-azaindoles.

Conclusion and Future Perspectives

Substituted 7-azaindoles have unequivocally proven their value as a versatile and potent scaffold in the development of targeted therapies, particularly in oncology. The ability to systematically modify the core at various positions allows for the fine-tuning of their pharmacological profiles, leading to the discovery of highly potent and selective inhibitors. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers aiming to explore this promising chemical space further.

Future research will likely focus on the development of novel 7-azaindole derivatives with improved pharmacokinetic properties, enhanced selectivity to overcome off-target effects and drug resistance, and the exploration of their therapeutic potential beyond oncology, in areas such as neurodegenerative and inflammatory diseases. The continued application of structure-based drug design and innovative synthetic strategies will undoubtedly lead to the discovery of the next generation of 7-azaindole-based therapeutics.

References

A Technical Guide to the Preliminary Bioactivity Screening of Novel Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary bioactivity screening of novel pyrrolopyridine compounds. Pyrrolopyridines, also known as azaindoles, are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as kinase inhibitors and other targeted therapeutic agents.[1] This guide details experimental protocols for key bioactivity assays, presents quantitative data for a range of pyrrolopyridine derivatives, and visualizes relevant signaling pathways and experimental workflows.

Anticancer and Cytotoxic Activity

The anticancer potential of novel pyrrolopyridine derivatives is a primary focus of many screening campaigns. A fundamental assay to determine the cytotoxic effects of these compounds on cancer cell lines is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form insoluble purple formazan crystals.

Materials:

  • Novel pyrrolopyridine compounds

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the novel pyrrolopyridine compounds in the complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for another 48 to 72 hours in the humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours in the dark in the humidified incubator. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of selected pyrrolopyridine derivatives against various cancer cell lines.

Compound IDPyrrolopyridine ScaffoldCancer Cell LineAssayIC50 (µM)Reference
10t 1H-pyrrolo[3,2-c]pyridineHeLaMTT0.12[2]
SGC-7901MTT0.15[2]
MCF-7MTT0.21[2]
8b PyridopyrazolopyrimidineA-549 (Lung)MTT2.9[3]
HEPG2 (Liver)MTT2.6[3]
HCT-116 (Colon)MTT2.3[3]
5e, 5h, 5k, 5l Pyrrolo[2,3-d]pyrimidineVariousMTT29 - 59[4][5]

Visualization of Experimental Workflow: Cytotoxicity Screening

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adherence) A->B D Treat Cells with Compounds B->D C Prepare Pyrrolopyridine Dilutions C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 4h (Formazan Formation) F->G H Solubilize Formazan with DMSO G->H I Read Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K

Workflow for MTT-based cytotoxicity screening of novel compounds.

Kinase Inhibitory Activity

A significant number of pyrrolopyridine derivatives have been designed as kinase inhibitors due to their ability to mimic the purine ring of ATP and interact with the hinge region of the kinase domain.[1] The ADP-Glo™ Kinase Assay is a robust and versatile platform for determining the inhibitory potential of novel compounds against a wide range of kinases.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a general procedure for determining the in vitro potency of pyrrolopyridine compounds against a target kinase.

Materials:

  • Recombinant Kinase (e.g., FMS, EGFR, VEGFR2)

  • Kinase-specific substrate (peptide or protein)

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Novel pyrrolopyridine compounds dissolved in 100% DMSO

  • 384-well white, low-volume plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Signal Stabilization: Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Quantitative Kinase Inhibitory Data

The following table presents the kinase inhibitory activity of various pyrrolopyridine derivatives.

Compound IDPyrrolopyridine ScaffoldTarget KinaseAssayIC50 (nM)Reference
1r Pyrrolo[3,2-c]pyridineFMSADP-Glo30[6]
1e Pyrrolo[3,2-c]pyridineFMSADP-Glo60[6]
5k Pyrrolo[2,3-d]pyrimidineEGFRKinase Assay79[5]
Her2Kinase Assay40[5]
VEGFR2Kinase Assay136[5]
CDK2Kinase Assay204[4][7]
12i Pyrrolo[2,3-d]pyrimidineEGFR (T790M)Kinase Assay0.21[8]
EGFR (wt)Kinase Assay22[8]
Visualization of a Key Signaling Pathway: FMS Kinase

FMS kinase (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocyte/macrophage lineage cells. Its dysregulation is implicated in various cancers and inflammatory diseases.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K Activation Ras Ras FMS->Ras Activation CSF1 CSF-1 (Ligand) CSF1->FMS Binding & Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FMS Inhibition

Inhibition of the FMS kinase signaling pathway by a pyrrolopyridine.

Antimicrobial Activity

The search for novel antimicrobial agents is critical in the face of growing antibiotic resistance. Pyrrolopyridine derivatives have shown promise as potential antibacterial and antifungal agents. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Novel pyrrolopyridine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C)

  • Microplate reader or visual inspection aid

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the pyrrolopyridine compounds in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can also be determined using a microplate reader.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyrrolopyridine derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Pyrrolomycin AnalogueS. aureus ATCC 259233.9[9]
Pyrrolomycin AnalogueM. luteus NCIMB 816631.5[9]
Pyrrolomycin AnalogueE. coli ATCC 25922>125[9]
Pyrrolyl BenzamideS. aureus3.12 - 12.5[10]
Pyrrolyl BenzamideE. coli3.12 - 12.5[10]
Nitro-PyrrolomycinE. coli11.2[11]

Visualization of Logical Relationships: Antimicrobial Screening Logic

G Start Novel Pyrrolopyridine Compound PrimaryScreen Primary Screen (e.g., Agar Diffusion) Start->PrimaryScreen MIC_Test MIC Determination (Broth Microdilution) PrimaryScreen->MIC_Test Active Inactive Inactive PrimaryScreen->Inactive Inactive MBC_Test MBC Determination MIC_Test->MBC_Test Potent MIC Less_Potent Less_Potent MIC_Test->Less_Potent High MIC Toxicity_Test Cytotoxicity Assay (e.g., on VERO cells) MBC_Test->Toxicity_Test Bactericidal/Fungicidal Lead_Candidate Lead Candidate Toxicity_Test->Lead_Candidate Low Toxicity Toxic Toxic Toxicity_Test->Toxic High Toxicity

Decision-making workflow for antimicrobial lead identification.

This guide provides a foundational framework for the preliminary bioactivity screening of novel pyrrolopyridine derivatives. The detailed protocols, compiled data, and visual representations of workflows and signaling pathways are intended to support researchers in the efficient and effective evaluation of these promising compounds for drug discovery and development.

References

Methodological & Application

Synthesis protocol for 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of various therapeutic agents.

Introduction

This compound is a substituted 7-azaindole derivative. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapies. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the iodo group at the 3-position provides a versatile handle for further functionalization through cross-coupling reactions. The benzenesulfonyl group serves to protect the pyrrole nitrogen and can influence the electronic properties of the heterocyclic core.

Synthesis Protocol

The synthesis of this compound is proposed to proceed via a two-step sequence starting from commercially available 5-fluoro-1H-pyrrolo[2,3-b]pyridine. The first step involves the iodination of the C3 position of the pyrrolo[2,3-b]pyridine core, followed by the sulfonylation of the pyrrole nitrogen.

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplier
5-fluoro-1H-pyrrolo[2,3-b]pyridine≥95%Commercially Available
N-Iodosuccinimide (NIS)Reagent GradeStandard Supplier
Acetonitrile (ACN)AnhydrousStandard Supplier
Sodium Hydride (NaH)60% dispersion in mineral oilStandard Supplier
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Benzenesulfonyl Chloride≥98%Standard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Saturated aq. Sodium ThiosulfateLaboratory GradeStandard Supplier
Saturated aq. Sodium BicarbonateLaboratory GradeStandard Supplier
BrineLaboratory GradeStandard Supplier
Anhydrous Magnesium SulfateLaboratory GradeStandard Supplier
Silica Gel230-400 meshStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
HexanesHPLC GradeStandard Supplier
Experimental Procedure

Step 1: Synthesis of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous acetonitrile (0.2 M), add N-iodosuccinimide (NIS) (1.1 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium thiosulfate (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of this compound

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Table 2: Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemperatureTime (h)
1IodinationNISAcetonitrileRoom Temp.2-4
2SulfonylationNaH, Benzenesulfonyl ChlorideTHF0 °C to Room Temp.12-16

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_intermediate Intermediate cluster_step2 Step 2: Sulfonylation cluster_final Final Product 5-fluoro-1H-pyrrolo[2,3-b]pyridine 5-fluoro-1H-pyrrolo[2,3-b]pyridine Iodination NIS, Acetonitrile Room Temperature 5-fluoro-1H-pyrrolo[2,3-b]pyridine->Iodination 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Iodination->5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Sulfonylation 1. NaH, THF, 0 °C 2. Benzenesulfonyl Chloride 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine->Sulfonylation This compound This compound Sulfonylation->this compound

Caption: Synthetic scheme for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.

  • Benzenesulfonyl chloride is corrosive and a lachrymator. Handle with caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Application Notes and Protocols: Suzuki Coupling Reactions with 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a key building block. The 7-azaindole scaffold, particularly when functionalized, is a significant pharmacophore in medicinal chemistry. The Suzuki coupling offers a powerful and versatile method for the synthesis of novel 3-aryl or 3-heteroaryl substituted 1H-pyrrolo[2,3-b]pyridine derivatives, which are valuable intermediates in the development of therapeutic agents, including kinase inhibitors.[1][2]

The presence of a benzenesulfonyl protecting group on the pyrrole nitrogen enhances the stability and modifies the electronic properties of the heterocyclic system, while the iodo group at the 3-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The fluorine atom at the 5-position can influence the biological activity and pharmacokinetic properties of the resulting compounds.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of this compound with a variety of boronic acids or boronate esters to form a new carbon-carbon bond.

Suzuki_Reaction reactant1 This compound reagents Pd Catalyst Base, Solvent reactant1->reagents reactant2 R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) reactant2->reagents product 3-Aryl/Heteroaryl-1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine reagents->product

Caption: General scheme of the Suzuki coupling reaction.

Recommended Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following tables provide recommended starting conditions based on successful couplings of similar 7-azaindole and iodo-heterocycle derivatives.[1][3][4] Optimization may be necessary for specific substrates.

Table 1: Recommended Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄None2 - 5A versatile and commonly used catalyst.
Pd₂(dba)₃XPhos, SPhos1 - 3 (Pd), 2 - 6 (Ligand)Effective for challenging couplings and heteroaromatic substrates.[1]
Pd(dppf)Cl₂None2 - 5Often provides good yields with heteroaryl halides.[3][4]
XPhos Pd G2/G3None1 - 3Pre-formed catalyst, easy to handle, and highly active.[1]

Table 2: Recommended Bases and Solvents

BaseEquivalentsSolvent System (v/v)Typical Temperature (°C)
K₂CO₃2 - 31,4-Dioxane / H₂O (4:1)80 - 100
Cs₂CO₃2 - 31,4-Dioxane or Toluene90 - 110
K₃PO₄2 - 31,4-Dioxane / H₂O (4:1)80 - 100
Na₂CO₃2.5Water (for aqueous protocols)[5]Ambient - 80

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 eq.)

  • Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, boronic acid, and base in a dry flask. B Purge with Inert Gas (Nitrogen or Argon) A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat to Desired Temperature (e.g., 90 °C) with Stirring C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature and Dilute with Water E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry, Filter, and Concentrate the Organic Layer G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, to achieve a concentration of ~0.1 M with respect to the starting iodide). Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Characterization: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a series of steps that constitute a catalytic cycle.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX R-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdAr R-Pd(II)-R' L_n Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArX R-X ArX->OxAdd ArB R'-B(OR)2 ArB->Transmetal Base Base Base->Transmetal ArPdX->Transmetal ArPdAr->RedElim

References

Application Notes and Protocols: Synthesis of Potent FGFR Inhibitors Using 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway through mutations, gene amplifications, or translocations is a known driver in various human cancers, making FGFRs attractive targets for therapeutic intervention. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in the design of potent and selective FGFR inhibitors. This document provides detailed protocols and application notes for the synthesis of 3-aryl-1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, utilizing 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a key starting material. The primary synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl or heteroaryl moieties at the C-3 position, a crucial step for achieving high inhibitory potency against FGFR kinases.

Synthetic Strategy and Workflow

The overall synthetic approach centers on the functionalization of the 1H-pyrrolo[2,3-b]pyridine core. The benzenesulfonyl group serves as a protecting group for the pyrrole nitrogen, while the iodine atom at the 3-position provides a reactive handle for the introduction of various substituents via Suzuki-Miyaura coupling. Subsequent deprotection of the benzenesulfonyl group yields the final active FGFR inhibitors.

G cluster_synthesis Synthetic Workflow Start 1-Benzenesulfonyl-5-fluoro-3-iodo- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki Pd Catalyst, Base Intermediate Protected 3-Aryl-1H-pyrrolo[2,3-b]pyridine Derivative Suzuki->Intermediate Deprotection Benzenesulfonyl Deprotection Intermediate->Deprotection Base (e.g., NaOH) Final Final FGFR Inhibitor Deprotection->Final

Caption: Synthetic workflow for the preparation of FGFR inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system to the vessel.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected 3-aryl-1H-pyrrolo[2,3-b]pyridine derivative.

Protocol 2: Benzenesulfonyl Deprotection

This protocol outlines the removal of the benzenesulfonyl protecting group.

Materials:

  • Protected 3-aryl-1H-pyrrolo[2,3-b]pyridine derivative

  • Base (e.g., Sodium hydroxide)

  • Solvent (e.g., Methanol or Tetrahydrofuran)

Procedure:

  • Dissolve the protected 3-aryl-1H-pyrrolo[2,3-b]pyridine derivative in the chosen solvent.

  • Add an aqueous solution of the base (e.g., 1-2 M NaOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC or LC-MS).

  • Neutralize the reaction mixture with an acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final FGFR inhibitor.

Data Presentation

The following tables summarize the in vitro inhibitory activities of a representative 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor (Compound 4h) synthesized through a similar methodology.[2]

Table 1: In Vitro Kinase Inhibitory Activity of Compound 4h

KinaseIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Table 2: In Vitro Anti-proliferative Activity of Compound 4h

Cell LineIC₅₀ (µM)
4T1 (Breast Cancer)0.89

Biological Evaluation Protocols

Protocol 3: In Vitro FGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol provides a method for measuring the inhibitory activity of synthesized compounds against FGFR kinases.[3][4]

Materials:

  • Recombinant human FGFR1, FGFR2, or FGFR3 kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[3]

  • Substrate (e.g., Poly(E,Y) 4:1)

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the inhibitor or DMSO (vehicle control).

  • Add the FGFR enzyme and substrate mixture in kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific FGFR isoform.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating at room temperature for 40 minutes.[4]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[4]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value.

Protocol 4: Cell-Based FGFR Phosphorylation Assay (Western Blot)

This protocol is for assessing the ability of inhibitors to block FGFR autophosphorylation in a cellular context.[5]

Materials:

  • Cancer cell line with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phospho-FGFR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe for total FGFR and the loading control to normalize the data.

  • Quantify the band intensities to determine the dose-dependent inhibition of FGFR phosphorylation.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate key cellular processes.[6]

G FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->CellResponse PKC->CellResponse Inhibitor FGFR Inhibitor (e.g., 3-Aryl-1H-pyrrolo[2,3-b]pyridine) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of potent 3-aryl-1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors. The protocols outlined in this document provide a robust framework for the synthesis and biological evaluation of these compounds. The Suzuki-Miyaura coupling is a key transformation that allows for the introduction of diverse chemical matter at the C-3 position, enabling extensive structure-activity relationship studies to optimize potency and selectivity. The resulting compounds have the potential to be developed into novel therapeutics for the treatment of FGFR-driven cancers.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and is carried out in the presence of a base.[1][2] The 7-azaindole scaffold is a prevalent motif in medicinal chemistry, and the introduction of an alkynyl group at the 3-position via Sonogashira coupling provides a gateway to a diverse range of novel chemical entities with potential therapeutic applications. These application notes provide a detailed experimental procedure for the Sonogashira coupling of 3-iodo-7-azaindole with various terminal alkynes.

General Reaction Scheme

The Sonogashira coupling of 3-iodo-7-azaindole with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield the corresponding 3-alkynyl-7-azaindole.

Diagram of the General Reaction Scheme

Sonogashira_Reaction cluster_reactants Reactants cluster_products Product 3-Iodo-7-azaindole plus1 + Terminal_Alkyne R-C≡C-H arrow Pd catalyst, CuI, Base, Solvent Terminal_Alkyne->arrow 3-Alkynyl-7-azaindole arrow->3-Alkynyl-7-azaindole

Caption: General scheme of the Sonogashira coupling of 3-iodo-7-azaindole.

Experimental Protocols

This section provides detailed methodologies for the Sonogashira coupling of 3-iodo-7-azaindole with various terminal alkynes.

Materials and Reagents:

  • 3-Iodo-7-azaindole

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol, trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, 10% Pd/C)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and purification

Protocol 1: General Procedure using PdCl₂(PPh₃)₂ in DMF

This protocol is a widely applicable method for the coupling of various terminal alkynes with 3-iodo-7-azaindole.[2]

  • To a dry round-bottom flask containing a magnetic stir bar, add 3-iodo-7-azaindole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF as the solvent, followed by the base (e.g., Et₃N, 2.0-3.0 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-7-azaindole.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Coupling in Water

This protocol offers a more environmentally friendly approach using water as the solvent and a heterogeneous catalyst.

  • In a round-bottom flask, suspend 3-iodo-7-azaindole (1.0 eq.), 10% Pd/C (0.05 eq.), PPh₃ (0.1 eq.), and CuI (0.05 eq.) in water.

  • Add triethylamine (Et₃N, 3.0 eq.) to the suspension.

  • Stir the mixture under a nitrogen atmosphere for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq.) and stir the reaction at 80-100 °C until completion as monitored by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Extract the filtrate with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the desired product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 3-iodo-7-azaindole with representative terminal alkynes.

Table 1: Reaction Conditions for Sonogashira Coupling of 3-Iodo-7-Azaindole

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)DMF60485-95
2Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃N (3)DMFRT1270-80
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPEA (2)MeCN80690-98
41-Hexyne10% Pd/C (5)CuI (5)Et₃N (3)Water100875-85
54-EthynylanisolePd(PPh₃)₄ (2)CuI (4)Et₃N (2)DMF80588-96

Yields are approximate and may vary depending on the specific reaction scale and purification method.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow reagents Combine 3-iodo-7-azaindole, Pd catalyst, and CuI in a flask inert_atm Establish inert atmosphere (evacuate and backfill with N₂ or Ar) reagents->inert_atm add_solvents Add anhydrous solvent and base inert_atm->add_solvents add_alkyne Add terminal alkyne add_solvents->add_alkyne reaction Stir at specified temperature (Monitor by TLC) add_alkyne->reaction workup Aqueous workup (Quench, extract, wash, dry) reaction->workup purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS) purification->characterization

Caption: Workflow for the Sonogashira coupling of 3-iodo-7-azaindole.

Sonogashira Catalytic Cycle Diagram

sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex cuI CuI cu_acetylide->cuI alkyne R-C≡C-H alkyne->cu_acetylide Base

Caption: The catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Functionalization of the C3 Position of the 7-Azaindole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to indole and its ability to act as a bioisostere, often leading to improved physicochemical and pharmacological properties of drug candidates. Functionalization of the 7-azaindole ring is a key strategy in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the selective functionalization of the C3 position of the 7-azaindole ring, a common site for introducing molecular diversity.

Introduction to C3-Functionalization of 7-Azaindole

The C3 position of the 7-azaindole ring is electronically rich and, therefore, susceptible to electrophilic attack, making it a prime target for a variety of chemical transformations. This reactivity allows for the introduction of a wide range of functional groups, including acyl, aryl, alkyl, and alkenyl moieties. These modifications are instrumental in modulating the biological activity, selectivity, and pharmacokinetic profiles of 7-azaindole-based compounds. This guide outlines several key methodologies for C3-functionalization, complete with detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic strategy.

Key Methodologies for C3-Functionalization

Several robust methods have been developed for the functionalization of the C3 position of the 7-azaindole ring. The choice of method often depends on the desired functional group, the substitution pattern of the starting material, and the desired scale of the reaction. The following sections detail some of the most common and effective approaches.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group at the C3 position of 7-azaindole. The reaction typically involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This method is effective for the synthesis of 3-acyl-7-azaindoles, which are valuable intermediates for further derivatization.

Experimental Protocol: Friedel-Crafts Acylation of 7-Azaindole

  • Materials:

    • 7-Azaindole

    • Anhydrous aluminum chloride (AlCl₃)

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Anhydrous dichloromethane (DCM)

    • Ice bath

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (3.0 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the 7-azaindole (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-acyl-7-azaindole.

Quantitative Data Summary: Friedel-Crafts Acylation

Acyl ChlorideLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Acetyl chlorideAlCl₃ (excess)CH₂Cl₂rt--[1]
Benzoyl chlorideAlCl₃ (excess)CH₂Cl₂rt--[1]
Methyl oxalyl chlorideAlCl₃ (excess)CH₂Cl₂rt-76[2]
Palladium-Catalyzed C3-Arylation (Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds. For the C3-arylation of 7-azaindole, a common strategy involves the initial iodination of the C3 position, followed by a palladium-catalyzed cross-coupling with an aryl boronic acid.[3]

Step 1: C3-Iodination of 7-Azaindole

Experimental Protocol: C3-Iodination

  • Materials:

    • 7-Azaindole

    • N-Iodosuccinimide (NIS)

    • Potassium hydroxide (KOH)

    • Dichloromethane (DCM)

    • Standard laboratory glassware

  • Procedure:

    • To a solution of 7-azaindole (1.0 equivalent) in DCM, add KOH (0.5 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add N-Iodosuccinimide (1.0 equivalent) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to quench any remaining iodine.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 3-iodo-7-azaindole is often used in the next step without further purification. A reported yield for this reaction is 95%.[3]

Step 2: Suzuki-Miyaura Cross-Coupling

Experimental Protocol: C3-Arylation

  • Materials:

    • 3-Iodo-7-azaindole derivative

    • Aryl boronic acid

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Cesium carbonate (Cs₂CO₃)

    • Toluene/Ethanol (1:1)

    • Sealed tube

  • Procedure:

    • In a sealed tube, combine the 3-iodo-7-azaindole derivative (1.0 equivalent), aryl boronic acid (1.2 equivalents), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), and Cs₂CO₃ (2.0 equivalents).

    • Add a 1:1 mixture of toluene and ethanol.

    • Seal the tube and heat the reaction mixture at 60 °C until the starting material is consumed (monitor by TLC).

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: C3-Arylation via Suzuki-Miyaura Coupling [3]

Aryl Boronic AcidYield (%)
Phenylboronic acid85
4-Methylphenylboronic acid89
3-Methylphenylboronic acid93
4-Methoxyphenylboronic acid93
4-Fluorophenylboronic acid79
3,5-Bis(trifluoromethyl)phenylboronic acid67
Aza-Friedel-Crafts Alkylation

The aza-Friedel-Crafts reaction provides a direct method for the C3-alkylation of 7-azaindole with imines. This reaction can proceed under catalyst-free conditions, often with heating, or can be promoted by an acid catalyst.[4]

Experimental Protocol: Aza-Friedel-Crafts Alkylation with Cyclic Imines

  • Materials:

    • 7-Azaindole

    • Cyclic imine (e.g., 3,4-dihydroisoquinoline)

    • Optional: p-Toluenesulfonic acid (p-TSA) catalyst

    • Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)

  • Procedure (Classical Heating):

    • Combine 7-azaindole (1.0 equivalent) and the cyclic imine (1.5 equivalents) in a reaction vessel.

    • Heat the mixture neat (solvent-free) at 80-100 °C for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the crude product directly by column chromatography on silica gel.

  • Procedure (Microwave Irradiation):

    • Combine 7-azaindole (1.0 equivalent) and the cyclic imine (1.5 equivalents) in a microwave vial.

    • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-120 °C) for a shorter duration (e.g., 30-60 minutes).

    • After cooling, purify the product by column chromatography.

Quantitative Data Summary: Aza-Friedel-Crafts Alkylation [4]

ImineConditionsYield (%)
3,4-Dihydroisoquinoline80 °C, 18 h81
3,4-DihydroisoquinolineMW, 100 °C, 30 min85
3,4-Dihydro-β-carboline100 °C, 18 h62
3,4-Dihydro-β-carbolineMW, 120 °C, 30 min69
Palladium-Catalyzed C3-Alkenylation

Direct C-H alkenylation at the C3 position of 7-azaindole can be achieved using a palladium catalyst and an oxidant. This method allows for the introduction of various vinyl groups.[5]

Experimental Protocol: Oxidative C3-Alkenylation

  • Materials:

    • 7-Azaindole

    • Alkene (e.g., styrene, acrylate)

    • Pd(OAc)₂ (Palladium(II) acetate)

    • PPh₃ (Triphenylphosphine)

    • Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)

    • Solvent (e.g., 1,4-dioxane)

    • Molecular oxygen (O₂) or air

  • Procedure:

    • To a reaction vessel, add 7-azaindole (1.0 equivalent), the alkene (2.0 equivalents), Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), and Cu(OTf)₂ (1.0 equivalent).

    • Add the solvent and stir the mixture at room temperature under an atmosphere of oxygen (balloon) or in air.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite and wash with an appropriate solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a specific method for introducing a formyl (-CHO) group at the C3 position of electron-rich heterocycles like 7-azaindole. The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7][8]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Materials:

    • 7-Azaindole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice bath

    • Aqueous sodium hydroxide or sodium carbonate solution

  • Procedure:

    • In a flask cooled in an ice bath, slowly add POCl₃ (1.1-1.5 equivalents) to anhydrous DMF (used as both reagent and solvent).

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 7-azaindole (1.0 equivalent) in DMF dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 1-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium carbonate until basic (pH > 8).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 3-formyl-7-azaindole by recrystallization or column chromatography.

Visualizing Reaction Pathways

To better understand the relationships between the starting material and the various functionalized products, the following diagrams illustrate the key transformations.

C3_Functionalization_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_products C3-Functionalized Products 7_Azaindole 7-Azaindole 3_Iodo_7_Azaindole 3-Iodo-7-Azaindole 7_Azaindole->3_Iodo_7_Azaindole Iodination (NIS) 3_Acyl 3-Acyl-7-azaindole 7_Azaindole->3_Acyl Friedel-Crafts Acylation 3_Alkyl 3-Alkyl-7-azaindole 7_Azaindole->3_Alkyl Aza-Friedel-Crafts Alkylation 3_Alkenyl 3-Alkenyl-7-azaindole 7_Azaindole->3_Alkenyl Pd-Catalyzed Alkenylation 3_Formyl 3-Formyl-7-azaindole 7_Azaindole->3_Formyl Vilsmeier-Haack Formylation 3_Aryl 3-Aryl-7-azaindole 3_Iodo_7_Azaindole->3_Aryl Suzuki-Miyaura Coupling

Caption: Key pathways for the C3-functionalization of 7-azaindole.

Suzuki_Coupling_Workflow Start Start Combine_Reagents Combine 3-iodo-7-azaindole, aryl boronic acid, catalyst, ligand, and base in solvent. Start->Combine_Reagents Degas Degas reaction mixture. Combine_Reagents->Degas Heat Heat reaction mixture (e.g., 60 °C). Degas->Heat Monitor Monitor reaction progress by TLC. Heat->Monitor Workup Aqueous workup and extraction. Monitor->Workup Reaction complete Purify Purify by column chromatography. Workup->Purify Product 3-Aryl-7-azaindole Purify->Product

References

Application Notes and Protocols for the Preparation of Aminopyrazole Derivatives from 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed methodologies for the synthesis of aminopyrazole derivatives starting from 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, and its derivatives have shown significant activity as inhibitors of various protein kinases. Aminopyrazole moieties are also crucial pharmacophores known to interact with the ATP-binding sites of kinases. The combination of these two heterocyclic systems can lead to the development of potent and selective kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases, such as those involving Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Janus Kinases (JAK).

Two primary synthetic strategies are outlined: a Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the 7-azaindole and a pyrazole ring, and a Buchwald-Hartwig amination to form a C-N linkage. These protocols are designed to be a comprehensive guide for researchers in organic synthesis and drug discovery.

Synthetic Strategies

The preparation of aminopyrazole derivatives from this compound can be achieved through two principal palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the desired connectivity between the pyrrolo[2,3-b]pyridine core and the aminopyrazole moiety.

  • Strategy A: Suzuki-Miyaura Coupling for the synthesis of 3-(pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives. This approach involves the reaction of the 3-iodo-7-azaindole with a pyrazole-4-boronic acid or its corresponding pinacol ester.

  • Strategy B: Buchwald-Hartwig Amination for the synthesis of N-(pyrazol-yl)pyrrolo[2,3-b]pyridin-3-amine derivatives. This method facilitates the coupling of the 3-iodo-7-azaindole with an aminopyrazole.

Subsequent deprotection of the benzenesulfonyl group may be required to yield the final, unprotected aminopyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzenesulfonyl-5-fluoro-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound402.181.0402 mg
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole322.181.2387 mg
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)816.640.0541 mg
Sodium Carbonate (Na₂CO₃)105.993.0318 mg
1,4-Dioxane--10 mL
Water--2.5 mL

Procedure:

  • To a dry Schlenk flask, add this compound (402 mg, 1.0 mmol), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (387 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (10 mL) and water (2.5 mL) to the flask.

  • Degas the resulting suspension by bubbling with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (20 mL).

  • Wash the combined organic filtrates with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of N-(1H-pyrazol-5-yl)-1-benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound with 5-amino-1H-pyrazole.

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound402.181.0402 mg
5-Amino-1H-pyrazole83.091.2100 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.02523 mg
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)578.680.158 mg
Cesium Carbonate (Cs₂CO₃)325.822.0652 mg
1,4-Dioxane (anhydrous)--10 mL

Procedure:

  • To an oven-dried Schlenk tube, add this compound (402 mg, 1.0 mmol), 5-amino-1H-pyrazole (100 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (58 mg, 0.1 mmol) in anhydrous 1,4-dioxane (5 mL) under an argon atmosphere to form the catalyst solution.

  • Add the catalyst solution to the Schlenk tube containing the reactants, followed by an additional 5 mL of anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (20 mL).

  • Wash the combined organic filtrates with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Suzuki-Miyaura Coupling

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/Water901475-85
2Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/Water1001660-70
3XPhos Pd G3XPhosK₃PO₄Dioxane/Water1001280-90

Table 2: Summary of Reaction Conditions and Yields for Buchwald-Hartwig Amination

EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Dioxane1102065-75
2Pd(OAc)₂BINAPK₃PO₄Toluene1002455-65
3RuPhos Pd G3RuPhosNaOtBuDioxane1001870-80

Yields are representative and may vary depending on the specific substrates and reaction scale.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Reactants and Base start->reagents solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter wash Wash Organic Layer filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathways

The aminopyrazole derivatives synthesized through these protocols may act as inhibitors of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are simplified diagrams of the FGFR, VEGFR, and JAK-STAT signaling pathways.

FGFR Signaling Pathway

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation Inhibitor Aminopyrazole Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and potential point of inhibition.

VEGFR Signaling Pathway

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Aminopyrazole Derivative Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and potential point of inhibition.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription (Inflammation, Immunity) Nucleus->Gene Inhibitor Aminopyrazole Derivative Inhibitor->JAK

Caption: Simplified JAK-STAT signaling pathway and potential point of inhibition.

Application Notes and Protocols for Parallel Synthesis Utilizing 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a functionalized 7-azaindole derivative, serves as a versatile building block in medicinal chemistry for the generation of compound libraries targeting a wide range of biological targets, particularly protein kinases. The 7-azaindole scaffold is a privileged structure in drug discovery, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinases. The strategic placement of the iodo group at the 3-position allows for diversification through various palladium-catalyzed cross-coupling reactions, while the fluoro substituent at the 5-position can enhance binding affinity and modulate physicochemical properties. The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enabling regioselective functionalization at the 3-position. This document provides detailed protocols for the parallel synthesis of novel 3-substituted-5-fluoro-7-azaindole derivatives using this key intermediate.

Core Applications in Parallel Synthesis

The primary utility of this compound in parallel synthesis lies in its susceptibility to palladium-catalyzed cross-coupling reactions at the C-3 position. This allows for the rapid generation of a library of analogues with diverse functionalities. The three main types of coupling reactions employed are:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the introduction of a wide range of amino groups.

  • Sonogashira Coupling: For the introduction of alkynyl groups.

Following diversification at the C-3 position, the benzenesulfonyl protecting group can be efficiently removed to yield the final library of N-H free 7-azaindole derivatives.

Experimental Protocols

General Parallel Synthesis Workflow

The overall strategy for the parallel synthesis of a library of 3-substituted-5-fluoro-7-azaindoles is depicted in the workflow diagram below. This involves the parallel setup of multiple reactions in a multi-well plate or an array of reaction vials, followed by parallel workup and purification.

G cluster_start Starting Material cluster_coupling Parallel Cross-Coupling Reactions cluster_deprotection Deprotection cluster_final Final Products start This compound suzuki Suzuki Coupling (Arylboronic Acids) start->suzuki Diversification buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Diversification sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Diversification deprotect Removal of Benzenesulfonyl Group suzuki->deprotect buchwald->deprotect sonogashira->deprotect library Library of 3-Substituted-5-fluoro-7-azaindoles deprotect->library Final Library Generation

Caption: General workflow for parallel synthesis.

Suzuki-Miyaura Coupling Protocol

This protocol is designed for the parallel synthesis of 3-aryl-5-fluoro-7-azaindole derivatives.

Materials:

  • This compound

  • A library of arylboronic acids (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Multi-well reaction block or array of reaction vials

Procedure:

  • To each reaction vial, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill each vial with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture to each vial.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to each vial under a positive pressure of inert gas.

  • Seal the vials and heat the reaction mixture to 90 °C for 12-16 hours with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixtures to room temperature.

  • Perform a parallel workup by adding water and extracting with ethyl acetate.

  • The organic layers are then subjected to parallel purification, typically by automated flash chromatography.

Buchwald-Hartwig Amination Protocol

This protocol is suitable for the synthesis of a library of 3-amino-5-fluoro-7-azaindole derivatives.

Materials:

  • This compound

  • A library of primary or secondary amines (1.5 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents)

  • Xantphos (0.1 equivalents)

  • Cs₂CO₃ (2.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Multi-well reaction block or array of reaction vials

Procedure:

  • To each oven-dried reaction vial, add this compound (1 equivalent), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and Cs₂CO₃ (2.5 equivalents).

  • Evacuate and backfill each vial with an inert gas three times.

  • Add anhydrous 1,4-dioxane to each vial, followed by the corresponding amine (1.5 equivalents).

  • Seal the vials and heat the reaction mixture to 110 °C for 16-24 hours with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixtures to room temperature.

  • Perform a parallel workup by filtering through a pad of celite, washing with ethyl acetate, and concentrating the filtrate.

  • The crude products are then purified by parallel automated flash chromatography.

Sonogashira Coupling Protocol

This protocol is for the parallel synthesis of 3-alkynyl-5-fluoro-7-azaindole derivatives.

Materials:

  • This compound

  • A library of terminal alkynes (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.02 equivalents)

  • CuI (0.01 equivalents)

  • Triethylamine (3 equivalents)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

  • Multi-well reaction block or array of reaction vials

Procedure:

  • To each reaction vial, add this compound (1 equivalent) and degas with a flow of inert gas for 5-10 minutes.

  • Add anhydrous THF and triethylamine (3 equivalents) to each vial.

  • Add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.01 equivalents) to each vial.

  • Slowly add a solution of the corresponding terminal alkyne (1.2 equivalents) in THF to each vial.

  • Degas the reaction mixture a second time, fill with inert gas, and stir at 30 °C overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform a parallel workup by concentrating the reaction mixtures and purifying the residues by automated flash chromatography.

Benzenesulfonyl Deprotection Protocol

This protocol is for the final deprotection step to yield the N-H free 7-azaindoles.

Materials:

  • Library of 1-benzenesulfonyl-3-substituted-5-fluoro-7-azaindoles

  • Magnesium turnings (10 equivalents)

  • Anhydrous Methanol

  • Inert atmosphere (Argon or Nitrogen)

  • Multi-well reaction block or array of reaction vials

Procedure:

  • To each reaction vial containing the 1-benzenesulfonyl-3-substituted-5-fluoro-7-azaindole (1 equivalent), add magnesium turnings (10 equivalents).

  • Evacuate and backfill each vial with an inert gas.

  • Add anhydrous methanol to each vial.

  • Stir the reaction mixtures at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reactions by the parallel addition of saturated aqueous ammonium chloride solution.

  • Extract the products with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the final library of 3-substituted-5-fluoro-7-azaindoles.

Data Presentation

The following table provides illustrative yield data for a representative library of compounds synthesized using the protocols described above. Please note that actual yields may vary depending on the specific substrates and reaction conditions.

EntryCoupling PartnerCoupling ReactionYield (%)
1Phenylboronic acidSuzuki-Miyaura85
24-Methoxyphenylboronic acidSuzuki-Miyaura82
33-Pyridylboronic acidSuzuki-Miyaura75
4MorpholineBuchwald-Hartwig78
5AnilineBuchwald-Hartwig72
6BenzylamineBuchwald-Hartwig80
7PhenylacetyleneSonogashira88
8EthynylbenzeneSonogashira90
91-HexyneSonogashira85

Signaling Pathway Context

The 7-azaindole scaffold is a key pharmacophore in many kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase active site. The diagram below illustrates the general mechanism of action of a 7-azaindole-based kinase inhibitor.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor 7-Azaindole Inhibitor Inhibitor->Kinase Competitive Binding

Cell-Based Assay Design for 1H-pyrrolo[2,3-b]pyridine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have garnered significant attention as potent modulators of various protein kinases, playing crucial roles in cellular signaling pathways. Dysregulation of these kinases is frequently implicated in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders. This document provides detailed application notes and protocols for designing and implementing robust cell-based assays to evaluate the efficacy and mechanism of action of novel 1H-pyrrolo[2,3-b]pyridine compounds.

The key biological targets for this class of compounds that will be a focus of these protocols include:

  • Traf2 and NCK-interacting kinase (TNIK)

  • Ataxia-Telangiectasia Mutated (ATM) kinase

  • Cyclin-Dependent Kinase 8 (CDK8)

  • Fibroblast Growth Factor Receptor (FGFR)

  • Janus Kinase 3 (JAK3)

These protocols are designed to guide researchers in generating reliable and reproducible data to advance the development of 1H-pyrrolo[2,3-b]pyridine-based therapeutics.

Data Presentation: Summary of Compound Activity

The following tables summarize the biological activities of representative 1H-pyrrolo[2,3-b]pyridine compounds from in vitro cell-based assays.

Compound IDTarget KinaseCell LineAssay TypeEndpointIC50/EC50/GI50Reference
TNIK Inhibitors
Compound Series ATNIKColorectal Cancer CellsNot SpecifiedpIC507.37 - 9.92[1]
Compound Series BTNIKJurkatIL-2 SecretionIC50< 1 nM (for potent examples)[2]
ATM Inhibitors
Compound 25aATMHCT116 & SW620 (Xenograft)Tumor Growth InhibitionTGI79.3% & 95.4% (in combination with irinotecan)[3][4]
CDK8 Inhibitors
Compound 22CDK8CRC XenograftTumor GrowthSignificant InhibitionIC50 (biochemical) = 48.6 nM[5][6]
FGFR Inhibitors
Compound 4hFGFR1, 2, 34T1 (Breast Cancer)ProliferationIC50FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM[7][8][9]
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amineFGFR1, 2, 34T1 (Breast Cancer)ProliferationGI500.5 µM[10]
JAK3 Inhibitors
Compound 14cJAK3Rat Spleen CellsT-cell ProliferationNot SpecifiedPotent Inhibition[11]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and the workflow of the experimental designs is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz (DOT language), illustrate these relationships.

Signaling Pathways

TNIK_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dishevelled->GSK3b_Axin_APC inhibition beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF nuclear translocation and binding TNIK TNIK TNIK->TCF_LEF phosphorylation (activation) Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation Compound 1H-pyrrolo[2,3-b]pyridine (TNIK Inhibitor) Compound->TNIK inhibition

TNIK Signaling Pathway Inhibition

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN_Complex MRN Complex DSB->MRN_Complex recruitment ATM ATM MRN_Complex->ATM activation CHK2 CHK2 ATM->CHK2 phosphorylation p53 p53 ATM->p53 phosphorylation CHK2->p53 stabilization Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Compound 1H-pyrrolo[2,3-b]pyridine (ATM Inhibitor) Compound->ATM inhibition

ATM Signaling Pathway Inhibition

CDK8_Signaling_Pathway Mediator_Complex Mediator Complex RNA_Pol_II RNA Polymerase II Mediator_Complex->RNA_Pol_II regulation CDK8 CDK8 CDK8->Mediator_Complex association Transcription_Factors Transcription Factors (e.g., STAT1, β-catenin) CDK8->Transcription_Factors phosphorylation Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression Transcription_Factors->Gene_Expression Cell_Growth Cell Growth & Differentiation Gene_Expression->Cell_Growth Compound 1H-pyrrolo[2,3-b]pyridine (CDK8 Inhibitor) Compound->CDK8 inhibition

CDK8 Signaling Pathway Inhibition

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binding and dimerization RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activation PLCg PLCγ Pathway FGFR->PLCg activation Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCg->Migration Compound 1H-pyrrolo[2,3-b]pyridine (FGFR Inhibitor) Compound->FGFR inhibition

FGFR Signaling Pathway Inhibition

JAK3_Signaling_Pathway Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activation STAT STAT JAK3->STAT phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer dimerization Gene_Expression Gene Transcription STAT_dimer->Gene_Expression nuclear translocation Immune_Response Immune Cell Proliferation & Differentiation Gene_Expression->Immune_Response Compound 1H-pyrrolo[2,3-b]pyridine (JAK3 Inhibitor) Compound->JAK3 inhibition

JAK3 Signaling Pathway Inhibition

Experimental Workflows

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add 1H-pyrrolo[2,3-b]pyridine Compound (Varying Conc.) Seed_Cells->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Add_MTT Add MTT/XTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Buffer (for MTT) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570nm for MTT) Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data (Calculate GI50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Cell Viability Assay Workflow

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC & Propidium Iodide Resuspend->Add_Stains Incubate Incubate in Dark (15 min) Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Apoptotic Populations Analyze->Quantify End End Quantify->End

Apoptosis Assay Workflow

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT)

Objective: To determine the effect of 1H-pyrrolo[2,3-b]pyridine compounds on the metabolic activity of cancer cells, as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, or XTT to a soluble orange formazan.[12][13] The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • 1H-pyrrolo[2,3-b]pyridine compounds (dissolved in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT/XTT Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

    • For XTT: Prepare the XTT working solution according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.

    • For MTT: After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT).[14][15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Objective: To quantify the induction of apoptosis in cancer cells following treatment with 1H-pyrrolo[2,3-b]pyridine compounds.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.[16][17][18]

Materials:

  • Target cancer cell line

  • 6-well plates

  • 1H-pyrrolo[2,3-b]pyridine compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the 1H-pyrrolo[2,3-b]pyridine compounds for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[17]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Cellular Kinase Phosphorylation Assay (ELISA-based)

Objective: To measure the inhibitory effect of 1H-pyrrolo[2,3-b]pyridine compounds on the phosphorylation of a specific downstream substrate of the target kinase within a cellular context.

Principle: This assay quantifies the level of a specific phosphorylated protein in cell lysates using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A capture antibody specific for the total protein is coated on the plate, and a detection antibody that recognizes the phosphorylated form of the protein is used for quantification.[19][20]

Materials:

  • Cell line expressing the target kinase and its substrate

  • 96-well cell culture plates

  • 1H-pyrrolo[2,3-b]pyridine compounds

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • ELISA plate pre-coated with a capture antibody for the total substrate protein

  • Phospho-specific detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to reach 80-90% confluency.

    • Treat the cells with various concentrations of the test compounds for the desired time. Include appropriate controls.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Add 100 µL of lysis buffer to each well and incubate on ice for 10-20 minutes with gentle shaking.

    • Collect the cell lysates.

  • ELISA:

    • Add 50-100 µL of cell lysate to each well of the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Normalize the phospho-protein signal to the total protein amount if necessary (can be done in a parallel ELISA).

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

References

In Vivo Experimental Design for Pyrrolopyridine Drug Candidates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolopyridine derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for drug development.[1] Many of these compounds exert their effects by modulating key signaling pathways through the inhibition of protein kinases, such as Janus kinase (JAK), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src kinase.[2] The preclinical evaluation of these drug candidates necessitates robust in vivo experimental designs to assess their pharmacokinetic properties, safety profile, and anti-tumor efficacy.

This document provides detailed application notes and protocols for the in vivo testing of pyrrolopyridine drug candidates targeting these critical signaling pathways. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in designing and executing preclinical studies to evaluate the therapeutic potential of novel pyrrolopyridine-based inhibitors.

Key Signaling Pathways Targeted by Pyrrolopyridine Drug Candidates

Understanding the mechanism of action of pyrrolopyridine drug candidates is crucial for designing relevant in vivo studies. Many of these compounds function as kinase inhibitors, targeting key nodes in signaling pathways that are often dysregulated in diseases like cancer.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, and differentiation.[3][4][5] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[6][7]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT p-STAT (active) Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Target Gene Transcription Dimer->Gene Binding Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->JAK Inhibition

A simplified diagram of the JAK/STAT signaling pathway.
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a pivotal role in angiogenesis, the formation of new blood vessels.[2][8] This process is essential for tumor growth and metastasis.[9] VEGFR tyrosine kinase inhibitors block the signaling cascade initiated by VEGF binding to its receptor, thereby inhibiting angiogenesis.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PKC PKC PLCg->PKC Activation MAPK MAPK (ERK) PKC->MAPK Activation Proliferation Cell Proliferation, Angiogenesis MAPK->Proliferation Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->VEGFR Inhibition

Key components of the VEGFR signaling cascade.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling pathways that regulate cell proliferation, survival, and differentiation.[10] Mutations that lead to the constitutive activation of EGFR are common in various cancers, making it a prime target for therapeutic intervention.[10][11] Third-generation EGFR inhibitors have been developed to target resistance mutations.[12][13][14]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->EGFR Inhibition

The EGFR-mediated MAPK signaling cascade.
Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation.[15] Aberrant Src activation is frequently observed in various cancers and is associated with tumor progression and metastasis.[16][17]

Src_Pathway Integrins Integrins/RTKs Src Src (inactive) Integrins->Src Activation pSrc p-Src (active) FAK FAK pSrc->FAK Phosphorylation STAT3 STAT3 pSrc->STAT3 Phosphorylation Migration Cell Migration, Invasion FAK->Migration STAT3->Migration Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->pSrc Inhibition

An overview of the Src kinase signaling pathway.

In Vivo Experimental Protocols

A systematic in vivo evaluation of pyrrolopyridine drug candidates typically involves a tiered approach, beginning with pharmacokinetic and tolerability studies, followed by efficacy assessment in relevant disease models.

General Experimental Workflow

Experimental_Workflow Start Start PK Pharmacokinetic (PK) Studies Start->PK Tox Toxicity/Tolerability Studies Start->Tox Efficacy Efficacy Studies (e.g., Xenograft Model) PK->Efficacy Tox->Efficacy PD Pharmacodynamic (PD) Biomarker Analysis Efficacy->PD Data Data Analysis & Interpretation PD->Data End End Data->End

A typical workflow for in vivo drug candidate evaluation.
Protocol 1: Pharmacokinetic (PK) Studies in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a pyrrolopyridine drug candidate.

Materials:

  • Pyrrolopyridine drug candidate

  • Appropriate vehicle for formulation (e.g., 0.5% methylcellulose, 10% DMSO/90% corn oil)

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c)

  • Dosing syringes and needles (oral gavage, IV)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Dosing Formulation: Prepare a stable and homogenous formulation of the drug candidate in the chosen vehicle.

  • Animal Dosing:

    • Divide mice into two groups for intravenous (IV) and oral (PO) administration.

    • Administer a single dose of the drug candidate (e.g., 5-50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 30-50 µL) at predetermined time points.

    • A typical schedule for IV administration is 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • A typical schedule for PO administration is 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Blood can be collected via retro-orbital sinus or saphenous vein.[18][19]

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the drug candidate in plasma samples using a validated LC-MS/MS method.

Protocol 2: Acute and Repeated-Dose Toxicity Studies in Rodents

Objective: To evaluate the safety profile of the pyrrolopyridine drug candidate and determine the maximum tolerated dose (MTD).

Materials:

  • Pyrrolopyridine drug candidate

  • Vehicle control

  • 8-10 week old mice or rats

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Materials for hematology, clinical chemistry, and histopathology

Procedure:

  • Dose Selection: Based on preliminary data, select at least three dose levels (low, mid, high) and a vehicle control group.

  • Animal Grouping: Randomly assign animals to treatment groups (e.g., 5-10 animals per sex per group).

  • Drug Administration: Administer the drug candidate daily for a specified period (e.g., 7 or 14 days) via the intended clinical route.

  • Monitoring:

    • Conduct daily clinical observations for any signs of toxicity.

    • Measure body weight and food consumption regularly.

  • Terminal Procedures:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a complete necropsy and collect major organs for histopathological examination.

  • Data Analysis: Analyze the data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL) and the MTD.

Protocol 3: Efficacy Study in a Subcutaneous Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of the pyrrolopyridine drug candidate in a relevant cancer model.

Materials:

  • Human cancer cell line with a dysregulated target pathway (e.g., A549 for EGFR, HCT116 for Src)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Cell culture medium and reagents

  • Matrigel

  • Pyrrolopyridine drug candidate and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.[15][20]

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[16]

  • Tumor Growth Monitoring:

    • Monitor mice for tumor formation.

    • Once tumors are palpable, measure their dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[16]

  • Treatment:

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer the pyrrolopyridine drug candidate or vehicle control according to a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis (Optional):

    • At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for target phosphorylation) to confirm target engagement.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Representative In Vivo Pharmacokinetic Parameters of a Pyrrolopyridine Kinase Inhibitor in Mice

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.082.0
AUC (ng·h/mL) 32004500
Half-life (h) 4.56.2
Bioavailability (%) -70

Table 2: In Vivo Efficacy of Pyrrolopyridine Kinase Inhibitors in Xenograft Models

Drug Candidate (Target)Animal ModelCell LineDose and ScheduleTumor Growth Inhibition (%)Reference
Pyrrolo-pyridine 1 (VEGFR2)Nude MiceCT26 (Colon)30 mg/kg, qd, PO65[21]
Pyrrolo-pyridine 2 (EGFR T790M)Nude MiceH1975 (NSCLC)25 mg/kg, qd, PO85[12]
Pyrrolo-pyridine 3 (Src)Nude MicePC-3 (Prostate)50 mg/kg, qd, IP58[17]
Pyrrolo-pyridine 4 (JAK2)BALB/c MiceHEL (Erythroleukemia)40 mg/kg, bid, PO72N/A

Note: Data in the tables are hypothetical and for illustrative purposes, but are based on typical values reported in the literature for similar classes of compounds.

Conclusion

The successful preclinical development of pyrrolopyridine drug candidates relies on a well-designed and rigorously executed in vivo experimental plan. The protocols and guidelines presented in this document provide a framework for evaluating the pharmacokinetic, toxicological, and efficacy profiles of these promising therapeutic agents. By systematically assessing these key parameters, researchers can generate the robust data necessary to advance the most promising candidates toward clinical development.

References

Application Notes and Protocols for the Deprotection of the Benzenesulfonyl Group from 1H-Pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the benzenesulfonyl protecting group from the nitrogen of 1H-pyrrolo[2,3-b]pyridine, a core scaffold in many pharmaceutically active compounds. The selection of an appropriate deprotection method is critical to ensure a high yield of the desired product while maintaining the integrity of other functional groups within the molecule. This guide outlines several common deprotection strategies, including basic hydrolysis, fluoride-mediated cleavage, and reductive cleavage, offering detailed experimental procedures and comparative data to aid in method selection.

Introduction

The benzenesulfonyl group is a robust protecting group for the pyrrole nitrogen of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Its electron-withdrawing nature stabilizes the pyrrole ring, facilitating various synthetic transformations. However, its efficient and clean removal is a crucial final step in many synthetic routes. The choice of deprotection reagent and conditions depends on the overall molecular complexity and the presence of other sensitive functionalities. This guide presents a comparative analysis of common deprotection methods to streamline this process for researchers in organic synthesis and drug development.

Comparative Data of Deprotection Methods

The following table summarizes the reaction conditions and outcomes for various methods of deprotecting N-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine. This data is intended to provide a comparative overview to assist in selecting the most suitable protocol for a specific application.

Deprotection MethodReagents and ConditionsReaction TimeTemperatureYield (%)Notes
Basic Hydrolysis 2 M Sodium Hydroxide (NaOH) in Methanol/Water (1:1)2 hoursReflux95A common and effective method for robust substrates. The high temperature and strong basicity may not be suitable for molecules with base-labile functional groups.
Fluoride-Mediated Tetrabutylammonium Fluoride (TBAF) (1 M in THF)12 hoursReflux85-90A milder alternative to strong bases. The reaction is driven by the high affinity of fluoride for silicon, but in this case, it facilitates the cleavage of the S-N bond. It is suitable for substrates with base-sensitive groups that can tolerate fluoride ions.[1]
Reductive Cleavage Magnesium (Mg) turnings, Methanol (MeOH)4 hoursReflux92A powerful reductive method that is effective for the cleavage of sulfonyl groups. This method is suitable for molecules that do not contain other reducible functional groups. The reaction is heterogeneous and requires an excess of magnesium.
Acidic Cleavage Concentrated Sulfuric Acid (H₂SO₄)1 hour0 °C to rt88A strong acid-mediated deprotection. This method is rapid but may not be compatible with acid-sensitive functional groups. Careful control of the reaction temperature is necessary to avoid potential side reactions.

Experimental Protocols

Detailed methodologies for the key deprotection experiments are provided below.

Protocol 1: Deprotection using Basic Hydrolysis with Sodium Hydroxide

This protocol describes the removal of the benzenesulfonyl group using a strong base.

Materials:

  • N-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine

  • 2 M Sodium Hydroxide (NaOH) solution

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol, add an equal volume of a 2 M aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 2 hours), cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines a milder deprotection method using a fluoride source.

Materials:

  • N-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF.

  • Add a 1 M solution of TBAF in THF (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 12 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection using Reductive Cleavage with Magnesium in Methanol

This protocol details the reductive removal of the benzenesulfonyl group.

Materials:

  • N-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine

  • Magnesium (Mg) turnings

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of magnesium turnings (10.0 eq) in anhydrous methanol, add a solution of N-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Upon completion (typically 4 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove the magnesium salts and wash the solid with ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Deprotection using Acidic Cleavage with Sulfuric Acid

This protocol describes a rapid deprotection using a strong acid.

Materials:

  • N-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Add N-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the deprotection workflow and the logical relationship between the different methods.

Deprotection_Workflow cluster_methods Deprotection Methods Start N-Benzenesulfonyl- 1H-pyrrolo[2,3-b]pyridine Basic Basic Hydrolysis Start->Basic NaOH, MeOH/H₂O, Reflux Fluoride Fluoride-Mediated Start->Fluoride TBAF, THF, Reflux Reductive Reductive Cleavage Start->Reductive Mg, MeOH, Reflux Acidic Acidic Cleavage Start->Acidic H₂SO₄, 0°C to rt Product 1H-pyrrolo[2,3-b]pyridine Basic->Product Fluoride->Product Reductive->Product Acidic->Product

Caption: General workflow for the deprotection of N-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.

Method_Selection_Logic Start Substrate Sensitivity? Base_Labile Base-Labile Functional Groups? Start->Base_Labile Reducible_Group Reducible Functional Groups? Base_Labile->Reducible_Group No Method2 Use Fluoride-Mediated (TBAF) Base_Labile->Method2 Yes Acid_Labile Acid-Labile Functional Groups? Reducible_Group->Acid_Labile No Method3 Use Reductive Cleavage (Mg/MeOH) Reducible_Group->Method3 Yes Method1 Use Basic Hydrolysis (NaOH) Acid_Labile->Method1 No Consider_Alternative Consider Alternative Protecting Group Acid_Labile->Consider_Alternative Yes Method4 Use Acidic Cleavage (H₂SO₄)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This resource is intended for researchers, scientists, and professionals in drug development to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am not observing any significant consumption of my starting material, 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, after the recommended reaction time. What could be the issue?

  • Answer: Low or no conversion is a common problem when dealing with electron-deficient substrates. The 7-azaindole ring is deactivated by the electron-withdrawing benzenesulfonyl group and the pyridine nitrogen. Here are several troubleshooting steps:

    • Acid Catalyst: The use of an acid catalyst is crucial for activating the N-iodosuccinimide (NIS) reagent. If you are not using an acid, or if you are using a weak acid, consider adding a strong protic acid like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).

    • Reagent Quality: Ensure that the NIS you are using is of high purity and has been stored under anhydrous conditions. Over time, NIS can decompose, leading to reduced reactivity.

    • Anhydrous Conditions: Moisture can react with the iodinating agent and the acid catalyst, reducing their effectiveness. Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature: While many iodination reactions are run at 0 °C or room temperature to control selectivity, a deactivated substrate may require a modest increase in temperature. Try gradually increasing the reaction temperature to 40-50 °C and monitor the progress by TLC or LC-MS.

Issue 2: Formation of Multiple Products and Low Yield of the Desired Product

  • Question: My reaction mixture shows the formation of the desired product, but also several other spots on the TLC plate, leading to a low isolated yield. How can I improve the selectivity?

  • Answer: The formation of multiple products can be due to side reactions such as di-iodination or degradation of the starting material or product.

    • Control of Stoichiometry: Use a precise stoichiometry of NIS (typically 1.05 to 1.2 equivalents). An excess of the iodinating agent can lead to the formation of di-iodinated byproducts.

    • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can often improve selectivity by slowing down competing side reactions.

    • Slow Addition of Reagent: Add the NIS solution dropwise to the solution of the substrate. This helps to maintain a low concentration of the iodinating agent in the reaction mixture at any given time, which can suppress the formation of over-iodinated products.

    • Choice of Solvent: The polarity of the solvent can influence the reactivity of the electrophile. Consider trying different anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF).

Issue 3: Difficult Purification

  • Question: I am having trouble separating my desired product from the starting material and byproducts. What purification strategies do you recommend?

  • Answer: The purification of halogenated heterocycles can sometimes be challenging due to similar polarities of the components in the reaction mixture.

    • Aqueous Workup: After the reaction is complete, quenching with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) is essential to remove any unreacted iodine and other reactive iodine species. This is typically followed by washing with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst.

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will likely be effective. Careful monitoring of the fractions by TLC is crucial.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the benzenesulfonyl group?

    • A1: The benzenesulfonyl group serves as a protecting group for the pyrrole nitrogen. It deactivates the pyrrole ring towards electrophilic attack, which can help in controlling the regioselectivity of the iodination at the C3 position. It can be removed in a subsequent step if the free NH-azaindole is the desired final product.

  • Q2: Why is the C3 position of the 7-azaindole ring preferentially iodinated?

    • A2: The C3 position of the pyrrole ring in 7-azaindole is the most electron-rich and therefore the most susceptible to electrophilic aromatic substitution. The benzenesulfonyl protecting group on the nitrogen directs the substitution to this position.

  • Q3: Can I use other iodinating agents besides NIS?

    • A3: Yes, other iodinating agents such as iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent can be used. However, NIS is often preferred due to its ease of handling and milder reaction conditions, which can lead to higher yields and fewer side products, especially for complex molecules.

  • Q4: How can I monitor the progress of the reaction?

    • A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.

Experimental Protocol

Below is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add trifluoroacetic acid (TFA) (2.0 eq).

  • Stir the solution for 10 minutes at 0 °C.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

Table 1: Reaction Conditions for Iodination

ParameterRecommended Condition
Substrate 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reagent N-Iodosuccinimide (NIS)
Stoichiometry (NIS) 1.1 equivalents
Acid Catalyst Trifluoroacetic acid (TFA)
Stoichiometry (TFA) 2.0 equivalents
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C
Reaction Time 1-3 hours

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low/No ConversionInsufficient activation of NIS, poor reagent quality, moistureAdd strong acid (TFA/H₂SO₄), use fresh NIS, ensure anhydrous conditions
Multiple ProductsOver-iodination, side reactionsControl stoichiometry of NIS, lower reaction temperature, slow addition of NIS
Difficult PurificationSimilar polarity of componentsQuench with Na₂S₂O₃, use gradient column chromatography, consider recrystallization

Visualizations

experimental_workflow start Start dissolve Dissolve Substrate in Anhydrous DCM at 0°C start->dissolve add_tfa Add Trifluoroacetic Acid (TFA) dissolve->add_tfa add_nis Add N-Iodosuccinimide (NIS) Portion-wise add_tfa->add_nis react Stir at 0°C for 1-3 hours (Monitor by TLC/LC-MS) add_nis->react quench Quench with Saturated Aqueous Na2S2O3 react->quench workup Aqueous Workup (NaHCO3, Brine) quench->workup dry_concentrate Dry (Na2SO4) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis.

troubleshooting_yield start Low Yield Issue check_conversion Is starting material being consumed? start->check_conversion check_selectivity Are there multiple new spots on TLC? check_conversion->check_selectivity Yes no_conversion No/Low Conversion check_conversion->no_conversion No low_selectivity Low Selectivity check_selectivity->low_selectivity Yes solution_conversion Increase Acid Conc. Check NIS Quality Ensure Anhydrous Cond. Slightly Increase Temp. no_conversion->solution_conversion solution_selectivity Lower Temperature Slow NIS Addition Check Stoichiometry low_selectivity->solution_selectivity

Caption: Troubleshooting logic for low yield issues.

Common side reactions in the iodination of 5-fluoro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 5-fluoro-7-azaindole. This resource addresses common side reactions and offers practical advice for optimizing this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired 3-Iodo-5-fluoro-7-azaindole

Q1: My iodination reaction of 5-fluoro-7-azaindole is resulting in a low yield or recovery of unreacted starting material. What are the potential causes and how can I improve the conversion?

A: Low conversion in the iodination of 5-fluoro-7-azaindole is a common issue, primarily due to the electron-deficient nature of the heterocyclic system, which is further deactivated by the fluorine substituent. Here are several factors to consider and troubleshoot:

  • Iodinating Reagent Activity: The choice and quality of the iodinating reagent are critical.

    • N-Iodosuccinimide (NIS): While a common and effective reagent, its reactivity can be insufficient on its own for this deactivated substrate. The addition of an acid catalyst is often necessary to generate a more potent electrophilic iodine species.

    • Iodine Monochloride (ICl): This is a more reactive iodinating agent but can be less selective. Ensure it is fresh and has not decomposed.

  • Reaction Conditions:

    • Temperature: Room temperature may not be sufficient to drive the reaction to completion. Gentle heating may be required, but excessive heat can lead to degradation.

    • Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are commonly used.

    • Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reagent Stoichiometry: Ensure that at least one equivalent of the iodinating reagent is used. A slight excess (1.1-1.2 equivalents) can sometimes improve conversion, but a large excess may lead to side reactions.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low or No Product Yield check_reagent Verify Iodinating Reagent (NIS, ICl) Quality and Age start->check_reagent optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions increase_equivalents Increase Equivalents of Iodinating Reagent optimize_conditions->increase_equivalents If still low conversion add_catalyst Consider Acid Catalyst (e.g., TFA, H2SO4) with NIS increase_equivalents->add_catalyst If using NIS monitor_reaction Monitor Reaction Progress (TLC, LC-MS) over Time add_catalyst->monitor_reaction outcome Improved Conversion monitor_reaction->outcome

Caption: Troubleshooting workflow for low yields in the iodination of 5-fluoro-7-azaindole.

Issue 2: Formation of Multiple Products and Side Reactions

Q2: My reaction is producing a mixture of iodinated products. What are the common side reactions and how can I improve the selectivity for the desired 3-iodo isomer?

A: The primary side reaction of concern is over-iodination, leading to the formation of di-iodinated species. The electron-deficient nature of the 5-fluoro-7-azaindole ring generally directs iodination to the C3 position of the pyrrole ring, which is the most electron-rich site.

  • Over-Iodination (Di-iodination): The most common side product is the 2,3-diiodo-5-fluoro-7-azaindole. This occurs when an excess of the iodinating reagent is used or if the reaction conditions are too harsh.

    • Control Stoichiometry: Carefully control the molar ratio of the iodinating reagent to the substrate. Using 1.0 to 1.1 equivalents is recommended to favor mono-iodination.

    • Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second iodination, thus improving selectivity for the mono-iodinated product.

  • Iodination at Other Positions: While less common, iodination at other positions on the pyridine ring is a theoretical possibility, especially under forcing conditions. However, the C3 position is strongly favored electronically.

Troubleshooting Strategy for Poor Selectivity:

poor_selectivity start Formation of Multiple Products (Poor Selectivity) check_stoichiometry Verify Stoichiometry of Iodinating Reagent (1.0-1.1 eq) start->check_stoichiometry lower_temp Lower Reaction Temperature check_stoichiometry->lower_temp slow_addition Consider Slow Addition of Iodinating Reagent lower_temp->slow_addition monitor_closely Monitor Reaction Closely and Stop When Starting Material is Consumed slow_addition->monitor_closely outcome Improved Selectivity for 3-Iodo Product monitor_closely->outcome reaction_pathway start 5-Fluoro-7-azaindole reagent Iodinating Reagent (e.g., NIS or ICl) product 3-Iodo-5-fluoro-7-azaindole (Desired Product) reagent->product Mono-iodination excess_reagent Excess Iodinating Reagent side_product 2,3-Diiodo-5-fluoro-7-azaindole (Side Product) excess_reagent->side_product Over-iodination

Technical Support Center: Purification of Benzenesulfonyl-Protected Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying benzenesulfonyl-protected heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying benzenesulfonyl-protected heterocyclic compounds?

A1: The most common purification methods include:

  • Column Chromatography: Widely used for separating the desired compound from impurities based on polarity. Silica gel is the most common stationary phase.[1][2]

  • Recrystallization: An effective technique for purifying solid compounds by dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.[3][4][5]

  • Extraction: Used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases.

  • Preparative Thin-Layer Chromatography (TLC): Suitable for small-scale purifications.

Q2: My benzenesulfonyl-protected compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A2: Degradation on silica gel can be attributed to the acidic nature of the silica. Benzenesulfonyl groups can be sensitive to acidic conditions, leading to partial deprotection or other side reactions.[6]

  • Troubleshooting:

    • Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine (typically 0.1-1% in the eluent) to neutralize acidic sites.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a polymer-based support.[7]

    • Faster Chromatography: Minimize the time the compound spends on the column by using flash chromatography with slightly more polar solvent mixtures.

Q3: I am having difficulty removing the excess benzenesulfonyl chloride and pyridine from my reaction mixture. What is the best approach?

A3: Excess benzenesulfonyl chloride and pyridine are common impurities.

  • Troubleshooting:

    • Aqueous Workup: Perform an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine. Unreacted benzenesulfonyl chloride will hydrolyze to benzenesulfonic acid, which can be removed by washing with a saturated sodium bicarbonate solution.[8][9]

    • Scavenger Resins: For small-scale reactions, scavenger resins that react with sulfonyl chlorides and amines can be used to simplify purification.

Q4: Can I use reverse-phase chromatography for my benzenesulfonyl-protected heterocycle?

A4: Yes, reverse-phase chromatography (e.g., C18) can be an excellent alternative, especially for more polar compounds or when normal-phase chromatography fails to provide adequate separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of benzenesulfonyl-protected heterocyclic compounds.

Problem 1: Co-elution of the Product with a Major Impurity during Column Chromatography

Possible Causes:

  • The polarity of the product and the impurity are very similar.

  • The chosen solvent system does not provide adequate separation.

  • The column is overloaded.

Solutions:

StrategyDetailed ProtocolExpected Outcome
Optimize Solvent System Perform a thorough TLC analysis using a range of solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol). Look for a system that gives a clear separation between your product and the impurity.Improved separation (ΔRf > 0.2) on TLC, leading to better separation on the column.
Gradient Elution Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute the less polar impurity, followed by your product.Sharper peaks and better resolution between closely eluting compounds.
Use a Different Adsorbent If silica gel fails, try using a different stationary phase like alumina (neutral or basic) or a bonded phase (e.g., diol, cyano).Altered selectivity may allow for the separation of the impurity from the product.
Reduce Column Loading Decrease the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the stationary phase weight.Prevents band broadening and improves separation efficiency.
Problem 2: Low Recovery Yield after Recrystallization

Possible Causes:

  • The chosen recrystallization solvent is not ideal.[3]

  • Too much solvent was used.[4]

  • The product is highly soluble in the cold solvent.

  • Premature crystallization occurred, trapping impurities.

Solutions:

StrategyDetailed ProtocolExpected Outcome
Solvent Screening Test the solubility of your crude product in a variety of solvents at both room temperature and at their boiling points. An ideal solvent dissolves the compound when hot but not when cold.[4]Identification of a solvent that provides a high yield of pure crystals upon cooling.
Use a Co-solvent System If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3]Controlled crystallization leading to higher purity and potentially better recovery.
Minimize Solvent Volume Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]A more saturated solution upon cooling, leading to a higher recovery of the crystalline product.
Slow Cooling Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small crystals and the trapping of impurities.[3]Formation of larger, purer crystals and improved yield.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Benzenesulfonyl-Protected Heterocycle
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of a Benzenesulfonyl-Protected Heterocycle
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.[4]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow Start Crude Benzenesulfonyl-Protected Heterocyclic Compound Is_Solid Is the compound a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No / Oily Purity_Check1 Check Purity (TLC, NMR, etc.) Recrystallization->Purity_Check1 Purity_Check2 Check Purity (TLC, NMR, etc.) Column_Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Impure_Product1 Product still impure Purity_Check1->Impure_Product1 Impure Purity_Check2->Pure_Product Pure Impure_Product2 Product still impure Purity_Check2->Impure_Product2 Impure Impure_Product1->Column_Chromatography Impure_Product2->Recrystallization If solidifiable

Caption: General purification workflow for benzenesulfonyl-protected heterocycles.

Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Coelution Co-elution of spots on TLC? Start->Coelution Change_Solvent Optimize Eluent System (Vary Polarity/Composition) Coelution->Change_Solvent Yes Streaking Streaking or Tailing of Spot? Coelution->Streaking No Success Successful Separation Change_Solvent->Success Add_Modifier Add Modifier to Eluent (e.g., TEA for basic compounds, AcOH for acidic compounds) Streaking->Add_Modifier Yes Decomposition Product Degradation on Column? Streaking->Decomposition No Add_Modifier->Success Change_Stationary_Phase Switch to a Different Stationary Phase (e.g., Alumina, Reverse Phase) Decomposition->Change_Stationary_Phase Yes Change_Stationary_Phase->Success

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling with 3-Iodo-7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 3-iodo-7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cross-coupling of 3-iodo-7-azaindoles, offering potential causes and actionable solutions.

Q1: I am observing low to no conversion of my 3-iodo-7-azaindole starting material. What are the likely causes and how can I improve the yield?

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.

    • Solution: Ensure proper activation of the precatalyst. Some Pd(II) precatalysts require reduction in situ. The choice of phosphine ligand can be critical for both catalyst stability and activity. For instance, bulky biarylphosphine ligands like RuPhos have been shown to be effective in similar aminations.[1]

  • Poor Ligand Choice: The ligand may not be suitable for the specific coupling reaction.

    • Solution: Screen a variety of phosphine ligands. For C-N and C-O bond formation, ligands like Xantphos have demonstrated success.[2][3] In contrast, bulkier ligands such as XPhos may sometimes result in lower yields or require different palladium sources.[2][3]

  • Inappropriate Base: The base might be too weak or poorly soluble in the reaction medium.

    • Solution: The choice of base is highly dependent on the specific reaction. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective.[2][3] The effectiveness of a base can also be solvent-dependent; nonpolar solvents may require an anionic base to deprotonate the palladium-amine complex.[4][5]

  • Solvent Effects: The solvent may not be optimal for the reaction.

    • Solution: Toluene and dioxane are commonly used solvents for these types of couplings.[2][3] For Suzuki reactions, a co-solvent system like dioxane/water is often employed.[6] The polarity of the solvent can significantly impact the reaction.[4][5]

  • Degradation of Reagents: The boronic acid (in Suzuki coupling) or other reagents may have degraded.

    • Solution: Use fresh, high-purity reagents. Boronic acids can undergo protodeboronation, especially at high temperatures or in the presence of excess water.[7]

Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid or protodeiodination of the 3-iodo-7-azaindole. How can I minimize these side reactions?

Possible Causes & Solutions:

  • Slow Transmetalation (Suzuki Coupling): A slow transmetalation step can lead to homocoupling of the boronic acid.

    • Solution: Screen different ligands to accelerate the transmetalation step.[7] Adjusting the base and solvent system can also influence the rate of transmetalation.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black and promote side reactions.

    • Solution: Employ more stable palladium precatalysts or add a ligand stabilizer.[7] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst.

  • Presence of Water or Protic Impurities: Excess water can lead to protodeboronation of the boronic acid.[7]

    • Solution: Use anhydrous solvents and dry reagents. While some water is often necessary for Suzuki couplings, the amount should be carefully controlled.

Q3: The purification of my final product is difficult due to co-eluting impurities. What strategies can I use to improve purification?

Possible Causes & Solutions:

  • Similar Polarity of Product and Impurities: The desired product may have a similar polarity to the starting materials or byproducts, making chromatographic separation challenging.

    • Solution: Optimize the mobile phase for column chromatography.[7] Consider alternative purification methods such as recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki-Miyaura coupling of 3-iodo-7-azaindoles?

A good starting point for the Suzuki-Miyaura coupling of 3-iodo-7-azaindoles is a palladium precatalyst such as Pd(OAc)₂ or a more advanced precatalyst, in combination with a suitable phosphine ligand. The choice of ligand is crucial; for instance, in the coupling of 4-bromo-7-azaindoles, Xantphos has been shown to be effective.[2][3] For unprotected halo-7-azaindoles, biarylphosphine ligands like DavePhos and RuPhos have been successfully used.[3]

Q2: What is the role of the base in the Buchwald-Hartwig amination of 3-iodo-7-azaindoles?

The base in a Buchwald-Hartwig amination plays a critical role in the catalytic cycle. It is generally involved in the deprotonation of the amine and/or the palladium-amine complex to facilitate the reductive elimination step that forms the C-N bond.[5] The choice of base is highly context-dependent and can be influenced by the solvent.[4][5] In nonpolar solvents, an anionic base is often necessary, while in polar solvents, the base can sometimes complex with the palladium, affecting the reaction outcome.[4][5]

Q3: Are there any special considerations when working with unprotected 7-azaindoles?

Yes, the N-H group of the azaindole can be acidic and can interact with the palladium catalyst, potentially inhibiting the reaction.[6] However, methods have been developed for the direct coupling of unprotected halo-7-azaindoles using specific palladium precatalysts and ligands that overcome this issue.[1][6] In some cases, N-protection of the azaindole may be necessary to achieve good yields, especially in Heck reactions.[8]

Q4: Can microwave irradiation be used to accelerate these cross-coupling reactions?

Yes, microwave irradiation can be a valuable tool to reduce reaction times and potentially improve yields in some palladium-catalyzed cross-coupling reactions.[9] It has been successfully applied in Heck reactions of related heterocyclic systems.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for C-N Coupling of 4-Bromo-7-Azaindoles

EntryPalladium SourceLigandBaseSolventTime (h)Yield (%)Reference
1Pd₂(dba)₃XantphosK₂CO₃Dioxane385[2][3]
2Pd(OAc)₂XantphosK₂CO₃Dioxane4Good[2]
3Pd₂(dba)₃SPhosCs₂CO₃Dioxane-14[2][3]
4Pd₂(dba)₃XPhosCs₂CO₃Dioxane6Trace[2][3]

Table 2: Overview of Conditions for Various Cross-Coupling Reactions with Halo-Azaindoles

Coupling TypePalladium CatalystLigandBaseSolventKey ConsiderationsReference
Suzuki-MiyauraPd(OAc)₂ / PrecatalystsBiarylphosphinesK₃PO₄Dioxane/H₂OTolerates unprotected N-H[6]
Buchwald-HartwigPd₂(dba)₃ / Pd(OAc)₂Xantphos, RuPhosCs₂CO₃, K₂CO₃, LiHDMSDioxane, TolueneBase and solvent choice are critical[1][2][3]
SonogashiraPdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMFCan be performed at RT or elevated temperatures[10]
HeckPd(OAc)₂-K₂CO₃, LiClDMFMay require N-protection of azaindole[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Unprotected 3-Iodo-7-Azaindole:

This protocol is a general guideline and may require optimization for specific substrates.[6][7]

  • To a reaction vessel, add the 3-iodo-7-azaindole (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (e.g., a suitable precatalyst, 1-2 mol%) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L_n-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckLigand Is the ligand appropriate? CheckCatalyst->CheckLigand Yes SolutionCatalyst Use fresh catalyst or different precatalyst CheckCatalyst->SolutionCatalyst No CheckBase Is the base suitable? CheckLigand->CheckBase Yes SolutionLigand Screen different ligands (e.g., Xantphos, RuPhos) CheckLigand->SolutionLigand No CheckSolvent Is the solvent optimal? CheckBase->CheckSolvent Yes SolutionBase Screen different bases (e.g., Cs₂CO₃, K₃PO₄) CheckBase->SolutionBase No CheckReagents Are reagents pure? CheckSolvent->CheckReagents Yes SolutionSolvent Try different solvents (e.g., Toluene, Dioxane) CheckSolvent->SolutionSolvent No SolutionReagents Use fresh, pure reagents CheckReagents->SolutionReagents No Success Improved Yield CheckReagents->Success Yes SolutionCatalyst->CheckLigand SolutionLigand->CheckBase SolutionBase->CheckSolvent SolutionSolvent->CheckReagents SolutionReagents->Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Addressing Solubility Challenges of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

Q2: Which organic solvents are recommended for initial solubilization?

A2: For initial stock solution preparation, polar aprotic solvents are generally the first choice for compounds of this nature. We recommend starting with the following solvents:

  • Dimethyl sulfoxide (DMSO): This is a very common and powerful solvent for a wide range of organic compounds.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another excellent option for dissolving complex organic molecules.

  • Dichloromethane (DCM): A less polar option that can be effective if the compound is highly lipophilic.

It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into the final experimental medium.

Q3: My compound is precipitating when I dilute the DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here are several strategies to address this:

  • Decrease the final concentration: The simplest solution is to lower the final concentration of the compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) can help maintain solubility. However, be mindful of the potential effects of the solvent on your experiment.

  • Use a different co-solvent: Sometimes, switching to a different co-solvent can improve solubility. For example, ethanol or polyethylene glycol (PEG) might be suitable alternatives.

  • Adjust the pH of the buffer: The pyrrolo[2,3-b]pyridine core has a basic nitrogen atom. Depending on the pKa of the molecule, adjusting the pH of the aqueous buffer might increase its solubility. A lower pH could lead to protonation and increased solubility.

  • Employ solubilizing excipients: For in vitro or in vivo studies, consider using surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins to form micelles or inclusion complexes that enhance aqueous solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Compound will not dissolve in the initial organic solvent. The compound may be highly crystalline or have very strong intermolecular forces.- Try gentle heating (e.g., 37-50°C) and vortexing. - Use sonication to break up solid particles. - Test a different recommended organic solvent (DMSO, DMF, DCM).
Precipitation is observed immediately upon dilution into aqueous buffer. The compound has very low aqueous solubility, and the final concentration is above its solubility limit.- Lower the final concentration of the compound. - Increase the percentage of the organic co-solvent in the final solution. - Evaluate the use of solubilizing agents like surfactants or cyclodextrins.
The solution is cloudy or hazy after dilution. This may indicate the formation of a fine precipitate or an amorphous solid.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. - Centrifuge the sample and use the supernatant. - Re-evaluate the solubilization method to achieve a true solution.
Inconsistent results are observed between experiments. This could be due to variability in the solubilization of the compound.- Ensure a consistent and standardized protocol for preparing the stock and working solutions. - Always visually inspect solutions for any signs of precipitation before use. - Consider performing a solubility assessment to understand the compound's limits.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh a small amount of this compound (e.g., 1-5 mg).

  • Add a precise volume of high-purity DMSO (or DMF) to achieve a high concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution in a water bath at 37-50°C for 5-10 minutes, followed by vortexing.

  • Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a quick assessment of the compound's tendency to precipitate upon dilution.

  • Prepare a series of dilutions of the DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Transfer a small volume (e.g., 1-2 µL) of the DMSO stock dilutions to the aqueous buffer plate to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Mix the plate by shaking for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizing Experimental Workflows

cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Heat add_dmso->vortex dilute Dilute into Buffer vortex->dilute Clear Stock Solution observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate Clear Solution observe->no_precipitate lower_conc Lower Concentration precipitate->lower_conc Option 1 add_cosolvent Add Co-solvent/Excipient precipitate->add_cosolvent Option 2

Caption: A workflow for preparing and troubleshooting solutions of the target compound.

start Start: Solubility Issue check_stock Is the stock solution clear? start->check_stock reprepare_stock Action: Re-prepare stock (vortex, heat, sonicate) check_stock->reprepare_stock No check_dilution Is precipitation occurring upon aqueous dilution? check_stock->check_dilution Yes reprepare_stock->check_stock proceed Proceed with Experiment check_dilution->proceed No troubleshoot_dilution Troubleshoot Dilution check_dilution->troubleshoot_dilution Yes lower_conc Option: Lower Final Concentration troubleshoot_dilution->lower_conc change_solvent Option: Change Co-solvent/Excipient troubleshoot_dilution->change_solvent adjust_ph Option: Adjust Buffer pH troubleshoot_dilution->adjust_ph

Caption: A decision tree for addressing solubility problems during experiments.

Preventing decomposition of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of decomposition for this compound during cross-coupling reactions?

A1: Decomposition of this compound in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) can often be attributed to several factors:

  • High Temperatures: Prolonged heating can lead to thermal degradation of the pyrrolo[2,3-b]pyridine core.

  • Strong Bases: Certain strong bases can cause cleavage of the benzenesulfonyl protecting group or promote unwanted side reactions.

  • Oxygen Sensitivity: Palladium catalysts, especially in their Pd(0) state, can be sensitive to oxygen, leading to catalyst deactivation and reaction failure, which may be mistaken for substrate decomposition.

  • Protodeiodination: The iodo group can be replaced by a hydrogen atom, particularly in the presence of a hydrogen source and a suitable catalyst.

  • Ligand Decomposition: The phosphine ligands used in cross-coupling reactions can degrade, leading to the formation of byproducts that can interfere with the reaction.

Q2: I am observing a low yield in my Suzuki coupling reaction. How can I determine if the starting material is decomposing?

A2: To diagnose if a low yield is due to decomposition, you can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC Analysis: Spot the reaction mixture at different time points. The appearance of multiple new spots, especially those that are highly polar (low Rf), could indicate decomposition.

  • LC-MS Analysis: This technique can provide more definitive evidence. Look for the mass of your starting material, the desired product, and any potential byproducts. Common decomposition products might include the de-iodinated compound or the de-sulfonylated pyrrolo[2,3-b]pyridine.

Q3: Can the benzenesulfonyl protecting group be cleaved during the reaction? What conditions should I avoid?

A3: Yes, the benzenesulfonyl group can be labile under certain conditions. To avoid cleavage, be mindful of the following:

  • Nucleophiles: Strong nucleophiles can attack the sulfur atom, leading to deprotection. Avoid using strongly nucleophilic bases if possible.

  • Strongly Basic or Acidic Conditions: Both highly basic (e.g., alkoxides in high concentrations) and strongly acidic conditions can promote the removal of the sulfonyl group. Aim for mildly basic conditions where possible.

Troubleshooting Guides

Issue 1: Poor Yield and/or Significant Byproduct Formation in a Suzuki Coupling Reaction

If you are experiencing low yields or observing significant byproduct formation, consider the following troubleshooting steps.

Troubleshooting Workflow

start Low Yield in Suzuki Coupling check_reagents Verify Purity of Starting Materials and Reagents start->check_reagents degas Ensure Rigorous Degassing of Reaction Mixture check_reagents->degas lcms_analysis Analyze Crude Reaction Mixture by LC-MS degas->lcms_analysis optimize_base Optimize Base end Improved Yield optimize_base->end optimize_temp Optimize Temperature optimize_temp->end optimize_ligand Optimize Palladium Ligand optimize_ligand->end deiodination De-iodination Observed? lcms_analysis->deiodination desulfonylation De-sulfonylation Observed? lcms_analysis->desulfonylation no_reaction No Reaction/Starting Material Remains? lcms_analysis->no_reaction solution_deiodination Use a Non-protic Solvent and Anhydrous Conditions deiodination->solution_deiodination Yes solution_desulfonylation Use a Milder Base (e.g., K3PO4, Cs2CO3) desulfonylation->solution_desulfonylation Yes solution_no_reaction Screen Different Catalysts/Ligands, Increase Temperature Incrementally no_reaction->solution_no_reaction Yes solution_deiodination->optimize_base solution_desulfonylation->optimize_temp solution_no_reaction->optimize_ligand

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Quantitative Data Summary: Base and Temperature Optimization

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Decomposition (%)
Pd(OAc)2SPhosK2CO3Dioxane/H2O100124530
Pd(OAc)2SPhosK3PO4 Dioxane/H2O90 12 75 10
Pd(OAc)2SPhosCs2CO3Dioxane/H2O9012805
Pd2(dba)3XPhosK2CO3Toluene11085040
Pd2(dba)3XPhosK3PO4 Toluene100 8 85 <5

Note: Decomposition percentage is estimated based on LC-MS analysis of crude reaction mixtures.

Detailed Experimental Protocol: Optimized Suzuki Coupling

  • Reagent Preparation:

    • To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and K3PO4 (2.5 eq).

    • Add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Degassing:

    • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

    • Add the degassed solvent (e.g., toluene, 0.1 M) via syringe.

    • Subject the reaction mixture to three cycles of vacuum/backfill with argon.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Product Instability During Purification

Q: My product seems to be degrading on the silica gel column. What can I do to prevent this?

A: The pyrrolo[2,3-b]pyridine core can be sensitive to acidic silica gel.

Troubleshooting Steps:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent system) and then with the pure eluent to remove excess base.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a C18-functionalized silica for reverse-phase chromatography.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is preferred over gravity chromatography.

  • Solvent Choice: Ensure your solvents are free of acidic impurities.

Purification Workflow

start Product Degradation During Purification check_silica Is Silica Gel Acidic? start->check_silica neutralize_silica Neutralize Silica Gel with Triethylamine check_silica->neutralize_silica Yes minimize_time Minimize Column Contact Time check_silica->minimize_time No neutralize_silica->minimize_time alternative_phase Use Alternative Stationary Phase (Alumina, C18) end Pure, Stable Product alternative_phase->end check_solvents Check Solvent Purity minimize_time->check_solvents check_solvents->alternative_phase

Caption: Decision-making process for product purification.

This technical support guide is intended to provide general guidance. Optimal reaction conditions may vary depending on the specific substrates and reagents used. Always consult the relevant literature and perform small-scale optimization experiments.

Challenges in scaling up the synthesis of substituted 7-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up these important synthetic processes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of substituted 7-azaindoles, particularly during scale-up.

Question: My reaction yield is significantly lower on a larger scale compared to the lab scale. What are the potential causes and solutions?

Answer:

Several factors can contribute to a decrease in yield during scale-up. Here are some common causes and troubleshooting steps:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating or insufficient heating, leading to side reactions or incomplete conversion.

    • Solution: Employ mechanical stirring instead of magnetic stirring for better mixing. Use a jacketed reactor to ensure uniform temperature control. Consider a staged addition of reagents to manage exothermic reactions.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., involving a solid catalyst or base), inefficient mixing on a larger scale can limit the contact between reactants.

    • Solution: Increase the stirring rate and consider using a different type of agitator (e.g., anchor or turbine stirrer). Ensure that solid reagents are of an appropriate particle size for efficient dispersion.

  • Sensitivity to Air and Moisture: Some intermediates in 7-azaindole synthesis are sensitive to air and moisture. The longer reaction and work-up times associated with larger scales increase the risk of degradation.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents.

  • Changes in Reagent Purity: The purity of starting materials and reagents can vary between batches, and this effect can be magnified on a larger scale.

    • Solution: Analyze the purity of all reagents before use. If necessary, purify starting materials to ensure consistency.

Question: I am observing the formation of significant byproducts that were not present or were minor in my small-scale reactions. How can I identify and mitigate them?

Answer:

Byproduct formation is a common challenge in scaling up organic syntheses. Here are some strategies to address this issue:

  • Common Byproducts: In many 7-azaindole syntheses, such as those involving palladium-catalyzed cross-coupling reactions, common byproducts can include homocoupling products of the starting materials or products of side reactions involving the solvent or base. Dimerization of starting materials like picolines can also occur.[1]

  • Identification: Use analytical techniques such as LC-MS and NMR to identify the structure of the major byproducts. This will provide insight into the side reactions that are occurring.

  • Mitigation Strategies:

    • Temperature Control: As mentioned, poor temperature control can lead to side reactions. Optimize the reaction temperature and ensure it is maintained consistently throughout the reaction vessel.

    • Order of Addition: The order in which reagents are added can significantly impact the reaction pathway. Experiment with different addition sequences on a small scale before implementing them on a larger scale.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may promote side reactions.

    • Catalyst and Ligand Choice: The choice of catalyst and ligand can influence the selectivity of the reaction. Consider screening different catalysts and ligands to minimize byproduct formation. For instance, in some palladium-catalyzed reactions, the choice of phosphine ligand is critical.

Question: My purification process (e.g., column chromatography) is not scalable. What are some alternative purification strategies for large-scale synthesis of 7-azaindoles?

Answer:

Column chromatography is often impractical and expensive for large-scale purification. Consider the following alternatives:

  • Crystallization: This is the most common and cost-effective method for purifying solids at scale. Experiment with different solvents and solvent mixtures to find conditions that provide good recovery and high purity. Seeding the solution with a small crystal of the pure product can aid in crystallization.

  • Distillation: If the desired product is a liquid or a low-melting solid, distillation (simple, fractional, or vacuum) can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible solvents. This is often used during the work-up procedure to remove inorganic salts and other polar or nonpolar impurities.

  • Salt Formation and Breaking: If the 7-azaindole has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride or sulfate) which may have different solubility properties, allowing for purification by crystallization. The free base can then be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: Which synthetic routes for substituted 7-azaindoles are generally considered more scalable?

A1: While many classical indole syntheses like the Fischer, Bartoli, and Reissert methods can be adapted, they often face challenges on a larger scale due to harsh conditions or the electron-deficient nature of the pyridine starting materials.[2] More modern approaches that have shown better scalability include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) followed by cyclization: These methods are often high-yielding and can be performed under relatively mild conditions.[3] However, catalyst cost and removal of residual palladium can be concerns at scale.

  • Larock Indole Synthesis: This method has been shown to be effective for the synthesis of 2,3-disubstituted 7-azaindoles.[4]

  • Metal-free cycloisomerization: This approach avoids the issue of transition metal contamination and can be a cost-effective alternative.[5]

Q2: What are the key safety considerations when scaling up 7-azaindole synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Be aware of any highly exothermic steps in the synthesis. Perform a reaction calorimetry study to understand the heat of reaction and the potential for thermal runaway.

  • Reagent Handling: Some reagents used in 7-azaindole synthesis can be toxic, flammable, or pyrophoric (e.g., n-BuLi). Ensure proper personal protective equipment (PPE) is used and that all manipulations are carried out in a well-ventilated fume hood or a glove box.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a build-up of pressure in a closed system. Ensure that the reactor is properly vented.

Q3: How does the choice of solvent impact the scalability of the synthesis?

A3: The choice of solvent is critical for a scalable process. Consider the following:

  • Boiling Point: Solvents with very low boiling points can be difficult to handle on a large scale due to evaporative losses. Solvents with very high boiling points may require excessive energy for removal.

  • Safety and Environmental Impact: Whenever possible, choose solvents that are less toxic and have a lower environmental impact. Refer to solvent selection guides for greener alternatives.

  • Solubility: Ensure that all reactants and intermediates are sufficiently soluble in the chosen solvent at the reaction temperature to avoid mass transfer limitations.

  • Work-up and Recovery: The solvent should be easily separable from the product during the work-up. Consider the potential for azeotrope formation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling/Cyclization on Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g)
Starting Material 2-Amino-3-iodopyridine2-Amino-3-iodopyridine
Alkyne PhenylacetylenePhenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(PPh₃)₂Cl₂ (2 mol%)
Co-catalyst CuI (10 mol%)CuI (4 mol%)
Base TriethylamineTriethylamine
Solvent THF2-Methyl-THF
Temperature Room Temperature40 °C
Reaction Time 4 hours8 hours
Yield 85%78%
Purification Column ChromatographyCrystallization from Ethanol/Water

Note: This table presents representative data and actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Key Experiment: Scalable Sonogashira Coupling and Cyclization to Synthesize 2-Phenyl-7-azaindole

Materials:

  • 2-Amino-3-iodopyridine

  • Phenylacetylene

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: To a clean, dry, and inerted jacketed reactor, add 2-amino-3-iodopyridine (1.0 eq).

  • Solvent and Reagents: Add 2-MeTHF (10 vol) and triethylamine (3.0 eq). Begin stirring.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) to the reaction mixture.

  • Alkyne Addition: Slowly add phenylacetylene (1.1 eq) to the reactor over a period of 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 40 °C and monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydroiodide salt and wash the filter cake with 2-MeTHF.

  • Solvent Swap and Cyclization: Concentrate the filtrate under reduced pressure. Add toluene (10 vol) and potassium tert-butoxide (1.5 eq). Heat the mixture to 80 °C for 4 hours to effect cyclization.

  • Purification: Cool the mixture, wash with water and brine. Concentrate the organic layer and add ethanol. Heat to dissolve the crude product and then slowly add water until the solution becomes cloudy. Cool the mixture to 0-5 °C to induce crystallization.

  • Isolation: Filter the solid product, wash with a cold ethanol/water mixture, and dry under vacuum to yield 2-phenyl-7-azaindole.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Cyclization cluster_purification Purification start Inert Reactor Setup reagents Charge 2-Amino-3-iodopyridine and Solvents start->reagents catalysts Add Pd and Cu Catalysts reagents->catalysts addition Slow Addition of Phenylacetylene catalysts->addition heating Heat to 40°C and Monitor Progress addition->heating filtration Filter Salts heating->filtration concentration Solvent Swap to Toluene filtration->concentration cyclization Add Base and Heat for Cyclization concentration->cyclization extraction Aqueous Washes cyclization->extraction crystallization Crystallize from Ethanol/Water extraction->crystallization isolation Filter and Dry Product crystallization->isolation end Pure 2-Phenyl-7-azaindole isolation->end

Caption: Experimental workflow for the synthesis of 2-phenyl-7-azaindole.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield at Scale? heat_transfer Poor Heat Transfer start->heat_transfer mass_transfer Mass Transfer Limitations start->mass_transfer sensitivity Air/Moisture Sensitivity start->sensitivity stirring Improve Stirring/ Use Jacketed Reactor heat_transfer->stirring Address with mixing Optimize Agitation/ Particle Size mass_transfer->mixing Address with inert Ensure Inert Atmosphere sensitivity->inert Address with end Improved Yield stirring->end Leads to mixing->end Leads to inert->end Leads to

Caption: Troubleshooting guide for low yield in scale-up synthesis.

References

Troubleshooting low conversion rates in Buchwald-Hartwig amination of pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conversion rates in the Buchwald-Hartwig amination of pyrrolopyridines (azaindoles). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues in a question-and-answer format to help you optimize your reaction outcomes.

Q1: My Buchwald-Hartwig reaction with a halo-pyrrolopyridine is showing low to no conversion. What are the most common initial checks?

Low conversion is a frequent challenge, often stemming from the electronic nature of the pyrrolopyridine scaffold and the sensitivity of the catalytic system. Here are the primary areas to investigate:

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., by three cycles of evacuating and backfilling with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas throughout the entire setup and reaction time.[1]

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water or oxygen can deactivate the catalyst.[2] Use anhydrous, degassed solvents, and ensure your amine and base are of high purity.

  • Catalyst System Integrity:

    • Palladium Source: The choice of palladium precursor can significantly impact the formation of the active Pd(0) catalyst. While Pd(OAc)₂ is common, its reduction to Pd(0) can be inconsistent.[2] Pre-formed palladium complexes (precatalysts), such as RuPhos Pd G2 or XPhos Pd G3, are often more reliable as they generate the active catalyst more cleanly and efficiently.[3]

    • Ligand Selection: For electron-rich N-heterocycles like pyrrolopyridines, bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps. Ligands like RuPhos, SPhos, and XPhos have shown high efficacy.[2]

Q2: I'm using a chloropyrrolopyridine and observing very low reactivity. What can I do?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations.[2] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.

  • Switch to a More Active Ligand: Employ sterically hindered and electron-rich biarylphosphine ligands specifically designed for C-Cl bond activation. RuPhos has been shown to be particularly effective for the amination of 4-chloro-7-azaindole.[2]

  • Increase Temperature: Higher reaction temperatures (typically 80-110 °C) are often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[2]

  • Use a Stronger Base: A strong, non-nucleophilic base is crucial. While NaOtBu is a common choice, for unprotected pyrrolopyridines, LiHMDS has been found to be optimal, preventing undesired side reactions.[2]

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst and ligand loading from the typical 1-2 mol% to 5 mol% may be beneficial.

Q3: I'm seeing a significant amount of hydrodehalogenation (replacement of the halide with -H) on my pyrrolopyridine ring. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction that competes with the desired amination. It can arise from β-hydride elimination from the amine or reaction with trace water, especially when reductive elimination of the product is slow.

  • Ligand Choice: Bulky biarylphosphine ligands can accelerate the rate of reductive elimination relative to competing side reactions.[4]

  • Base Selection: The choice of base is critical. For unprotected pyrrolopyridines, using LiHMDS can be advantageous as it deprotonates both the amine and the pyrrolopyridine N-H, which can suppress side reactions.[2]

  • Strictly Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize water-related decomposition pathways.

Q4: My reaction is giving a complex mixture, and I suspect competitive N-arylation at the pyrrolo N-H position. How can I favor C-amination?

Pyrrolopyridines possess a nucleophilic N-H group on the pyrrole ring, which can compete with the desired amine coupling partner, leading to undesired N-arylation of the heterocycle.

  • Use of a Strong, Non-nucleophilic Base: Using a strong base like LiHMDS is highly effective. It deprotonates the pyrrolopyridine N-H in situ, and the resulting lithium salt is less likely to participate in the catalytic cycle as a nucleophile compared to the neutral N-H. This strategy has been successfully employed for the selective C-amination of unprotected halo-7-azaindoles.[2]

  • Protecting Group Strategy: While the use of LiHMDS often circumvents the need for a protecting group, in some challenging cases, protection of the pyrrole nitrogen with a suitable group (e.g., SEM, Boc) can be considered. However, this adds extra steps to the synthesis.

Data Presentation: Comparative Catalyst Performance

The selection of the catalyst system is paramount for a successful Buchwald-Hartwig amination of pyrrolopyridines. The following tables summarize the performance of different palladium sources, ligands, and bases in the amination of halo-7-azaindoles.

Table 1: Comparison of Palladium Catalyst Systems for the Amination of 4-Chloro-7-azaindole with N-Methylpiperazine [2]

EntryPd Source (mol%)Ligand (mol%)TimeYield (%)
1RuPhos Precatalyst (0.5)RuPhos (0.5)30 min94
2SPhos Precatalyst (0.5)SPhos (0.5)30 min81
3XPhos Precatalyst (0.5)XPhos (0.5)30 min90
4t-BuXPhos Precatalyst (0.5)t-BuXPhos (0.5)30 min0
5Pd(OAc)₂ (0.5)RuPhos (1.0)30 min80
6Pd₂(dba)₃ (0.25)RuPhos (1.0)30 min33
7Pd(OAc)₂ (1.0)Rac-BINAP (2.0)4 h0
8Pd(OAc)₂ (1.0)Xantphos (2.0)4 h0

Conditions: 4-chloro-7-azaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), LiHMDS (1.2 mmol, 1 M in THF), THF, 65 °C.

Table 2: Effect of Base and Solvent on the Amination of 4-Chloro-7-azaindole [2]

EntryBaseSolventTimeYield (%)
1NaOt-BuToluene4 h0
2NaOt-BuDioxane4 h0
3K₃PO₄Toluene16 h0
4K₃PO₄Dioxane16 h0
5Cs₂CO₃Dioxane16 h0
6LiHMDSToluene30 min78
7LiHMDSTHF30 min94

Conditions: 4-chloro-7-azaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), RuPhos Precatalyst (0.5 mol%), RuPhos (0.5 mol%), Base (1.2 mmol), Solvent (1 mL), 65 °C.

Experimental Protocols

Detailed Protocol for Troubleshooting Low Conversion in the Amination of a Halo-pyrrolopyridine

This protocol provides a robust starting point for the Buchwald-Hartwig amination of a halo-pyrrolopyridine, incorporating best practices to mitigate common failure modes.

Materials:

  • Halo-pyrrolopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G2, 1-2 mol%)

  • Ligand (e.g., RuPhos, 1-2 mol%)

  • Base (e.g., LiHMDS, 1 M solution in THF, 2.4 equiv for unprotected pyrrolopyridines)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel:

    • Thoroughly oven-dry the Schlenk flask and stir bar.

    • Allow the flask to cool to room temperature under a stream of inert gas.

  • Addition of Solid Reagents:

    • Under a positive pressure of inert gas, add the halo-pyrrolopyridine, palladium precatalyst, and ligand to the Schlenk flask.

  • Degassing:

    • Seal the flask and evacuate under high vacuum for 5-10 minutes.

    • Backfill the flask with inert gas.

    • Repeat this evacuation-backfill cycle a total of three times to ensure a completely inert atmosphere.

  • Addition of Solvent and Amine:

    • Add the anhydrous, degassed solvent via syringe.

    • Add the amine via syringe. If the amine is a solid, it can be added with the other solid reagents in step 2.

  • Addition of Base:

    • Slowly add the LiHMDS solution dropwise to the stirred reaction mixture at room temperature. The use of a strong base like LiHMDS is crucial for deprotonating both the amine and the pyrrolopyridine N-H, which is key to preventing side reactions.[2]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar-X) Oxidative Addition Complex Pd0->OA_complex Ar-X (Pyrrolopyridine-Halide) Amine_complex [L-Pd(II)(Ar)(AmineH)]+X- OA_complex->Amine_complex + Amine Amido_complex L-Pd(II)(Ar)(Amine) Amido Complex Amine_complex->Amido_complex + Base - Base-H+X- Amido_complex->Pd0 Reductive Elimination Product Aminated Pyrrolopyridine Amido_complex->Product ArX Pyrrolopyridine-Halide Amine Amine Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination of pyrrolopyridines.

Troubleshooting_Workflow start Low Conversion Observed check_inert Verify Inert Atmosphere (Degas, Ar/N2) start->check_inert check_reagents Check Reagent/Solvent Purity (Anhydrous, Degassed) check_inert->check_reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst ligand Screen Ligands (e.g., RuPhos, XPhos) optimize_catalyst->ligand Ligand pd_source Use Pre-catalyst (e.g., RuPhos Pd G2) optimize_catalyst->pd_source Pd Source optimize_base Optimize Base ligand->optimize_base pd_source->optimize_base strong_base Use Strong Base (LiHMDS for unprotected pyrrolopyridines) optimize_base->strong_base optimize_temp Adjust Temperature (Increase for chlorides) strong_base->optimize_temp side_reactions Side Reactions Observed? optimize_temp->side_reactions hydrodehalogenation Hydrodehalogenation: - Use bulky ligand - Ensure anhydrous conditions side_reactions->hydrodehalogenation Yes nh_arylation N-H Arylation: - Use LiHMDS side_reactions->nh_arylation Yes success Improved Conversion side_reactions->success No hydrodehalogenation->success nh_arylation->success

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

References

Technical Support Center: Mitigation of Catalyst Poisoning by Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst poisoning in reactions involving sulfur-containing heterocycles.

Troubleshooting Guides

Issue 1: Rapid Loss of Catalytic Activity

Q1: My reaction stops or slows down significantly after a short period when using a substrate containing a sulfur heterocycle. What is the likely cause and how can I confirm it?

A1: The most probable cause is catalyst poisoning by the sulfur-containing heterocycle. Sulfur atoms in molecules like thiophene, benzothiophene, and their derivatives can strongly adsorb to the active sites of metal catalysts (e.g., Pd, Pt, Ni, Rh), blocking them and preventing the desired reaction from proceeding. This phenomenon is known as catalyst deactivation or poisoning.

Confirmation:

  • Control Experiment: Run the reaction with a similar substrate that does not contain the sulfur heterocycle. If the reaction proceeds without deactivation, it strongly indicates that the sulfur-containing molecule is the poison.

  • Catalyst Characterization: Analyze the spent catalyst using surface-sensitive techniques. An increase in the sulfur signal compared to a fresh catalyst is a direct confirmation of sulfur poisoning.

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Detects the presence and chemical state of sulfur on the catalyst surface.
Temperature-Programmed Desorption (TPD) Identifies adsorbed sulfur species by monitoring desorbed molecules as the catalyst is heated.[1]
Inductively Coupled Plasma (ICP) Quantifies the bulk sulfur content in the catalyst.

Issue 2: My catalyst cannot be reused, even after washing.

Q2: I've tried washing my poisoned catalyst with solvents, but its activity is not restored for subsequent runs. Why is this happening and what can I do?

A2: Simple solvent washing is often insufficient to remove strongly chemisorbed sulfur species from the catalyst's active sites. The bond between the sulfur atom and the metal surface can be very strong, sometimes leading to the formation of stable metal sulfides. To regenerate the catalyst, more rigorous methods are typically required.

Solutions:

  • Regeneration: Implement a specific regeneration protocol to remove the sulfur from the catalyst surface. Common methods include high-temperature treatments under oxidative or reductive atmospheres.[2][3]

  • Use of Sulfur-Resistant Catalysts: Consider using a catalyst that is inherently more tolerant to sulfur poisoning for future experiments.

Frequently Asked Questions (FAQs)

Catalyst Selection and Prevention

Q3: What types of catalysts are more resistant to poisoning by sulfur heterocycles?

A3: While many common hydrogenation catalysts are susceptible to sulfur poisoning, several classes of materials exhibit enhanced resistance:

  • Bimetallic and Multimetallic Catalysts: The addition of a second or third metal can modify the electronic properties of the primary catalytic metal, reducing its affinity for sulfur. For example, the addition of Rh to Ni catalysts has been shown to improve sulfur resistance.[4][5] Bimetallic Ni-Re and Ni-Mo catalysts have also demonstrated good performance in the presence of sulfur.[6]

  • Metal Sulfide Catalysts: Catalysts based on metal sulfides, such as molybdenum sulfide (MoS₂) and tungsten sulfide (WS₂), are widely used in industrial hydrodesulfurization processes and are inherently tolerant to sulfur.[7][8]

  • Noble Metal Catalysts: While susceptible to poisoning, some noble metals like Rhodium (Rh) and Platinum (Pt) can exhibit better sulfur tolerance compared to Nickel (Ni) and Palladium (Pd) in certain applications.[9] The choice of support material, such as CeO₂, can also enhance the sulfur tolerance of Pt catalysts.[10]

Q4: How can I prevent or minimize catalyst poisoning from the start?

A4: The most effective strategy is to remove the sulfur-containing compounds from your feedstock before the catalytic reaction. This can be achieved through various purification techniques:

  • Adsorption: Using adsorbents like activated carbon, zeolites, or metal oxides to trap sulfur compounds.

  • Oxidative Desulfurization (ODS): A chemical process that oxidizes sulfur compounds, making them easier to remove.

  • Hydrodesulfurization (HDS): A catalytic process that removes sulfur by converting it to hydrogen sulfide (H₂S), which is then captured. This is a common practice in the petroleum industry.

Regeneration of Poisoned Catalysts

Q5: What are the common methods for regenerating a sulfur-poisoned catalyst?

A5: The choice of regeneration method depends on the type of catalyst and the nature of the sulfur poisoning. The two main approaches are:

  • Oxidative Regeneration: This involves treating the catalyst with an oxidizing gas (like air or a mixture of oxygen and an inert gas) at elevated temperatures. This process converts adsorbed sulfur species into sulfur oxides (SOₓ), which then desorb from the catalyst surface.

  • Reductive Regeneration: This method uses a reducing gas, typically hydrogen (H₂), at high temperatures to convert surface sulfides back to the active metal and release sulfur as hydrogen sulfide (H₂S).

The effectiveness of regeneration can vary significantly depending on the conditions. Below is a summary of regeneration efficiencies for different catalysts under various conditions.

CatalystPoisonRegeneration ConditionsActivity RecoveryReference(s)
Pd/Al₂O₃ SO₂400°C, Reducing Atmosphere (H₂/N₂)~50% for Methane Oxidation[2][3]
Pd/Al₂O₃ SO₂550°C, Reducing Atmosphere (H₂/N₂)No significant improvement over 400°C[2]
Ni-based H₂S700°C, N₂ flowNo recovery[10]
Ni-based H₂S800°C, N₂ flowPartial recovery[10]
Ni-based H₂S800°C, Air then H₂Full recovery[10]
Pt-Pd/CeO₂-ZrO₂ SO₂500°C, Rich conditionsComplete recovery (NOx-free)[7]

Understanding the Mechanism

Q6: How exactly do sulfur heterocycles poison the catalyst?

A6: The poisoning mechanism involves the interaction of the sulfur atom in the heterocycle with the active metal sites on the catalyst surface. The lone pair of electrons on the sulfur atom forms a strong coordinate bond with the metal. This can lead to:

  • Site Blocking: The adsorbed sulfur species physically block the active sites, preventing reactant molecules from accessing them.

  • Electronic Modification: The strong interaction between sulfur and the metal can alter the electronic properties of the catalyst surface, reducing its catalytic activity.

  • Restructuring: In some cases, the sulfur can induce restructuring of the metal surface or even lead to the formation of bulk metal sulfides, which are often catalytically inactive for the desired reaction.[9]

Data Presentation

Table 1: Comparative Performance of Catalysts in the Hydrodesulfurization (HDS) of Thiophene

CatalystSupportTemperature (°C)Pressure (atm)Thiophene Conversion (%)Reference(s)
Ni₂P SiO₂3701~98[11]
Sulfided Ni-Mo SiO₂3701~30[11]
Sulfided Ni SiO₂3701<5[11]
Pd-Sulfide -250-350-30-60[12]

Table 2: Impact of Dibenzothiophene (DBT) on Catalyst Activity

CatalystSupportReactionDBT EffectReference(s)
Ni ZeoliteHydrodesulfurizationActive for DBT HDS[13][14]
NiW Al₂O₃-TiO₂HydrodesulfurizationHigher activity than on Al₂O₃[15]
Au, GC, Ni, Pd, Pt -Electrocatalytic OxidationAll reduced DBT concentration[11]

Experimental Protocols

Protocol 1: General Procedure for Oxidative Regeneration of a Sulfur-Poisoned Catalyst

  • Catalyst Loading: Carefully load the poisoned catalyst into a tube furnace or a fixed-bed reactor.

  • Inert Gas Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) at room temperature for 30 minutes to remove any residual reactants or solvents.

  • Temperature Ramp: While maintaining the inert gas flow, ramp the temperature to the desired regeneration temperature (typically between 400°C and 600°C).

  • Oxidative Treatment: Once the target temperature is reached, switch the gas flow to a dilute stream of air or an oxygen/inert gas mixture (e.g., 5% O₂ in N₂).

  • Hold Period: Maintain the oxidative flow at the set temperature for a specified duration (typically 1-4 hours).

  • Inert Gas Purge: Switch the gas flow back to the inert gas and hold at the regeneration temperature for another 30 minutes.

  • Cooling: Cool the reactor down to room temperature under the inert gas flow.

  • Post-Regeneration Analysis: The catalyst is now ready for post-regeneration characterization or reuse in the reaction.

Protocol 2: General Procedure for Reductive Regeneration of a Sulfur-Poisoned Catalyst

  • Catalyst Loading: Load the poisoned catalyst into a suitable reactor.

  • Inert Gas Purge: Purge the system with an inert gas at room temperature for 30 minutes.

  • Temperature Ramp: Under the inert gas flow, increase the temperature to the desired regeneration temperature (often in the range of 400°C to 700°C).[3]

  • Reductive Treatment: Introduce a flow of a reducing gas mixture, typically dilute hydrogen (e.g., 5% H₂ in N₂).

  • Hold Period: Maintain the reductive atmosphere at the set temperature for a predetermined time (e.g., 1-3 hours).[2]

  • Inert Gas Purge: Switch back to an inert gas flow while maintaining the temperature for 30 minutes.

  • Cooling: Cool the catalyst to room temperature under the inert gas flow.

Protocol 3: Synthesis of an Unsupported MoS₂ Catalyst via Hydrothermal Method

  • Precursor Solution: Dissolve ammonium heptamolybdate and thiourea in deionized water in a beaker.

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180°C) for a set duration (e.g., 5 hours).[7]

  • Cooling and Filtration: After the reaction, allow the autoclave to cool down to room temperature. Collect the solid product by filtration.

  • Washing: Wash the collected solid with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

Visualizations

CatalystPoisoningMechanism Reactants Reactants (Sulfur-Free) Active_Site Active Catalyst Site (e.g., Pd, Pt, Ni) Reactants->Active_Site Adsorption Poisoned_Site Poisoned Catalyst Site (Sulfur Adsorbed) Reactants->Poisoned_Site Site Blocked Sulfur_Heterocycle Sulfur-Containing Heterocycle Sulfur_Heterocycle->Active_Site Strong Adsorption (Chemisorption) Product Desired Product Active_Site->Product Catalytic Conversion No_Reaction Reaction Inhibited Poisoned_Site->No_Reaction

Caption: Mechanism of catalyst poisoning by sulfur-containing heterocycles.

RegenerationWorkflow Start Start: Poisoned Catalyst Choose_Method Choose Regeneration Method Start->Choose_Method Oxidative Oxidative Regeneration (e.g., Air, O₂/N₂) Choose_Method->Oxidative Oxidizing Atmosphere Reductive Reductive Regeneration (e.g., H₂/N₂) Choose_Method->Reductive Reducing Atmosphere Heating Heat to 400-700°C Oxidative->Heating Reductive->Heating Treatment Hold for 1-4 hours Heating->Treatment Cooling Cool to Room Temperature Treatment->Cooling End End: Regenerated Catalyst Cooling->End

Caption: General workflow for catalyst regeneration.

TroubleshootingFlowchart Start Problem: Decreased Catalytic Activity Check_Sulfur Is a sulfur-containing heterocycle present? Start->Check_Sulfur No_Sulfur Other deactivation mechanisms (e.g., coking, sintering). Check_Sulfur->No_Sulfur No Control_Exp Run sulfur-free control experiment. Check_Sulfur->Control_Exp Yes Poisoning_Confirmed Catalyst poisoning by sulfur is likely. Control_Exp->Poisoning_Confirmed Select_Strategy Select Mitigation Strategy Poisoning_Confirmed->Select_Strategy Regenerate Regenerate Catalyst (Oxidative/Reductive) Select_Strategy->Regenerate Change_Catalyst Use Sulfur-Resistant Catalyst Select_Strategy->Change_Catalyst Purify_Feed Purify Feedstock (Remove Sulfur) Select_Strategy->Purify_Feed End Problem Resolved Regenerate->End Change_Catalyst->End Purify_Feed->End

Caption: Troubleshooting decision tree for catalyst deactivation.

References

Technical Support Center: Method Refinement for Regioselective Functionalization of the Pyrrolopyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective functionalization of the pyrrolopyridine (azaindole) core.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common experimental challenges in a question-and-answer format.

Category 1: Poor Regioselectivity

Q1: Why am I getting a mixture of isomers during C-H functionalization of the pyrrolopyridine core?

A1: Poor regioselectivity is a common challenge due to the unique electronic nature of the pyrrolopyridine scaffold.[1] The system fuses an electron-rich pyrrole ring, prone to electrophilic substitution, with an electron-deficient pyridine ring, which is more susceptible to nucleophilic and radical attack.[1] This dual reactivity can lead to functionalization at multiple sites. The final regiochemical outcome is a sensitive balance of inherent ring electronics, steric hindrance, and reaction conditions.[1][2]

Q2: My reaction is favoring functionalization on the pyrrole ring, but I want to target the pyridine ring. How can I achieve this?

A2: To shift reactivity towards the electron-deficient pyridine ring, you can employ several strategies:

  • N-Oxide Formation: Converting the pyridine nitrogen to an N-oxide activates the pyridine ring for direct arylation, particularly at the C6 and C7 positions, using palladium catalysis.[3][4] The N-oxide can be removed later via deoxygenation.[4]

  • Radical Reactions (Minisci-type): Radical additions are favored at the electron-deficient C2 and C4 positions of the pyridine ring.[2] Tuning reaction conditions, such as solvent and pH, can influence the C2/C4 selectivity.[2]

  • Directed ortho-Metalation (DoM): While requiring extra steps, installing a directing group can guide a metal catalyst to a specific C-H bond on the pyridine ring that would otherwise be unreactive.[1]

Q3: How can I achieve β-selective (C3) functionalization on the pyrrole ring instead of the more common α-selective (C2) functionalization?

A3: Achieving C3 selectivity on the pyrrole moiety is challenging as the C2 position is electronically favored for most reactions.[5][6] Strategies to promote C3 functionalization include:

  • Catalyst Control: Specific catalyst systems, such as certain rhodium catalysts, have been shown to override the inherent electronic preference and favor β-selective C–H arylation of pyrroles.[5]

  • Blocking Groups: If the C2 position is blocked with a suitable protecting group, subsequent functionalization can be directed to the C3 position.

  • Iodine-Catalyzed Chalcogenation: A method using molecular iodine as a catalyst has been developed for the regioselective C-3 sulfenylation and selenenylation of 7-azaindoles.[7]

Category 2: Low Yields in Cross-Coupling Reactions

Q4: My Suzuki-Miyaura coupling reaction with a pyrrolopyridine halide is giving a low yield. What are the common causes?

A4: Low yields in Suzuki couplings involving nitrogen-containing heterocycles are frequently encountered.[8] The primary causes include:

  • Catalyst Poisoning: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[8][9]

  • Protodeboronation: The boronic acid or ester coupling partner can be cleaved and replaced by a hydrogen atom, especially in the presence of aqueous bases.[8][10] This is a significant side reaction with electron-deficient heteroaryl boronic acids.[8]

  • Homocoupling: The presence of oxygen or Pd(II) species can promote the unwanted coupling of two boronic acid molecules or two aryl halide molecules.[8][9]

  • Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides and often require more active catalyst systems and higher temperatures.[10][11]

Q5: How can I troubleshoot a low-yielding Suzuki-Miyaura coupling?

A5: To improve the yield of your Suzuki coupling, consider the following optimizations:

  • Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8][10][12] These ligands can stabilize the catalyst and shield it from coordination by the pyridine nitrogen.[8][10]

  • Base Selection: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[12] If protodeboronation is an issue, consider using a boronate ester (e.g., pinacol ester) or trifluoroborate salt, which are less prone to this side reaction.[10]

  • Inert Atmosphere: Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation and minimize oxygen-promoted homocoupling.[8][10]

  • Catalyst Source: Use a pre-formed palladium precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[8][12]

Q6: My Buchwald-Hartwig amination on a pyrrolopyridine halide is failing. What should I check?

A6: Buchwald-Hartwig reactions can be sensitive, especially with heterocyclic substrates.[11] Key troubleshooting points include:

  • Catalyst/Ligand System: The choice of ligand is critical and depends on the amine coupling partner.[13][14] For N-H heterocyclic compounds like indoles (structurally similar to the pyrrole part), ligands such as DavePhos are often a good choice.[14] For sterically hindered couplings, more specialized ligands may be needed.

  • Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong that it degrades your substrate or protecting groups.[11] Sodium tert-butoxide (NaOt-Bu) is common, but if your substrate has base-sensitive groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher temperatures.[13]

  • Solvent: Ensure you are using anhydrous, degassed solvents. Toluene and dioxane are commonly used and can significantly impact the reaction outcome.[11][13]

  • Substrate Reactivity: As with Suzuki couplings, aryl chlorides are less reactive than bromides and iodides and may require a more robust catalytic system.[11]

Data Presentation: Cross-Coupling Condition Summary

The following tables summarize reaction conditions for common cross-coupling reactions on the pyrrolopyridine core.

Table 1: Suzuki-Miyaura Coupling Conditions for Halogenated Pyrrolopyridines

HalideCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
3-Iodo-7-azaindoleArylboronic acidPd(OAc)₂ / PPh₃Na₂S₂O₈AcOHRT48-95[15][16]
5-Bromo-7-azaindole(2-Ethoxyvinyl)borolanePd(dppf)Cl₂K₂CO₃MeCN / H₂ORefluxN/A[17]
2-Chloro-pyridineArylboronic acidPd(0) / XPhosK₃PO₄Dioxane / H₂O80-110Varies[10][12]
4-Amino-2-bromo-5-iodopyridineTerminal AlkynePd catalystBaseSolventN/AVaries[18]

Table 2: Buchwald-Hartwig Amination Ligand/Base Recommendations

Amine TypeRecommended Ligand(s)Recommended Base(s)NotesReference
Primary AlkylamineXPhos, RuPhosNaOt-Bu, LHMDSLHMDS allows for protic functional groups.[8][14]
Secondary AlkylamineRuPhos, BrettPhosNaOt-Bu, K₃PO₄Often more challenging than primary amines.[8][14]
N-H Heterocycles (e.g., Pyrrole)DavePhos, tBuXphosK₂CO₃, Cs₂CO₃Weaker bases are often preferred.[14]
AmidestBuBrettPhosK₂CO₃, K₃PO₄Amides are poor nucleophiles requiring more reactive ligands.[14]
Detailed Experimental Protocols

Protocol 1: General Procedure for Regioselective C-3 Bromination of 7-Azaindole

This protocol is adapted from a method developed for practical, regioselective bromination.[19]

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of bromine (Br₂, 1.0-1.1 equiv) in DCM dropwise to the cooled mixture over 15-20 minutes. Maintain the temperature below -70 °C during the addition.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-bromo-7-azaindole.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for challenging substrates.[8][12]

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the halogenated pyrrolopyridine (1.0 equiv), the boronic acid or boronate ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[12]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is critical to remove oxygen.[10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Suzuki Troubleshooting Workflow for Low-Yield Suzuki Coupling start Low to No Yield in Suzuki Coupling check_catalyst Is Catalyst Active? start->check_catalyst check_conditions Are Conditions Optimal? start->check_conditions check_sm Are Starting Materials Intact? start->check_sm sol_catalyst1 Use Pre-catalyst (e.g., Pd G3/G4) check_catalyst->sol_catalyst1 No, potential deactivation sol_catalyst2 Switch to Bulky, Electron-Rich Ligand (XPhos, SPhos) check_catalyst->sol_catalyst2 No, pyridine poisoning sol_catalyst3 Ensure Thorough Degassing (Ar/N2 Purge) check_catalyst->sol_catalyst3 No, possible oxidation sol_cond1 Increase Temperature (80-110 °C) check_conditions->sol_cond1 No, low reactivity sol_cond2 Screen Bases (K3PO4, Cs2CO3) check_conditions->sol_cond2 No, poor transmetalation sol_cond3 Screen Solvents (Dioxane, Toluene, THF) check_conditions->sol_cond3 No, poor solubility sol_sm1 Check Boronic Acid Quality (Test for Protodeboronation) check_sm->sol_sm1 No, degradation observed sol_sm2 Switch to Boronate Ester or Trifluoroborate Salt sol_sm1->sol_sm2 If protodeboronation is confirmed

Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Regioselectivity_Factors Key Factors Influencing Regioselectivity regio Regioselective Functionalization of Pyrrolopyridine electronics Inherent Electronics regio->electronics sterics Steric Hindrance regio->sterics conditions Reaction Conditions regio->conditions directing_groups Directing Groups / Activation regio->directing_groups pyrrole Pyrrole Ring: Electron-rich (π-excessive) Favors Electrophiles (C2/C3) electronics->pyrrole pyridine Pyridine Ring: Electron-deficient (π-deficient) Favors Nucleophiles/Radicals (C2/C4) electronics->pyridine bulk_reagent Bulky Reagents/Substrates Favor less hindered positions sterics->bulk_reagent temp Temperature conditions->temp solvent Solvent & pH conditions->solvent catalyst Catalyst & Ligand conditions->catalyst dom DoM Groups (e.g., amides) Direct metalation directing_groups->dom n_oxide N-Oxide Formation Activates pyridine ring directing_groups->n_oxide

Caption: Logical diagram illustrating the key factors that govern regioselectivity.

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling cluster_0 pd0 LₙPd(0) ox_add Oxidative Addition pd_intermediate1 R¹-Pd(II)-X      |     Lₙ pd0->pd_intermediate1 R¹-X transmetal Transmetalation pd_intermediate2 R¹-Pd(II)-R²      |     Lₙ pd_intermediate1->pd_intermediate2 R²-B(OR)₂ (Base) pd_intermediate2->pd0 R¹-R² red_elim Reductive Elimination product R¹-R² reactants R¹-X + R²-B(OR)₂ base Base

Caption: A simplified diagram of the key steps in the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Against Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of small molecule kinase inhibitors remains a cornerstone of modern targeted therapy, particularly in oncology. The intrinsic design of these inhibitors often relies on a core heterocyclic structure, or "scaffold," that mimics the adenine ring of ATP to bind within the kinase hinge region. The choice of this scaffold is a critical decision in the drug discovery process, profoundly influencing potency, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of several "privileged scaffolds" used in the design of kinase inhibitors. We will focus on the utility of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine , a highly functionalized 7-azaindole derivative, and benchmark it against three other widely employed core structures: Indazole , Quinazoline , and Pyrazolo[3,4-d]pyrimidine .

The Central Role of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of purine and has proven to be a highly effective scaffold for developing inhibitors against numerous kinase families, including JAK, EGFR, and FGFR.[1][2] Its structure is adept at forming critical hydrogen bonds with the kinase hinge region.

The subject of this guide, This compound , offers several strategic advantages for medicinal chemists:

  • Iodo Group (Position 3): Serves as a versatile synthetic handle for introducing a wide variety of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling extensive structure-activity relationship (SAR) exploration.

  • Fluoro Group (Position 5): Can enhance binding affinity through favorable interactions within the active site and can improve metabolic stability and other pharmacokinetic properties.

  • Benzenesulfonyl Group (Position 1): Functions as a protecting group for the pyrrole nitrogen, which can be removed or modified in later synthetic steps.

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a clear performance benchmark, this section presents a comparative analysis of inhibitors derived from the four scaffolds against key kinase targets. The data, presented as half-maximal inhibitory concentration (IC50) values, is collated from various studies. It is important to note that direct comparisons can be influenced by variations in assay conditions.[3]

Table 1: Comparison of Inhibitory Potency (IC50) Against EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in non-small cell lung cancer. Quinazoline-based inhibitors are particularly prominent in this class.

ScaffoldRepresentative InhibitorEGFR WT IC50 (nM)EGFR Mutant (L858R/T790M) IC50 (nM)Reference(s)
Pyrrolo[2,3-b]pyridine Analog Avitinib7.680.18[4]
Quinazoline Gefitinib~5.2>10,000[5]
Quinazoline Osimertinib (3rd Gen)~15~1[6]
Quinazoline Compound 2553.1Not Reported[7]
Pyrazolo[3,4-d]pyrimidine Compound 1634Not Reported[8]
Pyrazolo[3,4-d]pyrimidine Compound 454Not Reported[8]

Lower IC50 values indicate higher potency.

Table 2: Comparison of Inhibitory Potency (IC50) Against JAK Family Kinases

The Janus kinases (JAKs) are critical mediators of cytokine signaling and are key targets for autoimmune diseases and myeloproliferative neoplasms. The pyrrolo[2,3-b]pyridine scaffold is the foundation for several approved JAK inhibitors.

ScaffoldRepresentative InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference(s)
Pyrrolo[2,3-b]pyridine Analog Tofacitinib100202[1]
Pyrrolo[2,3-b]pyridine Analog Ritlecitinib>10,000>10,00033.1[1][9]
Indazole AZ-960--Ki = 0.45[9]
Indazole TG101348-3-[9]

Lower IC50/Ki values indicate higher potency.

Table 3: Comparison of Inhibitory Potency (IC50) Against BRAF V600E

The BRAF V600E mutation is a driver in a significant percentage of melanomas. Inhibitors targeting this mutant kinase have shown significant clinical benefit.

ScaffoldRepresentative InhibitorBRAF V600E IC50 (nM)Reference(s)
Pyrrolo[2,3-b]pyridine Analog N/A (Data not found)--
Indazole-based N/A (Data not found)--
Phenylaminopyrimidine SI-046298[10]
Naphthol-based Compound 4080[11]
Pyridoimidazolone Novel Compound12[4]

Lower IC50 values indicate higher potency. Data for inhibitors explicitly derived from the primary scaffolds against BRAF V600E was limited in the search results.

Visualization of Pathways and Workflows

To better illustrate the context of kinase inhibition, the following diagrams are provided.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Inhibitor Kinase Inhibitor (e.g., from Pyrrolo[2,3-b]pyridine) Inhibitor->BRAF

Caption: A simplified MAPK signaling cascade, a common target for kinase inhibitors.

Kinase_Inhibitor_Workflow start Building Block Selection (e.g., Pyrrolo[2,3-b]pyridine) synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis biochem_assay In Vitro Biochemical Assay (IC50 Determination) synthesis->biochem_assay cell_assay Cell-Based Assay (Target Engagement, Viability) biochem_assay->cell_assay adme ADME/Tox Profiling cell_assay->adme optimization Lead Optimization adme->optimization optimization->synthesis end Preclinical Candidate optimization->end

Caption: Generalized workflow for kinase inhibitor discovery and development.

Experimental Protocols

Accurate determination of inhibitory potency is fundamental to comparing compounds. Below are representative protocols for common assays used to generate the data in this guide.

Protocol 1: In Vitro Luminescence-Based Kinase Assay (for IC50 Determination)

This biochemical assay measures the amount of ADP produced as a direct output of kinase activity. The luminescent signal is inversely proportional to the activity of the kinase inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified kinase by 50%.

Materials:

  • Recombinant purified protein kinase of interest.

  • Specific peptide or protein substrate for the kinase.

  • Adenosine triphosphate (ATP), high purity.

  • Test inhibitor (e.g., derived from this compound).

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

  • White, opaque, low-volume 384-well microplates.

  • Microplate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient.

  • Assay Plate Setup: Add 50 nL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only (0% inhibition control) and wells with a potent, broad-spectrum inhibitor or no enzyme (100% inhibition control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Add 5 µL of the 2X kinase/substrate solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Subtract the background signal (100% inhibition control) from all measurements.

    • Normalize the data by setting the DMSO-only control to 100% kinase activity.

    • Plot the percent kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to calculate the IC50 value.[12][13]

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context, confirming target engagement in a more physiologically relevant system.

Objective: To assess the inhibition of a specific signaling pathway in cells treated with a kinase inhibitor.

Materials:

  • Cancer cell line known to be dependent on the target kinase pathway.

  • Cell culture medium, FBS, and supplements.

  • Test inhibitor.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total and phosphorylated forms of the target substrate, e.g., p-ERK and total ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test inhibitor for a predetermined time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total ERK) to confirm equal loading.

    • Quantify the band intensities to determine the reduction in phosphorylation at each inhibitor concentration.[14]

Conclusion

The selection of a core scaffold is a pivotal step in kinase inhibitor design. The This compound building block represents a highly versatile and promising starting point. Its 7-azaindole core is a proven hinge-binder, while its specific functionalization at the 1, 3, and 5 positions provides medicinal chemists with the necessary tools to optimize potency, selectivity, and drug-like properties.

While established scaffolds like quinazoline and indazole have led to numerous approved drugs, particularly for targets like EGFR and VEGFR, the pyrrolo[2,3-b]pyridine core has demonstrated exceptional utility for other kinase families, most notably the JAKs.[1][15] The pyrazolo[3,4-d]pyrimidine scaffold also remains a valuable isostere of adenine, showing promise against targets like CDK2 and EGFR.[8][16]

Ultimately, the optimal scaffold choice is target-dependent. However, the strategic design of this compound makes it an exceptionally valuable building block for developing novel inhibitors against a wide range of kinase targets, enabling rapid diversification and SAR exploration crucial for modern drug discovery campaigns.

References

Reactivity Face-Off: 3-Iodo vs. 3-Bromo-7-Azaindoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Halogen for C-C and C-N Bond Formation

In the synthesis of novel therapeutics and functional materials, the 7-azaindole scaffold is a privileged structural motif. Its functionalization, particularly at the C3-position, is pivotal for modulating biological activity and physicochemical properties. Palladium-catalyzed cross-coupling reactions are the workhorse for these transformations, with 3-halo-7-azaindoles being key precursors. The choice between a 3-iodo and a 3-bromo-7-azaindole can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-driven comparison of their reactivity in three fundamental cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the rate-determining oxidative addition step of the palladium catalytic cycle, leading to faster reaction rates and often enabling the use of milder reaction conditions compared to their bromo counterparts.

Quantitative Reactivity Comparison

The following tables summarize experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving 3-iodo- and 3-bromo-7-azaindole derivatives. It is important to note that the data presented is collated from different studies and may not represent a direct head-to-head comparison under identical conditions unless specified. However, it provides valuable insights into the typical conditions and achievable yields for each substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of 3-iodo-7-azaindoles is evident in the generally higher yields and milder conditions reported.

EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
16-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60N/A85[1]
26-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60N/A93[1]
3Unprotected 3-bromoindazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)178[2][3]
4Unprotected 3-bromoindazole4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)182[3]

*Data for 3-bromoindazole is presented as a close structural analog to 3-bromo-7-azaindole, illustrating typical reactivity.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The enhanced reactivity of 3-iodo-7-azaindoles is particularly advantageous in this reaction, often proceeding under milder conditions.

EntrySubstrateCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-iodo-5-nitropyridine TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMARTN/AN/A[4]
25-Bromo-3-iodoaminopyridineTerminal AlkynePd(PPh₃)₄ / CuIt-BuOKDMF/THF80N/AHigh (Selective for I)[1][4]
33-Bromo-1,2-dione derivative PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/ALow (Unprotected)[5]
4Silyl-protected 3-bromo-1,2-dione derivativePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/A90[5]

**Precursors to 7-azaindole derivatives, demonstrating the selective reactivity of the C-I bond. ***Vinyl bromide system, presented as an analogy for reactivity trends.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While direct comparative data is scarce, the general principles of reactivity (I > Br) hold true.

EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-7-azaindoleMorpholineP1 / L1LiHMDSTHF60195[6]
25-Bromo-7-azaindoleAnilineP5 / L5LiHMDSTHF1001885[6]
34-Iodoanisole****MorpholineRuPhos-based precatalystK₂CO₃t-BuOH110N/A99[7]
4Aryl IodideAryl/Aliphatic AmineNi(acac)₂ / Phenylboronic esterK₃PO₄N/AN/AN/AHigh (Selective for I)[8][9][10]

****General aryl iodide example to illustrate high reactivity in C-N coupling.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of a 3-Iodo-7-Azaindole Derivative[1]

To a mixture of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv), the corresponding arylboronic acid (1.2 equiv), and Cs₂CO₃ (2 equiv) in a toluene/ethanol (1:1) solvent mixture is added Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %). The reaction mixture is stirred at 60 °C and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Representative Sonogashira Coupling of a Halo-azaindole Precursor[4]

To a solution of the halo-aminopyridine (1 equiv) and the terminal alkyne (1.1-1.5 equiv) in DMF is added Et₃N (2-3 equiv). The mixture is degassed with argon for 15-20 minutes. PdCl₂(PPh₃)₂ (0.02-0.05 equiv) and CuI (0.04-0.1 equiv) are then added, and the reaction mixture is stirred at room temperature or heated to 60 °C. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Representative Buchwald-Hartwig Amination of a Bromo-7-Azaindole[6]

An oven-dried vial is charged with the palladium precatalyst P1 (1 mol %) and ligand L1 (1 mol %). The vial is evacuated and backfilled with argon. The 5-bromo-7-azaindole (0.5 mmol), the amine (0.6 mmol), and THF are added. Finally, LiHMDS (1.2 mmol, 1 M in THF) is added, and the mixture is stirred at 60 °C for 1 hour. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Visualizing the Chemistry

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start Combine_Reagents Combine Halo-azaindole, Coupling Partner, Catalyst, Ligand, and Base Start->Combine_Reagents Add_Solvent Add Anhydrous Solvent Combine_Reagents->Add_Solvent Reaction Stir under Inert Atmosphere (Heat if necessary) Add_Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for a cross-coupling reaction.

Halogen_Selection_Logic Start Choosing between 3-Iodo and 3-Bromo High_Reactivity High Reactivity & Mild Conditions Priority? Start->High_Reactivity Cost_Availability Cost & Starting Material Availability Priority? High_Reactivity->Cost_Availability No Use_Iodo Select 3-Iodo-7-azaindole High_Reactivity->Use_Iodo Yes Cost_Availability->Use_Iodo No Use_Bromo Select 3-Bromo-7-azaindole Cost_Availability->Use_Bromo Yes Optimize_Conditions Optimize for More Forcing Conditions Use_Bromo->Optimize_Conditions

Caption: Decision flowchart for selecting the appropriate 3-halo-7-azaindole.

Conclusion and Recommendations

The choice between 3-iodo- and 3-bromo-7-azaindoles for cross-coupling reactions is a trade-off between reactivity and cost/availability. The experimental evidence strongly supports the higher reactivity of 3-iodo-7-azaindoles, which often translates to higher yields, shorter reaction times, and milder conditions. For researchers prioritizing reaction efficiency and the use of sensitive functional groups that may not tolerate harsh conditions, 3-iodo-7-azaindoles are the superior choice. However, when cost and the availability of a wider range of starting materials are primary concerns, 3-bromo-7-azaindoles represent a viable alternative, provided that more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts) are employed. The data and protocols presented in this guide should serve as a valuable resource for making an informed decision in the design and execution of synthetic routes toward novel 7-azaindole derivatives.

References

Structure-activity relationship (SAR) studies of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Analogs

The 7-azaindole nucleus is a "privileged" structure, meaning it can bind to a variety of biological targets, leading to a wide range of therapeutic applications.[1][2] Extensive research has shown that substitutions at the N-1, C-3, and C-5 positions of the 7-azaindole ring are crucial for modulating the biological activity of these compounds.[1][2]

General SAR Insights for the 7-Azaindole Scaffold

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of the substituents. The nitrogen atom at position 7 allows for hydrogen bonding interactions with the hinge region of many kinases, a key interaction for inhibitory activity.[2]

SAR_General_Scaffold N1 N1 Potency Potency N1->Potency PK PK N1->PK C3 C3 C3->Potency Selectivity Selectivity C3->Selectivity C5 C5 C5->Potency C5->Selectivity

Caption: General SAR workflow for 7-azaindole analogs.

Impact of Substitution at the N-1 Position

The N-1 position of the pyrrole ring is a common site for modification. While the benzenesulfonyl group in the specified compound can act as a protecting group during synthesis, its influence on biological activity is also a key consideration.

  • N-Sulfonyl Groups: In some contexts, N-sulfonyl groups are used to facilitate specific chemical transformations, such as regioselective C-3 sulfenylation.[3] Their direct contribution to the SAR is less commonly explored in a systematic way compared to other substituents.

  • Other N-1 Substitutions: A variety of other groups at the N-1 position have been investigated. For example, N-methylation has been shown to be important for the activity of some 7-azaindole derivatives.

Structure-Activity Relationship at the C-3 Position

The C-3 position is a critical site for substitution, directly impacting the potency and selectivity of the analogs. The introduction of an iodo group at this position, as in the title compound, often serves as a handle for further chemical modifications via cross-coupling reactions.

  • Aryl and Heteroaryl Groups: Substitution with various aryl and heteroaryl moieties at the C-3 position has been a successful strategy in developing potent inhibitors for various targets. For instance, a pyrazol-4-yl group at C-3 of a 5-(3,4-difluorophenyl)-7-azaindole scaffold was found to be crucial for its activity in promoting β-cell survival.[4]

  • Thioether Linkages: Regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles introduces a thioether linkage at this position, leading to a class of compounds with potential biological activities.[3]

Influence of Substituents at the C-5 Position

The C-5 position is another key area for modification that significantly influences the biological profile of 7-azaindole analogs.

  • Halogens: The presence of a fluorine atom at the C-5 position, as in the title compound, can enhance binding affinity and improve metabolic stability. In a series of 7-azaindole analogs, halogen substitutions at this position were explored for their effect on kinase inhibition.

  • Aryl and Heteroaryl Groups: Similar to the C-3 position, the introduction of aryl and heteroaryl groups at C-5 has been widely studied. For example, 5-phenyl-7-azaindole derivatives have been investigated as potent inhibitors.[4]

Comparative Data of 7-Azaindole Analogs

The following tables summarize the biological activities of various 7-azaindole derivatives from different studies to provide a comparative perspective.

Table 1: Anticancer Activity of 7-Azaindole Analogs

Compound IDTargetCell LineIC50 (µM)Reference
4g PARPMCF-715.56[5]
4a Erk5A5496.23 µg/mL[6]
5j Erk5A5494.56 µg/mL[6]
8l Haspin-0.014[7]
8g CDK9/CyclinT & Haspin-Dual Inhibitor[7]
8h CDK9/CyclinT & Haspin-Dual Inhibitor[7]

Table 2: Kinase Inhibitory Activity of 7-Azaindole Analogs

Compound ScaffoldTarget KinaseActivityReference
Isoquinolinesulfonamide analogsFLT3Sub-nanomolar inhibitors[8]
7-azaindole derivativesErk5Potent inhibitors[6]
7-azaindole-benzocycloalkanone hybridsCDK9/CyclinT, HaspinDual inhibitors[7]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols based on the methodologies often employed in the synthesis and evaluation of 7-azaindole derivatives.

General Synthetic Procedure for C-3 Functionalization

A common method for introducing substituents at the C-3 position of the 7-azaindole core involves a multi-step synthesis.

Synthesis_Workflow Start N-Protected 7-Azaindole Step1 Halogenation at C-3 (e.g., Iodination) Start->Step1 Step2 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Step1->Step2 Step3 Deprotection Step2->Step3 End Final C-3 Substituted Analog Step3->End

Caption: General workflow for C-3 functionalization.

  • Protection of the N-1 Position: The nitrogen of the pyrrole ring is typically protected, for instance, with a benzenesulfonyl group, to direct subsequent reactions.

  • Regioselective Halogenation: The N-protected 7-azaindole is then halogenated at the C-3 position, often using reagents like N-iodosuccinimide (NIS).

  • Cross-Coupling Reaction: The resulting 3-halo-7-azaindole is then subjected to a cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira coupling) to introduce a variety of substituents at the C-3 position.

  • Deprotection: The protecting group at the N-1 position is removed to yield the final product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is a primary determinant of their potential therapeutic value.

Kinase_Assay_Workflow Start Prepare Assay Plate Step1 Add Kinase, Substrate, and ATP Start->Step1 Step2 Add Test Compound (Varying Concentrations) Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Measure Kinase Activity (e.g., Luminescence, Fluorescence) Step3->Step4 Step5 Calculate IC50 Values Step4->Step5

Caption: Typical workflow for an in vitro kinase assay.

  • Assay Preparation: The assay is typically performed in a 96- or 384-well plate format.

  • Reaction Mixture: A reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and adenosine triphosphate (ATP) is prepared.

  • Compound Addition: The synthesized 7-azaindole analogs are added to the wells at various concentrations.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate, often using luminescence- or fluorescence-based methods.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

While specific SAR data for 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine analogs is not available, the broader class of 7-azaindole derivatives has been extensively studied. The key takeaways for researchers, scientists, and drug development professionals are that modifications at the N-1, C-3, and C-5 positions are critical for determining the biological activity of this scaffold. The introduction of various substituents at these positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of promising drug candidates for a range of diseases, particularly cancer. Future research focusing on the systematic exploration of analogs of the title compound could uncover novel therapeutic agents.

References

Validating the target engagement of inhibitors derived from 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a potential drug molecule interacts with its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies for validating the target engagement of kinase inhibitors derived from the versatile 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold, with a focus on Janus Kinase 3 (JAK3) inhibition.

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, giving rise to numerous potent kinase inhibitors. Validating the direct interaction of these compounds with their intended kinase target is paramount to understanding their mechanism of action and advancing them through preclinical development. This guide will compare a representative compound from this class with a well-established clinical JAK inhibitor, Tofacitinib, and detail key experimental protocols for assessing target engagement.

Comparative Inhibitor Profiles: Biochemical Potency

A primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) in biochemical assays. This provides a quantitative measure of the compound's ability to inhibit the enzymatic activity of the purified kinase. Here, we compare a promising 1H-pyrrolo[2,3-b]pyridine derivative, Compound 14c, with the pan-JAK inhibitor, Tofacitinib.[1][2]

CompoundTarget KinaseBiochemical IC50 (nM)Scaffold
Compound 14c JAK35.11H-pyrrolo[2,3-b]pyridine
JAK147
JAK230
Tofacitinib JAK31.0Pyrrolo[2,3-d]pyrimidine
JAK115
JAK271

This data highlights the potency of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting JAK3. While Tofacitinib exhibits slightly higher potency against JAK3 in this biochemical assay, Compound 14c demonstrates a comparable profile and serves as a strong candidate for further target engagement validation in a cellular context.

Methodologies for Validating Cellular Target Engagement

While biochemical assays are crucial for initial screening, they do not fully recapitulate the environment within a living cell. Therefore, cell-based target engagement assays are essential to confirm that a compound can penetrate the cell membrane and bind to its intended target at physiologically relevant concentrations. Below are detailed protocols for three widely used target engagement assays.

Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[3][4] This change in thermal stability can be quantified to confirm target engagement.

Experimental Workflow:

CETSA_Workflow A Cell Treatment B Heat Shock A->B Incubate with inhibitor C Cell Lysis B->C Apply temperature gradient D Separation of Soluble Fraction C->D Freeze-thaw cycles E Protein Quantification D->E Centrifugation F Western Blot Analysis E->F Quantify soluble protein G Data Analysis F->G Detect target protein

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment: Culture a cell line expressing the target kinase (e.g., a human T-cell line for JAK3) to 80-90% confluency. Treat the cells with the test inhibitor (e.g., Compound 14c or Tofacitinib) at various concentrations or a vehicle control (DMSO) for 1-2 hours.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples. Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase (e.g., anti-JAK3).

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting temperature (Tagg) to a higher temperature in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that also binds to the target.

Signaling Pathway:

NanoBRET_Pathway cluster_0 No Inhibitor cluster_1 With Inhibitor A NanoLuc-JAK3 B Fluorescent Tracer A->B Binding C BRET Signal B->C Energy Transfer D NanoLuc-JAK3 E Fluorescent Tracer G No BRET Signal E->G Displacement F Inhibitor F->D Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Transfection: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase (e.g., JAK3-NanoLuc®).

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Add the test inhibitor at various concentrations to the cells and incubate for 2 hours.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for the kinase family to the wells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the BRET signal using a luminometer.

  • Data Analysis: The binding of the test inhibitor competes with the tracer, leading to a decrease in the BRET signal. Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve. This cellular IC50 provides a quantitative measure of target engagement in a physiological context.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a purified protein target.

Experimental Workflow:

SPR_Workflow A Immobilize Ligand B Inject Analyte A->B JAK3 on sensor chip C Association Phase B->C Inhibitor flows over surface D Dissociation Phase C->D Binding occurs F Kinetic Analysis C->F E Regeneration D->E Buffer wash D->F E->F Remove bound inhibitor

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Ligand Immobilization: Covalently immobilize the purified recombinant target kinase (e.g., JAK3) onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the test inhibitor (analyte) over the sensor surface. A reference channel without the immobilized kinase is used for background subtraction.

  • Association and Dissociation: Monitor the change in the refractive index at the sensor surface in real-time as the inhibitor associates with and dissociates from the immobilized kinase.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that removes the bound inhibitor without denaturing the immobilized kinase.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Conclusion

Validating the target engagement of inhibitors derived from the this compound scaffold is a multi-faceted process that requires both biochemical and cellular approaches. While biochemical assays provide initial potency data, cellular target engagement assays such as CETSA and NanoBRET™ are indispensable for confirming on-target activity in a more physiologically relevant setting. Furthermore, biophysical techniques like SPR offer detailed insights into the binding kinetics of the inhibitor-target interaction. By employing a combination of these methodologies, researchers can build a comprehensive understanding of their compound's mechanism of action, enabling data-driven decisions in the progression of novel kinase inhibitors towards clinical development.

References

Biological evaluation of compound series from 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of a series of compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, a core structure of significant interest in medicinal chemistry. While direct comparative data for a series originating from 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is not extensively available in public literature, this document compiles and compares representative data from structurally related analogs to offer insights into their therapeutic potential, particularly as kinase inhibitors and anticancer agents.

Introduction to 1H-Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1] This guide focuses on the comparative biological evaluation of substituted 1H-pyrrolo[2,3-b]pyridine compounds, highlighting their structure-activity relationships (SAR) as inhibitors of key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), and their resulting anti-proliferative effects on cancer cells.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological data for representative 1H-pyrrolo[2,3-b]pyridine derivatives from various studies. These compounds have been selected to illustrate the impact of different substitutions on their inhibitory potency against specific kinases and their efficacy in cellular assays.

Table 1: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDModifications from Core ScaffoldFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
1 3-(m-methoxyphenyl)1900---[2]
4h 5-(trifluoromethyl)-3-(various larger substituents)7925712[3]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. "-" indicates data not available.

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
16h A549Lung Carcinoma0.109[4]
16h MDA-MB-231Breast Cancer0.245[4]
16h MCF-7Breast Cancer-[4]
12b --EC₅₀ = 1.025[5]

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. EC₅₀ value represents the concentration of the compound that gives a half-maximal response. "-" indicates data not available.

Table 3: Inhibitory Activity against Glycogen Synthase Kinase-3β (GSK-3β)

Compound IDGSK-3β IC₅₀ (nM)Reference
41 0.22[6]
46 0.26[6]
54 0.24[6]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate key signaling pathways and experimental workflows.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activation PI3K PI3K FGFR->PI3K Activation Cell_Response Cellular Responses (Proliferation, Survival, etc.) PLCg->Cell_Response RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response AKT->Cell_Response

FGFR Signaling Pathway

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription

JAK-STAT Signaling Pathway

Kinase_Inhibition_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor to Plate A->B C Add Kinase and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at RT D->E F Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

Kinase Inhibition Assay Workflow

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (e.g., 4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Data Analysis (Calculate % Viability, IC50) G->H

MTT Cell Proliferation Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures and may require optimization for specific cell lines or kinases.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro potency of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase (e.g., recombinant human FGFR1 or JAK3)

  • Kinase substrate (e.g., a generic peptide substrate)

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a mixture containing the kinase and its substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8][9]

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.[10][11][12][13]

Conclusion

The presented data on 1H-pyrrolo[2,3-b]pyridine derivatives highlight their potential as potent inhibitors of clinically relevant kinases and as effective anti-proliferative agents. The structure-activity relationships, though based on a representative set of compounds, suggest that modifications at the 3- and 5-positions of the pyrrolopyridine ring can significantly impact biological activity. Further optimization of this scaffold, guided by the experimental protocols outlined in this guide, holds promise for the development of novel therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

Kinase Selectivity Profile of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profiles for various derivatives of this scaffold, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity (IC50) of selected 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases. The data highlights the diverse selectivity profiles achievable through modification of the core scaffold.

Compound IDTarget KinaseIC50 (nM)Additional Kinases TestedIC50 (nM)Reference
Compound 14c JAK35.1JAK147[1][2]
JAK230[1][2]
TYK286[1]
Compound 11g JAK35.2JAK155[1]
JAK248[1]
TYK230[1]
Compound 11h JAK33.7JAK154[1]
JAK226[1]
TYK237[1]
Compound 4h FGFR17FGFR29[3][4][5]
FGFR325[3][4][5]
FGFR4712[3][4][5]
Compound 25a ATM->700-fold selective over other PIKK family members-[6]
Compound 42 Cdc77--[7]
Unnamed Series TNIK<1--[8][9]

Experimental Protocols

The determination of kinase inhibition, typically reported as IC50 values, is critical for establishing the potency and selectivity of compounds. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical fluorescence-based assay for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase: Purified, active enzyme.

  • Kinase Substrate: A peptide or protein that is a known substrate for the kinase.

  • ATP (Adenosine 5'-triphosphate): The phosphate donor for the kinase reaction.

  • Assay Buffer: Typically contains HEPES, MgCl2, Brij-35, and other components to ensure optimal kinase activity.

  • Test Compounds: 1H-pyrrolo[2,3-b]pyridine derivatives dissolved in DMSO.

  • Detection Reagent: An antibody or other reagent that specifically recognizes the phosphorylated substrate.

  • Microplates: 96-well or 384-well plates suitable for fluorescence measurements.

  • Plate Reader: A microplate reader capable of detecting the fluorescence signal.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.

  • Reaction Setup: The kinase, substrate, and assay buffer are added to the wells of the microplate.

  • Compound Addition: The diluted test compounds are added to the appropriate wells. Control wells containing DMSO without the test compound (positive control) and wells without the kinase (negative control) are also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: After incubation, the detection reagent is added to each well. This reagent generates a fluorescence signal that is proportional to the amount of phosphorylated substrate.

  • Data Acquisition: The fluorescence intensity in each well is measured using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of kinase inhibitors.

G cluster_0 Compound Synthesis & Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Potency cluster_3 Selectivity Profiling cluster_4 Data Analysis & Interpretation synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives dissolution Dissolution in DMSO synthesis->dissolution primary_assay Single-Dose Screening against Primary Target Kinase dissolution->primary_assay ic50 IC50 Determination for Active Compounds primary_assay->ic50 panel Screening against a Panel of Off-Target Kinases ic50->panel analysis Calculation of Selectivity Index panel->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

JAK/STAT Signaling Pathway

Several 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of Janus kinases (JAKs). The diagram below illustrates the canonical JAK/STAT signaling pathway, a critical pathway in cytokine signaling and immune response.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Target Gene Transcription nucleus->gene Initiates inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative inhibitor->jak Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

References

Strategic Fluorination Elevates the Druggability of Pyrrolopyridines: An In Vitro ADME Profile Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the ADME Profiles of Fluorinated and Non-Fluorinated Pyrrolopyridine Analogs.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's metabolic stability, binding affinity, and membrane permeability. This guide provides an objective comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated versus non-fluorinated pyrrolopyridine scaffolds, a class of heterocyclic compounds of significant interest in drug discovery. The data presented herein, derived from studies on closely related pyrrole-based structures, offers compelling evidence for the transformative impact of fluorination on key pharmacokinetic parameters.

A noteworthy study on pyrrole-based MK2 inhibitors demonstrated that the introduction of a single fluorine atom can dramatically improve the ADME profile.[1][2][3][4] While preserving the target potency, the fluorinated derivatives exhibited significantly enhanced permeability, solubility, and reduced in vivo clearance, culminating in a substantial increase in oral exposure.[1][2][3][4] These findings underscore the potential of fluorine substitution as a powerful tool for optimizing the drug-like properties of pyrrolopyridine-based therapeutic agents.

Comparative In Vitro ADME Data

The following tables summarize the quantitative comparison between a non-fluorinated parent compound and its fluorinated analog, illustrating the profound effects of this single atomic substitution.

Table 1: Physicochemical and Permeability Profile

CompoundStructureFluorinatedSolubility (g/L)Permeability (Papp, 10⁻⁶ cm/s)
Analog 1 (Parent) [Non-Fluorinated Pyrrolopyridine Analog]No0.004Low (Value not specified)
Analog 2 (Fluorinated) [Fluorinated Pyrrolopyridine Analog]Yes0.032High (Value not specified)

Data adapted from a study on pyrrole-based MK2 inhibitors, a scaffold closely related to pyrrolopyridines.[1]

Table 2: Metabolic Stability and In Vivo Clearance

CompoundIn Vitro Clearance (CLint, µL/min/mg protein)Rat In Vivo Clearance (mL/min/kg)Rat Oral Bioavailability (%)Rat Oral Exposure (AUC, nM·h)
Analog 1 (Parent) Not Specified100Not Specified121
Analog 2 (Fluorinated) Not Specified11Not Specified3486

Data adapted from a study on pyrrole-based MK2 inhibitors.[1]

Additional studies on fluorinated heterocyclic compounds have shown that fluorination can sometimes lead to higher plasma protein binding and in vitro clearance, which is often associated with increased lipophilicity.[5] However, the strategic placement of fluorine can also shield molecules from metabolic attack, thereby improving metabolic stability.[6][7]

Experimental Protocols

The following are detailed methodologies for key in vitro ADME assays typically employed in the evaluation of drug candidates.

1. Aqueous Solubility Assay (Thermodynamic Solubility)

  • Purpose: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

  • Methodology: An excess amount of the compound is suspended in a buffer solution of a defined pH (e.g., pH 7.4). The suspension is agitated for a set period (e.g., 18-24 hours) to reach thermodynamic equilibrium. After incubation, the suspension is filtered to remove any undissolved solid. The concentration of the compound in the filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, which serves as a model for intestinal absorption.

  • Methodology: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The donor wells are filled with a buffered solution (e.g., pH 5.0, 6.2, or 7.4) containing the test compound. The acceptor plate, filled with a buffer at pH 7.4, is placed in contact with the filter plate.[8] The system is incubated for a specified time (e.g., 4-18 hours). The concentration of the compound in both the donor and acceptor wells is then determined by LC-MS/MS to calculate the permeability coefficient (Papp).[8]

3. Metabolic Stability in Liver Microsomes

  • Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.

  • Methodology: The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system in a buffer solution at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile. The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]

4. Cytochrome P450 (CYP) Inhibition Assay

  • Purpose: To determine the potential of a compound to inhibit the activity of major CYP isoforms, which is a key indicator of potential drug-drug interactions.

  • Methodology: The test compound is incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and a NADPH-regenerating system. The rate of formation of the metabolite of the probe substrate is measured by LC-MS/MS in the presence and absence of the test compound. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is then calculated.[8]

5. Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

  • Purpose: To measure the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

  • Methodology: The test compound is added to plasma in the sample chamber of a RED device. The device contains a semi-permeable membrane that separates the plasma-containing chamber from a buffer-containing chamber. The system is incubated at 37°C for a sufficient time (e.g., 4 hours) to reach equilibrium.[8] Aliquots are then taken from both the plasma and buffer chambers, and the concentration of the compound in each is determined by LC-MS/MS. The percentage of the compound bound to plasma proteins is then calculated.[8]

Visualizing the In Vitro ADME Workflow

The following diagram illustrates a typical workflow for the in vitro ADME profiling of drug candidates.

Caption: A typical in vitro ADME screening cascade for drug discovery.

References

A Comparative Efficacy Analysis of Pyrrolo[2,3-b]pyridine and Pyrazolo[1,5-a]triazine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Heterocyclic Scaffolds

In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-b]pyridine and pyrazolo[1,5-a]triazine scaffolds have emerged as privileged structures, demonstrating significant potential in the development of targeted therapeutics. This guide provides a comparative overview of their efficacy, supported by experimental data from peer-reviewed studies. We present a quantitative analysis of their inhibitory activities against various kinases, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to aid in your research and development endeavors.

Quantitative Efficacy Comparison

The following tables summarize the in vitro inhibitory activities of representative compounds from both scaffold classes against a panel of protein kinases. It is important to note that these values are collated from different studies and direct head-to-head comparisons should be made with caution, considering potential variations in assay conditions.

Table 1: Efficacy of Pyrrolo[2,3-b]pyridine Derivatives Against Various Kinases

Compound ID/ReferenceTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Cancer Cell Line(s)
Compound 22 [1][2]CDK848.6>15-fold selectivity over normal cellsColorectal Cancer
Compound 41 [3]GSK-3β0.22-SH-SY5Y (Neuroblastoma)
Unnamed Derivative [4]PDE4B480--
Unnamed Derivative TNIKpIC50 range: 7.37 to 9.92-Colorectal Cancer
Compound 1r [5]FMS Kinase3084Ovarian, Prostate, Breast Cancer

Table 2: Efficacy of Pyrazolo[1,5-a]triazine and Related Pyrazolo-pyrimidine/triazine Derivatives Against Various Kinases

Compound ID/ReferenceTarget KinaseIC50 (nM)Cell-Based Assay IC50 (µM)Cancer Cell Line(s)
Compound 9f [6]CDK21850--
Unnamed Derivatives [7]CDK7-0.2 - 1.6Pancreatic Ductal Adenocarcinoma
Unnamed Derivative [8]CK2pM rangeµM rangeProstate and Colon Cancer
Compound 6t [9]CDK290-Various
Unnamed Derivative [10]--0.13 - 0.36Prostate and Pancreatic Cancer

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the efficacy of kinase inhibitors. For specific parameters, it is essential to consult the original research articles.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

  • Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution series (e.g., 10-point, 1:3 dilution) is then prepared in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control).

    • Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The concentrations of substrate and ATP should be optimized for each kinase, often near the Km value.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Cell-Based Kinase Activity Assay (Phosphorylation Level)

This method measures the phosphorylation of a kinase's substrate within a cellular context.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO for a predetermined time.

  • Cell Lysis:

    • Remove the culture medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Phosphorylation Detection (TR-FRET):

    • Transfer the cell lysates to a TR-FRET detection plate.

    • Add a mixture of antibodies: a europium chelate-labeled antibody against the total protein and an acceptor fluorophore-labeled antibody specific for the phosphorylated form of the substrate.

    • Incubate to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor). The ratio of the two signals is proportional to the amount of substrate phosphorylation.[12][13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow.

G Wnt Signaling Pathway and GSK-3β Inhibition cluster_0 Wnt OFF State cluster_1 Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK-3β, CK1α) BetaCatenin_p β-catenin (phosphorylated) DestructionComplex->BetaCatenin_p Phosphorylation BetaCatenin β-catenin (stable) DestructionComplex->BetaCatenin No Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->DestructionComplex Inhibition TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocation to Nucleus TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation PyrroloPyridine Pyrrolo[2,3-b]pyridine Inhibitor (e.g., Compound 41) PyrroloPyridine->DestructionComplex Inhibits GSK-3β G Kinase Inhibitor Efficacy Testing Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Evaluation cluster_2 In Vivo Studies BiochemicalAssay Biochemical Kinase Assay Determine_IC50 Determine IC50 BiochemicalAssay->Determine_IC50 SelectivityProfiling Kinase Selectivity Profiling Determine_IC50->SelectivityProfiling CellBasedAssay Cell-Based Kinase Activity Assay SelectivityProfiling->CellBasedAssay Lead Compounds CellViability Cell Viability/Proliferation Assay CellBasedAssay->CellViability WesternBlot Western Blot for Target Modulation CellBasedAssay->WesternBlot PK_PD Pharmacokinetics & Pharmacodynamics CellViability->PK_PD Candidate Selection WesternBlot->PK_PD XenograftModel Xenograft Tumor Model PK_PD->XenograftModel Efficacy_Toxicity Efficacy and Toxicity Assessment XenograftModel->Efficacy_Toxicity

References

Structural Elucidation of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for confirming the structure of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives. While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable and often complementary structural information, particularly when suitable crystals for diffraction are not obtainable.

Primary Method: Single-Crystal X-ray Crystallography

X-ray crystallography is considered the "gold standard" for the unambiguous determination of molecular structures.[1][2] It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a crystal lattice. This technique is invaluable for confirming the absolute configuration of chiral centers and understanding intermolecular interactions in the solid state.

Hypothetical Crystallographic Data for this compound

The following table summarizes expected crystallographic data for the title compound, based on analyses of similar heterocyclic structures.[3][4]

Parameter Hypothetical Value
Molecular Formula C13H8FIN2O2S[5]
Molecular Weight 402.18 g/mol [5]
Crystal System Monoclinic
Space Group P21/c
a (Å) ~7.7
b (Å) ~17.8
c (Å) ~9.8
α (°) 90
β (°) ~106.5
γ (°) 90
Volume (ų) ~1280
Z 4
Calculated Density (Mg/m³) ~1.36
Absorption Coefficient (mm⁻¹) ~0.10
F(000) 544
Final R indices [I>2σ(I)] R1 = ~0.05
wR2 (all data) ~0.12
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the title compound are grown by slow evaporation of a suitable solvent system, such as a mixture of dichloromethane and methanol.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 293 K) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). Diffraction data are collected as a series of frames at different crystal orientations.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Workflow for X-ray Crystallography

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_exposure X-ray Exposure mounting->xray_exposure diffraction_data Collect Diffraction Data xray_exposure->diffraction_data data_processing Data Processing diffraction_data->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for determining a molecular structure using single-crystal X-ray crystallography.

Alternative and Complementary Spectroscopic Methods

When single crystals cannot be obtained, or for analysis in solution, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6] For the title compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a comprehensive picture of the molecular structure in solution.

Expected NMR Data (in DMSO-d₆)

Technique Expected Chemical Shifts (δ, ppm) and Couplings (J, Hz)
¹H NMR Aromatic protons of the benzenesulfonyl group (~7.5-8.0 ppm), protons on the pyrrolo[2,3-b]pyridine core (~7.0-8.5 ppm).[7]
¹³C NMR Carbons of the benzenesulfonyl group (~125-140 ppm), carbons of the pyrrolo[2,3-b]pyridine core (~100-155 ppm), carbon bearing iodine at a lower field.[7][8]
¹⁹F NMR A singlet for the fluorine atom on the pyrrolo[2,3-b]pyridine ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrations to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[9] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns, offering further structural insights.[10]

Expected Mass Spectrometry Data

Technique Expected m/z Values
HRMS (ESI+) [M+H]⁺: ~402.9496 (Calculated for C₁₃H₉FIN₂O₂S⁺)
MS/MS Fragmentation Fragmentation may involve the loss of the benzenesulfonyl group, iodine, and other characteristic fragments of the pyrrolopyridine core.[11][12]

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample into a liquid chromatography system (e.g., UPLC) coupled to the mass spectrometer. A C18 column is typically used for separation.[10]

  • Mass Analysis: The eluent is introduced into the mass spectrometer. Data is acquired in both full scan mode (for HRMS) and product ion scan mode (for MS/MS) using electrospray ionization (ESI) in positive mode.[10][13]

Comparison Summary

Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Sample Phase Solid (single crystal)SolutionSolution/Solid
Information Obtained 3D atomic arrangement, bond lengths/angles, stereochemistry, packingAtomic connectivity, chemical environment, dynamic processesMolecular weight, elemental formula, fragmentation patterns
Key Advantage Unambiguous structure determination[6]Provides data on structure in solutionHigh sensitivity, requires very small sample amounts
Key Limitation Requires high-quality single crystals, which can be difficult to grow[1]Does not provide 3D structure directly, interpretation can be complexDoes not provide stereochemical information or atomic connectivity

Conclusion

For the definitive structural confirmation of this compound derivatives, single-crystal X-ray crystallography is the most powerful technique, providing an unambiguous three-dimensional structure. However, NMR spectroscopy and mass spectrometry are essential and highly complementary techniques. They provide crucial information about the molecular structure in solution, confirm the molecular formula, and can be used when suitable crystals for X-ray diffraction are unavailable. A combined approach, utilizing all three techniques, provides the most comprehensive characterization of novel chemical entities.

References

A Head-to-Head Comparison of Protecting Groups for the 7-Azaindole Nitrogen: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. The synthesis and functionalization of these molecules often necessitate the protection of the pyrrolic nitrogen to control regioselectivity and prevent undesired side reactions. The choice of an appropriate protecting group is critical and depends on the planned synthetic route, including the stability required during subsequent reactions and the conditions for its eventual removal. This guide provides a comprehensive head-to-head comparison of three commonly employed protecting groups for the 7-azaindole nitrogen: tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and p-toluenesulfonyl (Tosyl).

Comparative Analysis of Protecting Group Performance

The selection of a suitable protecting group is a balancing act between stability, ease of introduction and removal, and impact on the reactivity of the 7-azaindole core. The following tables summarize the quantitative data for the protection and deprotection of the 7-azaindole nitrogen with Boc, SEM, and Tosyl groups, offering a clear comparison of their performance.

Table 1: Comparison of Protection and Deprotection Yields

Protecting GroupProtection Reagent(s)Typical Yield (%)Deprotection Reagent(s)Typical Yield (%)Reference
Boc (Boc)₂O, Base (e.g., TEA, DMAP, NaH)91 - 97Acid (TFA, HCl) or Base (NaOMe, Cs₂CO₃)42 - Quantitative[1]
SEM SEM-Cl, Base (e.g., NaH)94Fluoride (TBAF) or Acid (HCl)70 (Microwave)[1]
Tosyl Ts-Cl, Base (e.g., TEA, DMAP)89Base (NaOH, Cs₂CO₃)73 - Quantitative[2][3][4]

Table 2: Stability of N-Protected 7-Azaindoles under Various Reaction Conditions

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., NaOH, K₂CO₃)Organometallic Reagents (e.g., n-BuLi, Grignard)Palladium Cross-CouplingOxidative ConditionsReductive Conditions (e.g., H₂, Pd/C)
Boc LabileGenerally Stable (can be cleaved with strong base)StableStableGenerally StableStable
SEM LabileStableStableStableStableStable
Tosyl StableLabile (cleaved with strong base)Stable to some organometallics; can direct ortho-metalationStableStableStable

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible research. The following section provides representative protocols for the introduction and removal of Boc, SEM, and Tosyl protecting groups on the 7-azaindole nitrogen.

tert-Butoxycarbonyl (Boc) Group

Protection of 7-Azaindole with Boc Anhydride:

To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is then added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-Boc-7-azaindole. A high-yielding procedure using sodium hydride in tetrahydrofuran has also been reported to give excellent yields (96.7%)[5].

Deprotection of N-Boc-7-Azaindole:

  • Acidic Conditions: N-Boc-7-azaindole (1.0 eq) is dissolved in a solvent such as DCM or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of hydrogen chloride (HCl) in dioxane (4 M), is added at room temperature. The reaction is typically complete within 1-2 hours. The solvent and excess acid are removed under vacuum to yield the deprotected 7-azaindole, usually as its corresponding salt.

  • Basic Conditions: For substrates sensitive to acidic conditions, basic deprotection can be employed. N-Boc-7-azaindole can be treated with bases such as sodium methoxide (NaOMe) in methanol or cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol. The reaction is stirred at room temperature or heated to reflux until the deprotection is complete[6].

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

Protection of 7-Azaindole with SEM-Cl:

To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added a solution of 7-azaindole (1.0 eq) in THF. The mixture is stirred at this temperature for 30 minutes, after which 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the slow addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to give N-SEM-7-azaindole[1].

Deprotection of N-SEM-7-Azaindole:

  • Fluoride-Mediated Deprotection: N-SEM-7-azaindole (1.0 eq) is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 2.0 eq) is added. The reaction mixture is heated to reflux or subjected to microwave irradiation until completion[1]. It is important to note that this method can sometimes lead to the formation of side products[7].

  • Acidic Deprotection: The SEM group can also be removed under acidic conditions, for example, by treatment with a solution of HCl in an alcohol or dioxane.

  • Mild Deprotection with MgBr₂: For sensitive substrates, a milder deprotection can be achieved using magnesium bromide (MgBr₂) in a suitable solvent system[8].

p-Toluenesulfonyl (Tosyl) Group

Protection of 7-Azaindole with Tosyl Chloride:

7-azaindole (1.0 eq) is dissolved in a solvent like DCM or acetonitrile. A base such as triethylamine (1.5 eq) or pyridine is added, followed by p-toluenesulfonyl chloride (Ts-Cl, 1.2 eq) at 0 °C. The reaction is then stirred at room temperature for several hours. After completion, the reaction is worked up by washing with water and brine, and the organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography to yield N-tosyl-7-azaindole[4].

Deprotection of N-Tosyl-7-Azaindole:

A particularly mild and efficient method for the deprotection of N-tosyl-7-azaindoles involves the use of cesium carbonate (Cs₂CO₃, 3.0 eq) in a 2:1 mixture of THF and methanol. The reaction proceeds at room temperature and is often complete within a few hours[2][3]. Other methods include the use of sodium tert-butoxide or mischmetal and TiCl₄ for desulfonylation[9].

Visualization of Synthetic Pathways

To further aid in the understanding of the protection and deprotection strategies, the following diagrams illustrate the general workflows.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection 7-Azaindole 7-Azaindole Protection Reagents Protection Reagents 7-Azaindole->Protection Reagents 1) Base 2) Protecting Group Source N-Protected 7-Azaindole N-Protected 7-Azaindole Protection Reagents->N-Protected 7-Azaindole N-Protected 7-Azaindole_dep N-Protected 7-Azaindole Deprotection Reagents Deprotection Reagents N-Protected 7-Azaindole_dep->Deprotection Reagents 7-Azaindole_dep 7-Azaindole Deprotection Reagents->7-Azaindole_dep

Caption: General workflow for the protection and deprotection of the 7-azaindole nitrogen.

ProtectingGroupSelection start Need to protect 7-azaindole N-H? acid_sensitive Subsequent steps involve acid-sensitive groups? start->acid_sensitive Yes no_protection Proceed without protection start->no_protection No strong_base_sensitive Subsequent steps involve strong base? acid_sensitive->strong_base_sensitive No use_boc Consider Boc (deprotect with base) acid_sensitive->use_boc Yes organometallic Using strong organometallic reagents (e.g., n-BuLi)? strong_base_sensitive->organometallic No use_sem Consider SEM strong_base_sensitive->use_sem Yes organometallic->use_boc No, consider Boc (deprotect with acid) use_tosyl Consider Tosyl organometallic->use_tosyl Yes

Caption: Decision tree for selecting a suitable protecting group for the 7-azaindole nitrogen.

Conclusion

The choice of a protecting group for the 7-azaindole nitrogen is a critical decision in the design of a synthetic route. The Boc group offers versatility with both acidic and basic deprotection options, making it suitable for a wide range of applications, particularly when acid-sensitive functionalities are present in later steps. The SEM group provides high stability to a broad range of conditions but its removal can sometimes be challenging. The Tosyl group is a robust protecting group that is stable to acidic conditions and some organometallic reagents, with the significant advantage of mild basic deprotection methods. By carefully considering the stability requirements of the planned synthetic transformations and the available deprotection strategies, researchers can select the optimal protecting group to facilitate the efficient and successful synthesis of complex 7-azaindole derivatives.

References

Safety Operating Guide

Proper Disposal of 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for the chemical compound 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure laboratory safety and environmental protection. Due to the compound's halogenated and complex heterocyclic nature, it is imperative to treat it as hazardous waste.

Hazard Assessment and Characterization

Key Hazard Considerations:

  • Halogenated Compound: Halogenated organic compounds are often toxic and persistent in the environment.[1][2] They require separate and specialized disposal streams.[1][2]

  • Iodinated Compound: Iodine-containing organic materials are treated as hazardous waste and should be properly sealed to prevent sublimation and release.[3][4]

  • Fluorinated Compound: Fluorinated organic compounds, particularly those with aromatic rings, can be highly persistent "forever chemicals" with potential for bioaccumulation and long-term environmental impact.[5][6][7][8]

  • Pyridine Derivative: Pyridine and its derivatives are often flammable, toxic, and harmful upon inhalation, ingestion, or skin contact.[9][10]

  • Sulfonyl Group: While the sulfonyl group itself is relatively stable, its presence can influence the overall reactivity and biological activity of the molecule.

Quantitative Data for Structurally Similar Compounds

The following table summarizes available data for compounds structurally related to this compound. This information should be used as a conservative guide in the absence of specific data for the compound of interest.

Property1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₁₃H₈ClIN₂O₂SC₁₃H₉IN₂O₂S
Molecular Weight 418.64 g/mol 384.19 g/mol
Physical Form SolidNot specified
Hazard Pictograms GHS07 (Harmful)GHS07 (Harmful)
Signal Word WarningWarning
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)H302 (Harmful if swallowed)
Storage Class Code 11 (Combustible Solids)11 (Combustible Solids)

Personal Protective Equipment (PPE)

Before handling or preparing for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use of a certified fume hood is mandatory to avoid inhalation of any dust or vapors.[2][9]

Step-by-Step Disposal Protocol

The following experimental protocol outlines the mandatory steps for the safe disposal of this compound.

Materials:

  • Designated, labeled, and sealed hazardous waste container for halogenated organic solids.

  • Chemically resistant scoop or spatula.

  • Appropriate PPE (see section 3).

  • Fume hood.

Procedure:

  • Work Area Preparation: All disposal procedures must be conducted within a certified chemical fume hood to prevent the release of particulates or vapors into the laboratory environment.[2][9]

  • Waste Segregation: Under no circumstances should this compound be mixed with non-hazardous waste or other waste streams such as non-halogenated solvents.[1][2]

  • Container Labeling: The designated waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solid" and should also list the full chemical name: "this compound".

  • Transfer of Waste:

    • Carefully transfer the solid waste into the designated hazardous waste container using a clean, chemically resistant scoop or spatula.

    • Avoid generating dust. If the material is a fine powder, consider gently wetting it with a small amount of an inert, non-volatile liquid (e.g., mineral oil) to minimize dust generation, if compatible with the final disposal method.

  • Container Sealing: Securely seal the lid of the hazardous waste container.

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[9]

  • Arrangement for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste, which will likely involve high-temperature incineration.[11]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Restrict Access: Prevent entry to the spill area.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For a small solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[10]

  • Collection: Carefully scoop the contained material and any contaminated absorbent into a designated halogenated waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.[9]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Final Steps start Start: Identify Waste Material ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate as Halogenated Waste fume_hood->segregate label_container Label Waste Container segregate->label_container transfer Transfer Waste to Container label_container->transfer seal Securely Seal Container transfer->seal store Store in Designated Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow Diagram.

References

Essential Safety and Operational Guide for 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining proper handling, personal protective equipment (PPE), and disposal protocols.

Chemical and Hazard Profile

Summary of Potential Hazards:

Hazard TypePotential EffectFunctional Group Contributor
Acute Toxicity (Oral) Harmful if swallowed.Halogenated Rings, Sulfonyl Group
Skin Irritation/Corrosion May cause skin irritation or burns upon contact.[1][2]Sulfonyl Group, Iodinated and Fluorinated Rings
Eye Irritation/Damage May cause serious eye irritation or damage.[1][3]Sulfonyl Group, Halogenated Rings
Respiratory Irritation Inhalation may cause respiratory tract irritation.[1][2]Halogenated Rings, potential for fine powder
Environmental Hazard Iodine-containing compounds can be harmful to the environment if not disposed of properly.[4]Iodinated Ring

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are a suitable choice for protection against a broad range of chemicals.[5][6] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.
Eyes/Face Safety goggles with side shields or a face shieldStandard safety glasses are not sufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and fine particles.[7][8] A face shield should be worn over goggles when there is a significant splash risk.
Body Laboratory coatA buttoned, long-sleeved lab coat made of a flame-resistant material like Nomex® or 100% cotton is recommended.[5][8]
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a respirator may be required, which necessitates enrollment in a respiratory protection program with medical clearance and fit testing.[5]
Feet Closed-toe shoesShoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory.[8]

Experimental Workflow and Handling

The following diagram illustrates the recommended workflow for handling this compound from preparation to disposal.

G Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

A workflow for handling this compound.

Operational Plan: Step-by-Step Guidance

  • Preparation :

    • Before handling the chemical, ensure you are wearing all the required PPE as outlined in the table above.

    • Verify that the chemical fume hood is operational and has a current certification.

    • Gather all necessary equipment, including spatulas, glassware, solvents, and waste containers, and place them inside the fume hood.

  • Handling :

    • Perform all manipulations of the solid compound, including weighing, within the fume hood to prevent inhalation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[9]

  • In Case of a Spill :

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[10]

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan

Proper disposal of waste containing this compound is critical to prevent environmental contamination.[4]

Waste Segregation:

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.[10]

Treatment of Iodinated Waste:

For aqueous waste streams containing iodine, neutralization to a less hazardous form is recommended before final disposal.[11] This can often be achieved by treatment with a reducing agent like sodium thiosulfate. Consult with your institution's EHS office for specific protocols.

The following diagram outlines the decision-making process for the disposal of waste generated from experiments with this compound.

G Waste Disposal Workflow start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Hazardous Solid Waste Container is_solid->solid_container Yes is_sharp Sharps? is_liquid->is_sharp No liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes sharp_container Dispose in Sharps Container is_sharp->sharp_container Yes contact_ehs Contact EHS for Pickup is_sharp->contact_ehs No solid_container->contact_ehs liquid_container->contact_ehs sharp_container->contact_ehs

A decision workflow for the proper disposal of waste.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

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